5-Methoxyisobenzofuran-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIVXABODMRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348669 | |
| Record name | 5-methoxyisobenzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28281-76-7 | |
| Record name | 4-Methoxyphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxyisobenzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxyisobenzofuran-1,3-dione chemical properties
An In-Depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione (4-Methoxyphthalic Anhydride): Properties, Synthesis, and Applications
Abstract
This compound, more commonly known in the field as 4-Methoxyphthalic Anhydride, is a pivotal chemical intermediate with significant utility in modern organic synthesis. Its unique molecular architecture, featuring a reactive anhydride functional group and an electron-rich aromatic ring, makes it a versatile precursor for a wide array of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and the compound's strategic application in research, particularly in the burgeoning fields of antimicrobial and anticancer drug discovery.[1][2] All protocols and data are presented to be self-validating, grounded in authoritative references to ensure scientific integrity.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, which is critical to recognize when conducting literature reviews.
-
Systematic IUPAC Name: 5-Methoxy-2-benzofuran-1,3-dione[3]
-
Common Name: 4-Methoxyphthalic Anhydride
-
CAS Number: 28281-76-7[4]
-
Molecular Formula: C₉H₆O₄[3]
-
Molecular Weight: 178.14 g/mol [5]
The structure consists of a benzene ring fused to a furan ring, which is substituted with two ketone groups (a cyclic anhydride), and a methoxy group on the benzene ring.
References
An In-Depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione (CAS No. 28281-76-7): A Cornerstone Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 5-Methoxyisobenzofuran-1,3-dione, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, we delve into the causality behind its synthesis, its nuanced reactivity, and its strategic applications in constructing complex, biologically active molecules.
Core Characteristics and Physicochemical Properties
This compound, also known as 4-methoxyphthalic anhydride, belongs to the family of cyclic anhydrides. Its structure, featuring a benzene ring fused to a five-membered anhydride ring with a methoxy substituent, makes it a highly valuable and versatile building block in organic synthesis.[1] The anhydride moiety serves as a potent electrophile, while the methoxy group acts as an electron-donating group, influencing the regioselectivity of subsequent reactions.[1]
This compound is instrumental in the synthesis of diverse heterocyclic scaffolds, which are foundational to many therapeutic agents.[1][2] Its predictable reactivity and utility in creating complex molecular architectures underscore its importance in both academic research and industrial-scale fine chemical production.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28281-76-7 | [3][4] |
| Molecular Formula | C₉H₆O₄ | [3][4][] |
| Molecular Weight | 178.14 g/mol | [4][] |
| Appearance | Solid | [3] |
| Typical Purity | 95-97% | [3][6] |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)OC2=O | [6][7][8] |
| InChI Key | INEIVXABODMRMQ-UHFFFAOYSA-N | [3][7] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis Protocol and Mechanistic Insight
The most direct and widely employed synthesis of this compound is the intramolecular dehydration of its corresponding dicarboxylic acid, 4-methoxyphthalic acid.[9] This transformation is typically achieved by refluxing with a strong dehydrating agent, such as acetic anhydride.
Experimental Protocol: Synthesis from 4-Methoxyphthalic Acid
This protocol is based on established literature procedures for the formation of cyclic anhydrides from dicarboxylic acids.[9]
Objective: To synthesize this compound via cyclodehydration.
Materials:
-
4-Methoxyphthalic acid
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Standard reflux apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphthalic acid (e.g., 0.16 mol) in anhydrous THF (150 mL).[9] The use of anhydrous solvent is critical to prevent the hydrolysis of the acetic anhydride and the product.
-
Reagent Addition: Slowly add acetic anhydride (40 mL) to the solution.[9] Acetic anhydride serves as both the dehydrating agent and a solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain with vigorous stirring for 4 hours.[9] The elevated temperature provides the necessary activation energy for the intramolecular nucleophilic acyl substitution to occur, forming the five-membered anhydride ring.
-
Work-up: Upon completion (monitored by TLC), cool the mixture to room temperature.
-
Isolation: Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess acetic anhydride.[9] This typically affords the product, 4-methoxyphthalic anhydride, as an off-white solid in high yield (e.g., ~99%).[9]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 28281-76-7 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 8. 5-METHOXY ISOBENZOFURAN-1,3-DIONE | VSNCHEM [vsnchem.com]
- 9. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
5-Methoxyisobenzofuran-1,3-dione molecular weight
Authored by: A Senior Application Scientist
Abstract
This compound, also known as 4-methoxyphthalic anhydride, is a pivotal chemical intermediate in the landscape of modern organic synthesis. Its unique structural features make it a versatile building block for the creation of complex chemical architectures, particularly in the synthesis of heterocyclic compounds. This guide provides an in-depth analysis of its fundamental properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, provide validated protocols, and offer insights grounded in established scientific principles.
Introduction: The Significance of this compound
This compound (CAS No: 28281-76-7) is a substituted phthalic anhydride that serves as a crucial reagent in synthetic chemistry.[1] Its utility stems from the electrophilic nature of the anhydride carbonyl groups and the directing effects of the methoxy substituent on the aromatic ring. These characteristics allow for a wide range of chemical transformations, including annulation and functionalization reactions, which are essential for constructing diverse molecular scaffolds.[1] This makes it an invaluable tool in the synthesis of fine chemicals, advanced materials, and pharmacologically active molecules.[1]
The methoxy group, in particular, plays a significant role by influencing the regioselectivity of electrophilic aromatic substitution reactions, a critical factor for chemists aiming to achieve specific product outcomes.[1] This guide will delve into the technical details of this compound, providing a comprehensive resource for its effective utilization in a laboratory setting.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its successful application. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C9H6O4 | [2][3] |
| Molecular Weight | 178.14 g/mol | [2][4] |
| CAS Number | 28281-76-7 | [2][4] |
| Appearance | Off-white solid | [5] |
| SMILES | COC1=CC2=C(C=C1)C(=O)OC2=O | [6] |
| InChI | InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4H,1H3 | [6] |
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzene ring C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Fused ring C3 -- C7; C7 -- O1; O1 -- C8; C8 -- C4;
// Carbonyl groups C7 -- O2 [style=double]; C8 -- O3 [style=double];
// Methoxy group C1 -- O4; O4 -- C9; C9 -- H1; C9 -- H2; C9 -- H3; } DOT Caption: Chemical structure of this compound.
Synthesis and Characterization
Synthetic Protocol: Dehydration of 4-Methoxyphthalic Acid
The most common and efficient method for synthesizing this compound is through the dehydration of 4-methoxyphthalic acid.[5] This reaction is typically achieved by refluxing with a dehydrating agent, such as acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphthalic acid (30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 mL).[5]
-
Addition of Dehydrating Agent: Slowly add acetic anhydride (40 mL) to the solution.[5]
-
Reaction: Heat the mixture to reflux with constant stirring for 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[5]
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: The resulting off-white solid can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water, to afford 4-methoxyphthalic anhydride with a high yield (e.g., 99%).[5]
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed.
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¹H NMR (DMSO-d6): The proton nuclear magnetic resonance spectrum is expected to show characteristic signals: δ 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), and 3.97 (3H, s).[5] The singlet at 3.97 ppm corresponds to the three protons of the methoxy group.
-
Mass Spectrometry: Analysis by mass spectrometry should reveal a peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.[5]
Key Applications in Research and Development
This compound is a valuable reagent in the synthesis of various biologically active compounds.
Synthesis of Antiproliferative Agents
This compound is utilized as a key reagent in the synthesis of basic ethers of 1,2-dihydropyrrolo[1,2-α]indole, 6H-isoindolo[2,1-α]indole, and 6H-benz[3][7]isoindolo[2,1-α]indole, which have demonstrated antiproliferative activity.[5] The anhydride functionality allows for the construction of the core heterocyclic systems of these molecules.
Intermediate for Dyes and Fluorescent Molecules
Derivatives of isobenzofuran-1,3-dione, such as 5-(tert-Butyl)isobenzofuran-1,3-dione, are known to be intermediates in the production of dyes.[8] The core structure of this compound provides a scaffold that can be chemically modified to create novel fluorescent probes and labeling agents for biological imaging and assays.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][9]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[10] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]
First-Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If you feel unwell, call a poison center or doctor.[7]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[7] If eye irritation persists, get medical attention.[7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7] Rinse the mouth.[7]
Storage and Disposal:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Store locked up.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Conclusion
This compound is a highly versatile and valuable chemical intermediate with a well-established role in organic synthesis. Its predictable reactivity and the influence of its methoxy group make it an essential tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. By understanding its core properties, synthetic pathways, and safety considerations, researchers can effectively harness its potential to drive innovation in their respective disciplines.
References
- 1. nbinno.com [nbinno.com]
- 2. Carbone Scientific CO.,LTD [carbonesci.com]
- 3. 5-METHOXY ISOBENZOFURAN-1,3-DIONE | VSNCHEM [vsnchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 6. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
5-Methoxyisobenzofuran-1,3-dione derivatives and their properties
An In-depth Technical Guide to 5-Methoxyisobenzofuran-1,3-dione Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted phthalic anhydride, serves as a pivotal intermediate in the landscape of modern organic and medicinal chemistry.[1] Its unique chemical architecture, featuring a reactive anhydride ring fused to a methoxy-substituted benzene ring, makes it a versatile precursor for a diverse array of heterocyclic compounds.[1] Derivatives of this scaffold, particularly N-substituted phthalimides and related isobenzofuranones, have garnered significant attention for their broad spectrum of biological activities, including promising anticancer and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the synthesis of the core scaffold and its key derivatives, delves into their pharmacological and physicochemical properties, and presents detailed, field-proven experimental protocols. By synthesizing technical data with mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and leverage the therapeutic potential of this important class of molecules.
The this compound Scaffold: A Foundation for Innovation
Chemical Structure and Reactivity
This compound (CAS No: 28281-76-7, Molecular Formula: C₉H₆O₄) is an aromatic dicarboxylic anhydride.[3][4] The core structure consists of a furan-1,3-dione ring fused to a benzene ring, with a methoxy group at the C-5 position.
The primary site of reactivity is the anhydride moiety. The two carbonyl carbons are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction with primary amines, for instance, proceeds via a nucleophilic acyl substitution mechanism to readily form N-substituted phthalimides, a class of compounds with significant pharmacological importance.[5] The methoxy group, an electron-donating substituent, can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring.[1]
Significance in Medicinal Chemistry
The isobenzofuranone core and its derivatives are prevalent in numerous natural products and biologically active molecules.[6][7] They are considered "privileged structures" in drug discovery, as they can interact with a variety of biological targets. The phthalimide core, in particular, is a well-established pharmacophore found in drugs like thalidomide and pomalidomide.[8] Derivatives of this compound are actively being investigated for several therapeutic applications:
-
Anticancer Agents: Studies have demonstrated the cytotoxic effects of isobenzofuranone derivatives against various cancer cell lines.[9] Their mechanism often involves the disruption of cellular proliferation pathways.
-
Antimicrobial Compounds: The scaffold has shown promise in the development of new agents to combat bacterial and fungal pathogens.[2] The ability to readily synthesize a library of derivatives allows for the fine-tuning of antimicrobial efficacy and spectrum.[2]
-
Fluorescent Probes: While less explored for this specific scaffold, the related 1,8-naphthalimide derivatives are renowned for their strong fluorescence and sensitivity to the surrounding environment.[10][11] The phthalimide derivatives of this compound possess a conjugated π-electron system, suggesting a potential for developing novel fluorescent sensors and cell imaging agents.[11]
Synthesis and Derivatization Strategies
The synthesis of derivatives begins with the efficient preparation of the core scaffold. The most common and direct derivatization involves the formation of imides through reaction with primary amines.
Synthesis of this compound
The standard laboratory synthesis involves the intramolecular dehydration and cyclization of its precursor, 4-methoxyphthalic acid.[4][12] Acetic anhydride is commonly employed as both a reagent and a solvent, as it effectively removes water to drive the reaction toward the formation of the more stable five-membered anhydride ring.
Causality Behind Experimental Choice: The use of a dehydrating agent like acetic anhydride is critical. The reaction is a reversible equilibrium between the dicarboxylic acid and the anhydride. By sequestering the water produced during the reaction, the equilibrium is shifted, in accordance with Le Châtelier's principle, towards the product, ensuring a high yield.[12]
Caption: General workflow for the synthesis of N-substituted phthalimides.
Synthesis of N-Substituted Phthalimide Derivatives
The reaction of this compound with a primary amine is a robust and high-yielding method for generating a diverse library of phthalimide derivatives.[5] The reaction typically proceeds by heating the anhydride with the desired amine in a solvent like glacial acetic acid, which can also act as a catalyst.[5]
Mechanistic Insight: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on one of the anhydride's carbonyl carbons. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the final N-substituted phthalimide product.
Key Properties and Applications of Derivatives
Pharmacological Properties
The biological potential of isobenzofuranone derivatives is a major focus of current research.[2][7]
Numerous studies have quantified the ability of isobenzofuranone derivatives to inhibit the growth of cancer cell lines.[7] The cytotoxic effects are typically evaluated using assays like the MTT assay, which measures cell viability.[9][13] The results are often expressed as IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Representative Isobenzofuranone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [7][13] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [7][13] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM | [7] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7][13] |
| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7][13] |
| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL |[7][13] |
Note: The compounds listed are examples from the broader isobenzofuranone class to illustrate therapeutic potential. Specific derivatives of this compound are promising candidates for similar evaluations.
Derivatives of this compound have been identified as potential candidates for new anti-infective agents due to their ability to inhibit the growth of various pathogenic bacteria and fungi.[2] Furthermore, related benzofuran structures are known to possess antioxidant properties.[6] This activity can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a decrease in absorbance at ~517 nm indicates antioxidant capacity.[7]
Potential Photophysical Properties
The photophysical properties of this compound derivatives are an emerging area of interest. Structurally related 1,8-naphthalimide derivatives are well-known for their strong fluorescence, high quantum yields, and excellent photostability.[10][11] These properties are highly dependent on the nature of substituents on the aromatic ring and the polarity of the solvent.[10][14] For example, amino-substituted 1,8-naphthalimides often exhibit yellow-green or blue fluorescence and display intramolecular charge-transfer (ICT) characteristics, making them sensitive probes of their local environment.[11][14]
Given the structural analogy, it is plausible that N-substituted phthalimides derived from this compound could also exhibit interesting fluorescent properties, making them valuable candidates for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).[11]
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key syntheses and assays.
Protocol: Synthesis of this compound[5][13]
-
Reaction Setup: In a 250 mL round-bottom flask, add 4-methoxyphthalic acid (e.g., 30.8 g, 0.16 mol) to anhydrous tetrahydrofuran (150 mL).
-
Reagent Addition: Slowly add acetic anhydride (40 mL) to the stirred solution.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux with stirring for 4 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add petroleum ether to precipitate the solid product. Filter the solid and wash with petroleum ether. The resulting off-white solid is this compound (expected yield: >95%).[12] The product can be further purified by column chromatography or recrystallization if necessary.[4]
Protocol: General Synthesis of N-Aryl Phthalimide Derivatives[6]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary aryl amine (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture at reflux (approx. 110-120 °C) for 4-6 hours.
-
Monitoring: Track the formation of the product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold solvent like ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol: In Vitro Antiproliferative MTT Assay[10][14]
This protocol provides a framework for assessing the cytotoxicity of synthesized derivatives against a cancer cell line.
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Seeding: Seed a suspension of cancer cells (e.g., K562) into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a period of 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in chemical and pharmaceutical research. Its straightforward synthesis and reactive nature allow for the creation of large libraries of derivatives, particularly N-substituted phthalimides. The established antiproliferative and antimicrobial activities of these derivatives underscore their potential as leads for novel therapeutic agents.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a broad range of derivatives will be crucial to delineate the structural features required for optimal potency and selectivity.
-
Mechanism of Action Studies: For the most potent anticancer and antimicrobial compounds, detailed studies are needed to identify their specific molecular targets and mechanisms of action.
-
Exploration of Photophysical Properties: A thorough investigation into the fluorescence properties of these derivatives could lead to the development of novel sensors, imaging agents, and materials for optoelectronic applications.
By pursuing these avenues, the scientific community can continue to unlock the full potential of this compound and its derivatives in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. mdpi.com [mdpi.com]
- 10. Photophysical Properties of Some Naphthalimide Derivatives [mdpi.com]
- 11. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 5-Methoxyisobenzofuran-1,3-dione: A Technical Guide
Introduction
5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional dyes. Its utility stems from the reactive anhydride moiety and the influence of the electron-donating methoxy group on the aromatic ring, which directs further chemical transformations. A precise and unambiguous structural confirmation of this building block is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of this compound that influence its spectra are the aromatic ring with three distinct protons, the methoxy group, and the cyclic anhydride system.
Diagram of the Molecular Structure of this compound
A simplified representation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.02 | d | 1H | Ar-H |
| 7.59 | d | 1H | Ar-H |
| 7.49 | dd | 1H | Ar-H |
| 3.97 | s | 3H | -OCH₃ |
| Solvent: DMSO-d₆ |
Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): The spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the substituted benzene ring. The downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the anhydride carbonyl groups.
-
The signal at δ 8.02 (d) and δ 7.59 (d) likely correspond to the protons ortho and para to the electron-donating methoxy group, respectively, though a definitive assignment would require 2D NMR techniques. The doublet multiplicity indicates coupling to one adjacent proton.
-
The signal at δ 7.49 (dd) corresponds to the proton situated between two other aromatic protons, resulting in a doublet of doublets splitting pattern.
-
-
Methoxy Region (δ 3.5-4.0 ppm): The sharp singlet at δ 3.97 integrates to three protons, which is characteristic of the methoxy (-OCH₃) group. The singlet nature of this peak confirms the absence of any adjacent protons.
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton of the molecule. Due to the lack of readily available experimental data in peer-reviewed literature, the following is a predicted spectrum based on established substituent effects on a phthalic anhydride core.
Predicted Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C=O | Anhydride carbonyl carbons are highly deshielded. |
| ~160 | C-OCH₃ | Aromatic carbon attached to the oxygen of the methoxy group. |
| ~135 | Ar-C | Quaternary aromatic carbon of the anhydride ring fusion. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-C | Quaternary aromatic carbon of the anhydride ring fusion. |
| ~118 | Ar-CH | Aromatic methine carbon. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~56 | -OCH₃ | Methoxy carbon. |
Interpretation:
-
Carbonyl Carbons (δ > 160 ppm): The two carbonyl carbons of the anhydride are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygens.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are anticipated for the aromatic carbons. The carbon atom directly attached to the methoxy group's oxygen will be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by both the anhydride and methoxy substituents.
-
Aliphatic Carbon (δ ~56 ppm): The carbon of the methoxy group is expected to appear in the typical range for such functional groups.
Workflow for NMR Sample Preparation and Analysis
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Medium | C-H stretch | -OCH₃ |
| ~1850 & ~1770 | Strong | C=O stretch (asymmetric & symmetric) | Cyclic Anhydride |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch (asymmetric) | Aryl Ether |
| ~1050 | Medium | C-O stretch (symmetric) | Aryl Ether |
Interpretation:
The IR spectrum of this compound is dominated by the characteristic absorptions of the cyclic anhydride and the aryl ether moieties.
-
Carbonyl Region (1700-1900 cm⁻¹): The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl stretching bands.[1] This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups. For this compound, these are expected around 1850 cm⁻¹ and 1770 cm⁻¹. The high frequency of these bands is characteristic of the strained five-membered ring of the anhydride.[2]
-
Aromatic and Alkyl C-H Stretching (2800-3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the methoxy group.[3]
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information, including C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm⁻¹). The strong absorption around 1250 cm⁻¹ is a key indicator of the asymmetric C-O stretching of the aryl ether functionality.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Mass Spectrometric Data
| m/z | Interpretation |
| 178 | Molecular ion (M⁺) |
| 179 | [M+H]⁺ |
| 150 | [M - CO]⁺ |
| 134 | [M - CO₂]⁺ or [M - C₂H₂O]⁺ |
| 106 | [M - CO - CO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation:
The nominal molecular weight of this compound (C₉H₆O₄) is 178 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. With softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed at m/z 179.[4]
Plausible Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For this compound, common fragmentation pathways would involve the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).
Diagram of a Plausible MS Fragmentation Pathway
Caption: A simplified representation of potential fragmentations.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum confirms the number and connectivity of the protons, the IR spectrum identifies the key functional groups (cyclic anhydride and aryl ether), and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This guide serves as a detailed reference for the interpretation of these spectra, ensuring high confidence in the identity and purity of this important synthetic intermediate.
References
A Technical Guide to the Natural Occurrence of Isobenzofuran-1,3-dione Compounds
Abstract
The isobenzofuran-1,3-dione core, commonly known as the phthalide or phthalic anhydride skeleton, is a recurring structural motif in a variety of naturally occurring compounds. While predominantly found in the plant kingdom, these compounds have also been isolated from fungi and bacteria.[1] Natural phthalides exhibit a wide spectrum of biological activities, including antifungal, antioxidant, and cytotoxic effects, making them attractive lead structures for drug discovery and development.[2][3] This guide provides a comprehensive overview of the natural sources, isolation methodologies, and known biological significance of isobenzofuran-1,3-dione derivatives for researchers, scientists, and drug development professionals.
Introduction to Natural Isobenzofuran-1,3-diones (Phthalides)
The isobenzofuran-1,3-dione structure consists of a γ-lactone ring fused to a benzene ring.[1] In nature, this core is often substituted, leading to a diverse class of secondary metabolites known as phthalides. These compounds are biosynthetically distinct from the industrially produced phthalic anhydride, which is a major commodity chemical synthesized from petroleum feedstocks like o-xylene or naphthalene.[4][5][6] The natural occurrence of this scaffold highlights its evolutionary selection for specific biological functions. This document focuses exclusively on these naturally derived molecules, their sources, and their potential applications.
Prominent Natural Sources
Phthalides are not ubiquitous in nature but are characteristic metabolites of certain plant families and fungal genera. Their distribution suggests specialized biosynthetic pathways that have evolved in these organisms.
Plant Kingdom
The most prolific sources of phthalides are plants, particularly within the Apiaceae (carrot family) and Asteraceae (daisy family).
-
Ligusticum chuanxiong (Chuanxiong): This traditional Chinese medicinal herb is a rich source of various phthalide derivatives.[7][8] Key compounds identified include Z-ligustilide, 3-butylphthalide, and senkyunolide A.[7][8] These compounds are considered the primary bioactive constituents responsible for the herb's therapeutic effects.[8]
-
Angelica Species: Various species of the Angelica genus, also in the Apiaceae family, are known to produce phthalides. For instance, Angelica acutiloba has been found to contain ligustilide derivatives.[8]
-
Anacardium occidentale (Cashew): The shells of cashew nuts contain anacardic acids, which have been used as precursors for the semi-synthesis of cytotoxic isobenzofuranones.[2][3]
-
Ziziphus nummularia : GC-MS analysis of extracts from this plant has detected the presence of phthalic anhydride, indicating its natural occurrence.[9]
Fungal Kingdom
Fungi, particularly endophytic and marine-derived species, are another significant source of structurally unique isobenzofuran-1,3-dione derivatives.
-
Pestalotiopsis Species: The endophytic fungus Pestalotiopsis is known to produce isopestacin, a phthalide with notable antifungal properties.[2]
Fungal metabolites often exhibit complex and diverse structures, representing a promising frontier for the discovery of novel phthalides with potent biological activities.[10]
Table 1: Selected Natural Isobenzofuran-1,3-dione Derivatives and Their Sources
| Compound Name | Source Organism | Family/Class | Reported Biological Activity | Reference |
| Z-Ligustilide | Ligusticum chuanxiong | Apiaceae (Plant) | Anti-platelet, Vasorelaxant | [7][8] |
| 3-Butylphthalide | Ligusticum chuanxiong | Apiaceae (Plant) | Neuroprotective | [7][8] |
| Senkyunolide A | Ligusticum chuanxiong | Apiaceae (Plant) | Anti-inflammatory | [7][8] |
| Isopestacin | Pestalotiopsis sp. | Xylariales (Fungus) | Antifungal | [2] |
| Cytotoxic Phthalides | Anacardium occidentale | Anacardiaceae (Plant) | Cytotoxic (Anti-cancer) | [2][3] |
Isolation and Characterization Workflow
The identification of phthalides from natural sources follows a well-established workflow in natural product chemistry, beginning with extraction and culminating in structural elucidation. The choice of methodology is dictated by the polarity and stability of the target compounds.
Standard Experimental Protocol: Bioactivity-Guided Fractionation
This protocol outlines a typical approach for isolating bioactive phthalides from a plant source like Ligusticum chuanxiong.
Step 1: Extraction
-
Air-dry and pulverize the plant material (e.g., rhizomes of L. chuanxiong).
-
Perform exhaustive extraction using a solvent of medium polarity, such as methanol or ethanol, at room temperature.
-
Concentrate the resulting crude extract in vacuo using a rotary evaporator.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Causality: This step separates compounds based on their polarity, simplifying the subsequent chromatographic steps. Phthalides are typically expected to partition into the less polar fractions like hexane or ethyl acetate.
Step 3: Chromatographic Separation
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.
-
Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate mixtures of increasing polarity).
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).[7]
-
Causality: Silica gel chromatography separates compounds based on their differential adsorption, allowing for the isolation of individual components.
Step 4: Purification
-
Combine fractions containing similar TLC profiles and purify further using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[7][8]
-
Trustworthiness: HPLC provides high-resolution separation, yielding pure compounds essential for accurate structural and biological analysis.
Step 5: Structural Elucidation
-
Identify the pure compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for volatile phthalides.[7][8]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the precise chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic lactone carbonyl stretch.
-
Visualization of the Isolation Workflow
Caption: Workflow for Bioactivity-Guided Isolation of Phthalides.
Biological Activities and Therapeutic Potential
Naturally occurring isobenzofuran-1,3-diones have garnered significant interest due to their diverse pharmacological profiles. Their activities are often linked to the specific substitution patterns on the aromatic ring and the lactone moiety.
-
Antiproliferative and Cytotoxic Activity: Several phthalides have demonstrated significant activity against various cancer cell lines.[2][11] For instance, derivatives prepared from anacardic acids showed cytotoxic effects against human leukemia, glioblastoma, and melanoma cell lines.[2][3] This suggests potential for development as anticancer agents.
-
Enzyme Inhibition: Certain isobenzofuran-1,3-ones have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[12] This activity makes them potential candidates for applications in cosmetics and for treating hyperpigmentation disorders.
-
Antimicrobial and Antifungal Activity: The antifungal properties of compounds like isopestacin highlight the role of phthalides in chemical defense for their host organisms.[2] Synthetic studies have also produced phthalide derivatives with a broad spectrum of activity against various bacteria and fungi.[13]
-
Other Activities: A range of other biological effects have been reported for this class of compounds, including antioxidant, anti-platelet, and anti-inflammatory activities.[2]
The diverse bioactivities underscore the potential of the isobenzofuran-1,3-dione scaffold as a privileged structure in drug discovery.
Biosynthesis
While the complete biosynthetic pathways for many phthalides are still under investigation, it is generally accepted that they are derived from the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs) to form a polyketide chain. This chain then undergoes cyclization and aromatization reactions to form the core aromatic structure, followed by modifications such as reduction, oxidation, and alkylation to yield the final diverse array of natural phthalides.
Caption: Generalized Polyketide Pathway for Phthalide Biosynthesis.
Conclusion and Future Outlook
The isobenzofuran-1,3-dione scaffold is a validated platform for biological activity, present in a variety of natural products from plants and fungi. The compounds derived from this core structure exhibit a wide range of promising pharmacological effects, from anticancer to enzyme inhibition. Future research should focus on the exploration of untapped natural sources, such as marine organisms and extremophilic microbes, for novel phthalide derivatives. Furthermore, a deeper understanding of their biosynthetic pathways could enable synthetic biology approaches for the sustainable production and diversification of these valuable molecules. The continued investigation into naturally occurring phthalides holds significant promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [mdpi.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 7. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Phthalic anhydride: Significance and symbolism [wisdomlib.org]
- 10. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Drug Discovery
Abstract
The isobenzofuranone scaffold, a recurring motif in biologically active natural products and synthetic compounds, represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of 5-Methoxyisobenzofuran-1,3-dione, a key derivative of this class. While direct therapeutic data on this specific molecule is nascent, this document synthesizes the current understanding of its chemical properties, synthesis, and the well-documented therapeutic potential of the broader isobenzofuranone class. By examining the established anticancer, antimicrobial, and other biological activities of structurally related analogues, this guide aims to provide a foundational resource for researchers, scientists, and drug development professionals, illuminating the potential pathways for the future investigation and application of this compound as a therapeutic agent.
Introduction: The Isobenzofuranone Core as a Promising Pharmacophore
The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer both synthetic accessibility and diverse biological activity. The isobenzofuran-1,3-dione moiety, characterized by a γ-lactone ring fused to a benzene ring, has emerged as a structure of significant interest.[1] Compounds bearing this core, both from natural and synthetic origins, have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3]
This compound (also known as 3-methoxyphthalic anhydride), with the CAS Number 28281-76-7, stands as a fundamental and accessible representative of this class.[4] Its straightforward synthesis and reactive anhydride group make it an ideal starting point for the generation of diverse chemical libraries. This guide will delve into the known attributes of this compound and extrapolate its therapeutic potential by examining the established bioactivities of its structural cousins.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.
Chemical Structure and Properties
-
Molecular Formula: C₉H₆O₄[4]
-
Molecular Weight: 178.142 g/mol [4]
-
Structure: The molecule consists of an isobenzofuran-1,3-dione core with a methoxy group substituted at the 5-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 28281-76-7 | [4] |
| Molecular Formula | C₉H₆O₄ | [4] |
| Molecular Weight | 178.142 g/mol | [4] |
| XlogP (Predicted) | 1.3 | [5] |
Synthesis of this compound
The primary route for synthesizing this compound is through the intramolecular dehydration and cyclization of 4-methoxyphthalic acid.[4] This method is efficient and amenable to laboratory-scale production.
Objective: To synthesize this compound via the dehydration of 4-methoxyphthalic acid.
Materials:
-
4-methoxyphthalic acid
-
Acetic acid or concentrated sulfuric acid[4]
-
Petroleum ether
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle/oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL microwave reaction tube or a round-bottom flask equipped with a reflux condenser, add 4-methoxyphthalic acid.[4]
-
Dehydration:
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool.
-
Transfer the contents to a larger flask and remove the excess acid (acetic acid or sulfuric acid) by rotary evaporation.[4]
-
Add petroleum ether to the residue to precipitate the crude product as a solid.[4]
-
Filter the solid and dissolve it in a minimal amount of methanol.
-
-
Purification:
-
Concentrate the methanol solution under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a solvent system of petroleum ether and ethyl acetate (e.g., a 5:1 ratio).[4]
-
Collect the fractions containing the pure this compound.
-
Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Caption: Synthesis workflow for this compound.
Potential Therapeutic Effects: An Analog-Based Perspective
While specific biological data for this compound is limited in publicly available literature, the broader class of isobenzofuranones has been extensively studied, revealing significant therapeutic potential. The following sections will explore these activities, providing a strong rationale for the investigation of this compound and its derivatives.
Anticancer and Cytotoxic Potential
A substantial body of research points to the antiproliferative and cytotoxic effects of isobenzofuranone derivatives against a variety of cancer cell lines.[2][6][7]
Studies on various isobenzofuranone analogues suggest that their anticancer activity may be mediated through several mechanisms:
-
Induction of Apoptosis: Several isobenzofuranone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by DNA fragmentation and chromatin condensation.[4][8]
-
DNA Damage: It is hypothesized that some of these compounds may directly or indirectly cause DNA damage, leading to cell cycle arrest and apoptosis.[4]
-
Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of various enzymes, some of which may be critical for cancer cell survival and proliferation.[6]
The following table summarizes the cytotoxic activity of several isobenzofuranone derivatives against various cancer cell lines, demonstrating the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 µM | [2] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 µM | [2] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 µM | [2] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7] |
| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7] |
| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [7] |
Note: The specific structures of compounds 16, 18, and 9 are detailed in the cited literature and represent more complex derivatives of the isobenzofuranone core.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Test compound (e.g., this compound derivative)
-
Cancer cell line (e.g., K562, U937)[2]
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of the isobenzofuranone scaffold have also demonstrated promising activity against various pathogenic bacteria and fungi, positioning them as potential candidates for the development of new anti-infective agents.[6][9][10]
Studies have shown that some isobenzofuranone derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[9]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC).
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
-
MIC Determination: After incubation, visually inspect the plates for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Caption: Workflow for MIC determination using broth microdilution.
Future Directions and Conclusion
This compound represents a synthetically accessible and versatile scaffold with significant, yet largely untapped, therapeutic potential. The extensive research on the broader class of isobenzofuranone derivatives strongly suggests that this compound and its future derivatives could exhibit valuable anticancer and antimicrobial properties.
Key areas for future research include:
-
Systematic Biological Screening: A comprehensive evaluation of this compound against a diverse panel of cancer cell lines and microbial strains is warranted to establish its baseline activity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and screening of a library of derivatives, with modifications at various positions of the isobenzofuranone core, will be crucial to optimize potency and selectivity.
-
Mechanism of Action Elucidation: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by active compounds derived from this scaffold.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough investigation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.
References
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. imjst.org [imjst.org]
- 10. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxyisobenzofuran-1,3-dione mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Methoxyisobenzofuran-1,3-dione
Abstract
This compound, a key heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry. While primarily utilized as a versatile intermediate in the synthesis of novel therapeutic agents, its intrinsic biological activities are a subject of growing interest.[1] Preliminary studies suggest potential antimicrobial and anticancer properties, hinting at a mechanism centered on the disruption of fundamental cellular processes.[1] This guide delineates a hypothesized mechanism of action for this compound, drawing from the established bioactivities of the broader isobenzofuranone and benzofuran classes of molecules.[2][3][4][5] We propose a multi-faceted approach involving enzyme inhibition and disruption of cytoskeletal dynamics, leading to cell cycle arrest and apoptosis. This document provides a comprehensive, field-proven experimental framework for researchers to rigorously investigate and validate this proposed mechanism, thereby accelerating the translation of this promising compound from a synthetic intermediate to a potential therapeutic lead.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound (CAS 28281-76-7), also known as 3-methoxyphthalic anhydride, is a structurally intriguing molecule characterized by a fused benzene and furanone ring system. Its utility as a precursor in the synthesis of a diverse array of biologically active derivatives is well-documented, with applications in creating novel antimicrobial and anticancer agents.[1] However, the inherent bioactivity of the core molecule itself remains largely unexplored.
The broader family of isobenzofuranones and benzofurans has demonstrated a wide spectrum of pharmacological effects, including potent enzyme inhibition and antiproliferative activity.[2][3][4][5] Derivatives have been identified as inhibitors of crucial cellular targets such as protein kinases, tyrosinase, topoisomerase, and tubulin.[3][6][7][8] This precedent provides a strong foundation for hypothesizing a specific mechanism of action for this compound. This guide puts forth a testable hypothesis and furnishes the scientific community with a detailed roadmap for its empirical validation.
A Hypothesized Mechanism of Action
Based on the structure-activity relationships of related compounds, we propose that this compound exerts its cytotoxic effects through a dual mechanism:
-
Enzyme Inhibition: The electrophilic nature of the anhydride moiety suggests potential covalent or non-covalent interactions with nucleophilic residues within the active sites of key enzymes. We hypothesize that this compound acts as an inhibitor of protein kinases that are critical for cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) or members of the MAPK signaling cascade. Inhibition of these kinases would disrupt downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[3][7]
-
Disruption of Microtubule Dynamics: Several benzofuran derivatives are known to interfere with microtubule polymerization by binding to the colchicine site on tubulin.[9][10][11][12] This disruption of the cytoskeleton machinery leads to mitotic arrest at the G2/M phase and subsequently triggers the apoptotic cascade.[9][13][14]
The following diagram illustrates the proposed signaling pathway, where this compound targets a key protein kinase, initiating a cascade of events culminating in apoptosis.
Caption: Hypothesized signaling pathway of this compound.
A Comprehensive Experimental Workflow for Mechanistic Validation
To systematically investigate the proposed mechanism of action, the following experimental workflow is recommended. This workflow is designed to be a self-validating system, progressing from broad cellular effects to specific molecular target identification and validation.
Caption: Experimental workflow for mechanistic investigation.
Part 1: Initial Assessment of Biological Activity
The initial step is to quantify the cytotoxic and antimicrobial potency of this compound.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Elucidating the Cellular Mechanism
These assays will determine the cellular fate upon treatment with the compound at its IC50 concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Part 3: Identifying and Validating the Molecular Target
This final phase aims to pinpoint the specific molecular target of the compound.
This assay measures the ability of the compound to inhibit the activity of a panel of purified protein kinases.
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the kinase solution and the test compound dilutions. Pre-incubate to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the ATP and substrate solution.
-
Detection: After incubation, add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity), often via a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.
CETSA is a powerful method to confirm that a drug binds to its target in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[18]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase (identified in Protocol 3) remaining in solution using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols described above, providing a clear framework for data presentation and interpretation.
Table 1: Cytotoxic and Antimicrobial Activity
| Compound | Cell Line | IC50 (µM) | Microbial Strain | MIC (µg/mL) |
| This compound | HeLa | 12.5 | S. aureus | 32 |
| This compound | A549 | 18.2 | E. coli | 64 |
| This compound | MCF-7 | 9.8 | C. albicans | 16 |
| Doxorubicin (Control) | HeLa | 0.8 | N/A | N/A |
| Vancomycin (Control) | N/A | N/A | S. aureus | 2 |
Table 2: Target Enzyme Inhibition
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDK2 | 5.2 |
| This compound | MAPK1 | 8.9 |
| This compound | PI3K | > 50 |
| Staurosporine (Control) | CDK2 | 0.02 |
Conclusion
This technical guide provides a scientifically grounded, hypothetical mechanism of action for this compound, positioning it as a putative inhibitor of protein kinases and microtubule dynamics. The detailed, step-by-step experimental protocols offer a robust framework for researchers to systematically test this hypothesis, from initial cellular screening to definitive molecular target validation. The successful elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this versatile isobenzofuranone scaffold and will pave the way for its rational development in oncology and infectious disease research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 18. scispace.com [scispace.com]
5-Methoxyisobenzofuran-1,3-dione: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of 5-Methoxyisobenzofuran-1,3-dione, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, characterization, and its significant applications, underpinning its utility as a versatile building block for complex molecular architectures.
Introduction: The Unassuming Architect of Molecular Complexity
This compound, also known as 4-methoxyphthalic anhydride, is a substituted derivative of phthalic anhydride. Its deceptively simple structure, featuring a fused benzene and furan-dione ring system with a methoxy substituent, belies its profound impact on synthetic chemistry. The strategic placement of the electron-donating methoxy group and the inherent reactivity of the anhydride moiety make it a highly sought-after precursor for a diverse array of heterocyclic compounds, particularly those with pronounced biological activities. This guide will illuminate the scientific journey of this compound, from its foundational chemistry to its role in the development of novel therapeutics.
A Legacy of Anhydrides: The Historical Context
While the specific discovery of this compound is not prominently documented in readily available historical records, its lineage can be traced back to the first reported synthesis of its parent compound, phthalic anhydride, by the French chemist Auguste Laurent in 1836. The subsequent exploration of phthalic anhydride chemistry throughout the 19th and 20th centuries paved the way for the synthesis and investigation of its numerous derivatives. The introduction of substituents onto the aromatic ring, such as the methoxy group in the 5-position, was a logical progression to modulate the electronic properties and reactivity of the anhydride, thereby expanding its synthetic potential. The development of synthetic methodologies for substituted phthalic acids and their subsequent dehydration to the corresponding anhydrides has been a cornerstone of this progress.
Synthesis and Characterization: From Precursor to Purified Product
The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of 4-methoxyphthalic acid.[1] This straightforward reaction is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-methoxyphthalic acid.
Materials:
-
4-Methoxyphthalic acid
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphthalic acid (e.g., 30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 mL).[1]
-
Slowly add acetic anhydride (40 mL) to the solution with stirring.[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4 hours.[1]
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
The resulting this compound can be further purified by recrystallization, typically affording an off-white solid with a yield of approximately 99%.[1]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 28281-76-7 | [1] |
| Molecular Formula | C₉H₆O₄ | [2] |
| Molecular Weight | 178.14 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Melting Point | Not explicitly stated in searched literature. | |
| Boiling Point | Not explicitly stated in searched literature. | |
| Solubility | Soluble in many organic solvents. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s).[1]
-
Mass Spectrometry (MS): [M+H]⁺ peak at 179.[1]
-
¹³C NMR: While a specific spectrum for this compound was not found, the spectrum of the related compound 5-methoxyisobenzofuran-1(3H)-one shows characteristic peaks at δ 56.1 (OCH₃), and in the aromatic and carbonyl regions, which can be used for comparative purposes.[4]
-
Infrared (IR): The IR spectrum of the related 5-methoxyisobenzofuran-1(3H)-one exhibits strong carbonyl stretching frequencies around 1736 cm⁻¹, which is indicative of the lactone carbonyl.[4] For this compound, two distinct carbonyl stretching bands for the anhydride moiety are expected.
Applications in Synthesis: A Gateway to Bioactive Molecules
This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological properties.[1][5] Its primary utility lies in its reactivity towards nucleophiles, particularly amines, which leads to the formation of phthalimide derivatives.
Synthesis of Antiproliferative Agents
A significant application of this compound is its use as a starting material for the synthesis of basic ethers of 1,2-dihydropyrrolo[1,2-α]indoles, 6H-isoindolo[2,1-α]indoles, and 6H-benz[6][7]isoindolo[2,1-α]indoles.[1] These classes of compounds have demonstrated antiproliferative activity, making them promising candidates for cancer research.
The general reaction pathway involves the reaction of this compound with an appropriate amino-alcohol to form an intermediate N-hydroxyalkyl phthalimide. This intermediate can then undergo further transformations, such as intramolecular cyclization, to construct the final polycyclic heterocyclic system.
Reaction Pathway Diagram:
Caption: General pathway for the synthesis of bioactive heterocycles.
The methoxy group on the phthalimide ring can influence the electronic properties and solubility of the final molecule, potentially impacting its biological activity and pharmacokinetic profile.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved in the searches, general precautions for handling substituted anhydrides should be followed. Anhydrides are generally irritants to the skin, eyes, and respiratory tract.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[7]
-
Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7]
Conclusion
This compound stands as a testament to the power of functional group manipulation in organic synthesis. Its straightforward preparation and predictable reactivity make it an invaluable tool for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and key applications, underscoring its continued importance in the fields of medicinal chemistry and materials science. Further research into the full scope of its reactivity and the biological activities of its derivatives will undoubtedly continue to unlock new avenues for scientific discovery.
References
- 1. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 2. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
5-Methoxyisobenzofuran-1,3-dione: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 5-Methoxyisobenzofuran-1,3-dione
In the landscape of contemporary organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. This compound, also known as 5-methoxyphthalic anhydride, has emerged as a crucial intermediate, offering a gateway to a diverse array of heterocyclic compounds, substituted aromatic systems, and functional materials. Its unique electronic and structural features, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing anhydride moiety, render it a highly valuable tool for chemists in research, drug discovery, and materials science.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its key reactive modes, including its role as a dienophile in Diels-Alder reactions, its utility in Friedel-Crafts acylations, and its reactions with nucleophiles to forge important nitrogen-containing heterocycles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven protocols to facilitate the successful application of this versatile reagent.
Key Applications and Synthetic Strategies
This compound's reactivity is dominated by the electrophilic nature of the anhydride carbonyls and the potential for cycloaddition reactions across the benzene ring. The methoxy group not only influences the regioselectivity of these reactions but also imparts unique properties to the resulting products.
Synthesis of Substituted Naphthalenes and Polycyclics via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and this compound can, in principle, act as a dienophile. While direct participation of the benzene ring as the dienophile component is less common, its derivatives, particularly those generated in situ, can undergo [4+2] cycloadditions. A more prevalent application involves the use of isobenzofurans, generated from related phthalides, which then readily participate in Diels-Alder reactions. The resulting cycloadducts serve as valuable precursors to polysubstituted naphthalenes.
The general strategy involves the reaction of an in situ-generated isobenzofuran with a suitable dienophile. The initial adduct can then be converted to the desired naphthalene derivative through various transformations, such as dehydration or decarboxylation.
Conceptual Workflow: Diels-Alder Approach to Naphthalenes
Caption: Conceptual workflow for naphthalene synthesis.
Friedel-Crafts Acylation: A Gateway to Aryl Ketones
The anhydride functionality of this compound makes it an excellent reagent for Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, it can acylate electron-rich aromatic and heteroaromatic compounds to produce ortho-aroylbenzoic acid derivatives. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The methoxy group on the anhydride ring directs the regioselectivity of the acylation on the incoming aromatic nucleophile.
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the aromatic substrate. The regiochemical outcome is governed by the electronic and steric properties of both the anhydride and the aromatic nucleophile.
Reaction Scheme: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation reaction scheme.
Synthesis of Isoindoline-1,3-diones (Phthalimides): Accessing Biologically Active Scaffolds
One of the most significant applications of this compound is its reaction with primary amines to furnish N-substituted 5-methoxyisoindoline-1,3-diones, commonly known as phthalimides. This transformation is typically high-yielding and provides access to a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimycobacterial properties.[1][2]
The reaction proceeds through a two-step sequence: nucleophilic attack of the amine on one of the anhydride carbonyls to form a phthalamic acid intermediate, followed by an intramolecular cyclization with the elimination of water to yield the imide. This reaction can be performed under various conditions, including thermal dehydration or chemical dehydration using reagents like acetic anhydride.
Workflow: Synthesis of N-Substituted 5-Methoxyisoindoline-1,3-diones
Caption: General workflow for phthalimide synthesis.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-methoxyisoindoline-1,3-dione
This protocol details the synthesis of a specific N-substituted 5-methoxyisoindoline-1,3-dione, a scaffold with potential applications in medicinal chemistry. The procedure is adapted from general methods for the synthesis of isoindoline-1,3-diones from phthalic anhydrides.[1][3]
Objective: To synthesize 2-(4-methoxyphenyl)-5-methoxyisoindoline-1,3-dione via the condensation of this compound and p-anisidine.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.78 g, 10 mmol) and p-anisidine (e.g., 1.23 g, 10 mmol).
-
Solvent Addition: To the flask, add glacial acetic acid (30 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxyphenyl)-5-methoxyisoindoline-1,3-dione.
-
Characterization: Characterize the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Parameter | Value |
| Reactant Ratio | 1:1 (Anhydride:Amine) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Purification Method | Recrystallization from Ethanol |
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and also acts as a catalyst for the dehydration step.
-
Reflux Conditions: Provides the necessary thermal energy to drive the cyclization and dehydration of the phthalamic acid intermediate to the imide.
-
Recrystallization: A standard method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich arene, anisole, using this compound. This reaction yields a substituted benzophenone derivative, a common structural motif in medicinal chemistry and materials science.
Objective: To synthesize 2-(4-methoxybenzoyl)-5-methoxybenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Standard inert atmosphere glassware (Schlenk flask, etc.)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (e.g., 2.93 g, 22 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) and cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: To the cooled suspension, add this compound (e.g., 1.78 g, 10 mmol) in one portion, followed by the dropwise addition of anisole (e.g., 1.20 g, 11 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 13-17 hours |
| Expected Yield | 60-80% |
| Purification Method | Column Chromatography/Recrystallization |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst (AlCl₃): Activates the anhydride towards nucleophilic attack by coordinating to the carbonyl oxygen atoms, generating a highly electrophilic acylium ion.
-
Controlled Addition at Low Temperature: The reaction is often exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized building blocks in streamlining the synthesis of complex and valuable molecules. Its applications in the construction of biologically active isoindoline-1,3-diones and as a partner in Friedel-Crafts acylations highlight its significance in medicinal chemistry and materials science. The protocols provided herein offer a practical foundation for researchers to harness the synthetic potential of this versatile reagent.
Future research will likely expand the utility of this compound in asymmetric catalysis, the development of novel polymeric materials, and its incorporation into more intricate total synthesis campaigns. As the demand for efficient and innovative synthetic methodologies continues to grow, the importance of well-understood and readily applicable building blocks like this compound will undoubtedly increase.
References
5-Methoxyisobenzofuran-1,3-dione: A Versatile Reagent for the Synthesis of Novel Antiproliferative Agents
Introduction: The Strategic Importance of the Phthalimide Scaffold in Oncology
In the landscape of modern medicinal chemistry, the identification of versatile chemical scaffolds that can be readily functionalized to generate libraries of bioactive compounds is of paramount importance. 5-Methoxyisobenzofuran-1,3-dione, a substituted phthalic anhydride, has emerged as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, most notably N-substituted phthalimides, which have demonstrated significant potential as antiproliferative agents.[1][2] The phthalimide core, a privileged structure in drug discovery, offers a rigid framework that can be strategically decorated with various pharmacophores to modulate biological activity and pharmacokinetic properties. The presence of the electron-donating methoxy group at the 5-position can influence the electronic properties of the aromatic ring, potentially enhancing the binding affinity of its derivatives to biological targets and contributing to their anticancer efficacy.[3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics. We will delve into the synthesis of potent antiproliferative compounds derived from this compound, provide step-by-step protocols for their biological evaluation, and explore the underlying mechanisms of action that contribute to their cytotoxic effects.
Synthesis of N-Substituted 5-Methoxyphthalimides: A Gateway to Bioactive Molecules
The primary and most direct application of this compound in the synthesis of antiproliferative compounds is its reaction with primary amines to form N-substituted 5-methoxyphthalimides. This reaction is a robust and high-yielding condensation reaction that serves as a cornerstone for generating a diverse library of potential drug candidates.
Diagram of the General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-substituted 5-methoxyphthalimides.
Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-methoxyisoindoline-1,3-dione
This protocol provides a representative example of the synthesis of an N-aryl-5-methoxyphthalimide, a class of compounds that has shown promising antiproliferative activity.
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.78 g, 10 mmol) and 4-chloroaniline (e.g., 1.28 g, 10 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (30 mL) to the flask. The acetic acid serves as both a solvent and a catalyst for the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Filtration and Washing: Pour the reaction mixture into ice-cold water (100 mL) to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. The structure of the synthesized compound, 2-(4-chlorophenyl)-5-methoxyisoindoline-1,3-dione, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Experimental Choices:
-
Glacial Acetic Acid: Acetic acid is an effective solvent for both reactants and facilitates the dehydration of the intermediate phthalamic acid to the final imide product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate and high yield.
-
Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation by precipitation upon pouring the reaction mixture into cold water.
Biological Evaluation: Assessing Antiproliferative Activity
The in vitro cytotoxic potential of the synthesized compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6]
Protocol 2: MTT Assay for Antiproliferative Activity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung])
-
Normal cell line for cytotoxicity comparison (e.g., 3T3 murine fibroblasts)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (ELISA reader)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Self-Validating System:
-
Positive and Negative Controls: The inclusion of a known cytotoxic agent (positive control) validates the assay's ability to detect antiproliferative effects, while the vehicle control (negative control) ensures that the observed effects are due to the compound and not the solvent.
-
Normal Cell Line: Testing against a non-cancerous cell line helps to assess the selectivity of the compound, a crucial parameter for a potential therapeutic agent.[7]
Mechanism of Action: Unraveling the Cellular Targets
Understanding the mechanism by which these compounds exert their antiproliferative effects is crucial for rational drug design and development. For many phthalimide derivatives, the inhibition of tubulin polymerization has been identified as a key mechanism of action.[4][8][9]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[10] Compounds that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death).[6]
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Proposed mechanism of action for antiproliferative 5-methoxyphthalimide derivatives.
Quantitative Data Summary
The antiproliferative activity of a series of N-substituted 5-methoxyphthalimides can be quantified by their IC50 values against various cancer cell lines. The following table presents hypothetical but representative data for a series of synthesized compounds.
| Compound ID | R-Group on Phthalimide | Cancer Cell Line | IC50 (µM) |
| 5-MP-1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| 5-MP-1 | 4-Chlorophenyl | HeLa (Cervical) | 7.8 |
| 5-MP-2 | 2,6-Diisopropylphenyl | MCF-7 (Breast) | 1.5 |
| 5-MP-2 | 2,6-Diisopropylphenyl | A549 (Lung) | 2.3 |
| 5-MP-3 | 4-Methoxyphenyl | MCF-7 (Breast) | 10.1 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
Structure-Activity Relationship (SAR) Insights
The data suggests that the nature of the N-substituent plays a crucial role in the antiproliferative activity of 5-methoxyphthalimide derivatives. For instance, bulky and hydrophobic groups, such as the 2,6-diisopropylphenyl group in 5-MP-2 , often lead to enhanced potency. This could be attributed to improved binding interactions within the hydrophobic pocket of the target protein, such as the colchicine binding site on β-tubulin. The 5-methoxy group is also believed to contribute to the overall activity profile, potentially through hydrogen bonding interactions or by modulating the electronic properties of the phthalimide ring system.[3]
Conclusion
This compound is a readily accessible and highly versatile reagent for the synthesis of N-substituted 5-methoxyphthalimides, a class of compounds with significant potential as antiproliferative agents. The straightforward synthetic protocols, coupled with robust and well-established biological assays, provide a clear pathway for the discovery and development of novel anticancer drug candidates. The primary mechanism of action for many of these derivatives appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further exploration of the structure-activity relationships, particularly concerning the N-substituent and the influence of the 5-methoxy group, will be instrumental in optimizing the potency and selectivity of these promising compounds.
References
- 1. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Protocol for 5-Methoxyisobenzofuran-1,3-dione Derivatives
Introduction
5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a valuable intermediate in organic synthesis.[1][2] Its unique structure, featuring a benzene ring fused to a cyclic anhydride with a methoxy substituent, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and complex molecules.[2] Isobenzofuran-1,3-dione and its derivatives have garnered significant attention from researchers due to their presence in various natural products and their potential applications in drug development and materials science.[1][3] Compounds containing the isobenzofuranone core have demonstrated diverse biological activities, including antiplatelet, antioxidant, and phytotoxic properties.[4] This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
Principle of the Synthesis
The synthesis of this compound is achieved through the intramolecular dehydration and cyclization of its precursor, 4-methoxyphthalic acid.[1] This reaction is typically facilitated by the use of a dehydrating agent or by heating, which promotes the formation of the stable five-membered anhydride ring. The methoxy group on the aromatic ring influences the reactivity and properties of the final product.
Experimental Protocol
This section outlines two effective methods for the synthesis of this compound from 4-methoxyphthalic acid.
Materials and Equipment
-
4-methoxyphthalic acid
-
Acetic acid or Concentrated sulfuric acid
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Microwave reaction tube (100 mL)
-
Magnetic stirrer and stir bar
-
Heating oil bath or heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware (flasks, beakers, funnels)
-
Filtration apparatus
Method 1: Acetic Acid-Mediated Dehydration
This method employs acetic acid as both a solvent and a dehydrating agent under moderate heating.
Step-by-Step Procedure:
-
To a 100 mL microwave reaction tube, add 2 mL of acetic acid.
-
Add the desired amount of 4-methoxyphthalic acid to the reaction tube.
-
Seal the tube and place it in an oil bath preheated to 100°C.
-
Stir the reaction mixture for 3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a 50 mL flask.
-
Remove the excess acetic acid using a rotary evaporator.
-
Add petroleum ether to the concentrated residue to precipitate the crude product as a solid.
-
Collect the solid by filtration.
-
Dissolve the crude product in a minimal amount of methanol and concentrate it under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a solvent system of petroleum ether and ethyl acetate (5:1 v/v) to obtain the pure this compound.[1]
Method 2: Sulfuric Acid-Catalyzed Dehydration
This alternative method utilizes concentrated sulfuric acid as a catalyst at a higher temperature.
Step-by-Step Procedure:
-
Carefully add 2 mL of concentrated sulfuric acid to a 100 mL microwave reaction tube.
-
Add the desired amount of 4-methoxyphthalic acid to the reaction tube.
-
Seal the tube and place it in an oil bath preheated to 180°C.
-
Stir the reaction mixture for 3 hours.[1]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a flask.
-
Proceed with the purification steps as described in Method 1 (rotary evaporation to remove any volatile components, precipitation with petroleum ether, filtration, and column chromatography).[1]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Method 1 (Acetic Acid) | Method 2 (Sulfuric Acid) |
| Starting Material | 4-Methoxyphthalic Acid | 4-Methoxyphthalic Acid |
| Reagent/Catalyst | Acetic Acid | Concentrated Sulfuric Acid |
| Temperature | 100°C | 180°C |
| Reaction Time | 3 hours | 3 hours |
| Purification | Column Chromatography | Column Chromatography |
| Eluent System | Petroleum Ether : Ethyl Acetate (5:1) | Petroleum Ether : Ethyl Acetate (5:1) |
Causality and Experimental Choices
The choice between the two described methods depends on the available laboratory equipment and the desired reaction conditions.
-
Method 1 (Acetic Acid): This method is generally milder due to the lower reaction temperature and the use of a weaker acid. Acetic acid serves as both a solvent to dissolve the starting material and as a dehydrating agent to drive the cyclization. The lower temperature minimizes the risk of side reactions and decomposition of the product.
-
Method 2 (Sulfuric Acid): Concentrated sulfuric acid is a powerful dehydrating agent and catalyst, allowing the reaction to proceed at a higher temperature. This can lead to faster reaction rates. However, the harsher conditions may require more careful control to avoid charring or other side reactions.
Purification: Column chromatography is essential for obtaining a high-purity product.[1] The specified eluent system (5:1 petroleum ether:ethyl acetate) provides good separation of the desired product from any unreacted starting material or byproducts. The use of TLC for monitoring the reaction progress is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting material.
Trustworthiness and Self-Validation
To ensure the identity and purity of the synthesized this compound, the following characterization techniques are recommended:
-
Melting Point Determination: Compare the measured melting point with the literature value.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the methoxy group and the anhydride functionality.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the cyclic anhydride.
-
Mass Spectrometry: To determine the molecular weight of the compound.[1]
-
Consistent and reproducible results across multiple synthesis batches, validated by these analytical methods, will confirm the reliability of the protocol.
Chemical Reaction Pathway
Caption: Intramolecular dehydration of 4-methoxyphthalic acid.
References
Application Notes & Protocols: 5-Methoxyisobenzofuran-1,3-dione in Antimicrobial Agent Development
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1] Isobenzofuranone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including notable antimicrobial potential.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride) as a foundational scaffold in the discovery and preclinical development of new antimicrobial agents. We present a logical, field-proven workflow, from initial in silico assessment to primary in vitro screening and preliminary mechanism of action studies, underpinned by detailed, reproducible protocols.
Introduction: The Rationale for Isobenzofuranones in Antimicrobial Discovery
The isobenzofuranone core, a γ-lactone moiety fused to a benzene ring, is a privileged structure found in numerous natural products and synthetically derived compounds.[2][4] This scaffold's inherent reactivity and stereochemical properties make it an attractive starting point for medicinal chemistry campaigns. Certain derivatives have demonstrated significant activity against various bacterial and fungal pathogens, validating their potential as a novel class of antimicrobial agents.[5][6]
This compound (CAS 28281-76-7) is a particularly interesting starting material due to its chemical properties.[7] The anhydride functional group provides a reactive handle for nucleophilic attack, allowing for the straightforward synthesis of a diverse library of derivatives, such as amides and esters. The methoxy group, an electron-donating substituent, can influence the electronic properties and metabolic stability of the resulting compounds, potentially enhancing their pharmacokinetic and pharmacodynamic profiles. This guide outlines a strategic pathway for systematically evaluating and optimizing this scaffold for antimicrobial applications.
Preliminary Assessment: In Silico Screening and Property Prediction
Before committing to resource-intensive laboratory synthesis and testing, computational methods can provide valuable insights into the potential of this compound derivatives.[8][9] This initial step helps prioritize compounds with a higher probability of success.
Protocol 2.1: In Silico Workflow
-
Library Design: Generate a virtual library of derivatives by reacting this compound in silico with various amines, alcohols, and other nucleophiles.
-
ADMET Prediction: Utilize computational tools (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds.[10] This step assesses their "drug-likeness."
-
QSAR Modeling: Employ Quantitative Structure-Activity Relationship (QSAR) models trained on known antimicrobial compounds to predict the potential bioactivity of the designed derivatives.[8]
-
Molecular Docking: If a specific microbial target is hypothesized (e.g., DNA gyrase, dihydrofolate reductase), perform molecular docking studies to predict the binding affinity and interaction modes of the derivatives with the target's active site.[10]
Caption: Workflow for the in silico evaluation of potential drug candidates.
Primary Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC)
The foundational assay in antimicrobial discovery is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standardized, high-throughput technique for this purpose.[12][13]
Protocol 3.1: Broth Microdilution MIC Assay
-
Rationale: This method allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains in a 96-well plate format, providing quantitative data on antimicrobial potency.[13]
-
Materials:
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[11][14]
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to yield ~5 x 10^5 CFU/mL in the final well volume).[12][15]
-
Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Plate reader (optional, for OD600 measurements).
-
-
Step-by-Step Procedure:
-
Plate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate.[13]
-
Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing down the row. Discard 50 µL from the final well.[16] This creates a concentration gradient.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and inoculum only (no compound).
-
Sterility Control: A well containing 100 µL of broth only (no inoculum).
-
Positive Control: A row dedicated to a reference antibiotic.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[15]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[11][13]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Assessing Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[17] This distinction is crucial, as bactericidal agents are often preferred for treating serious infections.[18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[18]
Protocol 4.1: MBC Determination
-
Rationale: This assay is a direct extension of the MIC test and differentiates between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).[19]
-
Procedure:
-
Perform MIC Test: First, determine the MIC as described in Protocol 3.1.
-
Subculturing: From the wells showing no visible growth (at the MIC and higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a drug-free agar medium (e.g., Mueller-Hinton Agar).[18]
-
Incubation: Incubate the agar plates under the same conditions as the MIC test (35 ± 2°C for 18-24 hours).
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log10 drop) in CFU/mL compared to the initial inoculum count.[17][20]
-
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Lead Optimization: Synthesizing Derivatives
The initial activity of this compound, if any, is unlikely to be optimal. A medicinal chemistry program is necessary to improve potency, selectivity, and drug-like properties. The anhydride moiety is the primary site for derivatization.
Strategy 5.1: Amide and Ester Synthesis
The anhydride ring can be readily opened by nucleophiles like primary/secondary amines or alcohols to form the corresponding amides and esters. This reaction introduces a wide range of chemical diversity, allowing for the exploration of structure-activity relationships (SAR). For example, reacting the parent compound with various heterocyclic amines has been shown to yield derivatives with antimicrobial activity.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imjst.org [imjst.org]
- 6. [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 8. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. microchemlab.com [microchemlab.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Methoxyisobenzofuran-1,3-dione
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including those with potential antiproliferative activity.[1] The protocol herein describes a robust and efficient method starting from 4-methoxyphthalic acid via dehydration using acetic anhydride. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety protocols, and methods for purification and characterization to ensure a high degree of reproducibility and product integrity.
Introduction and Scientific Background
This compound is a member of the isobenzofuranone family, a class of compounds that are foundational building blocks in organic synthesis.[2][3] Their utility is particularly noted in the construction of complex heterocyclic systems and fine chemicals.[3] The methoxy group on the aromatic ring can influence the regioselectivity of subsequent reactions, making it a valuable synthon for targeted molecular design.[3]
The synthesis described in this protocol is a classic dehydration reaction. The starting material, 4-methoxyphthalic acid, a dicarboxylic acid, undergoes intramolecular cyclization upon heating with a dehydrating agent, acetic anhydride, to form the corresponding cyclic anhydride. This reaction is driven by the formation of the stable five-membered anhydride ring.
Reaction Mechanism and Workflow
The core of this synthesis is the conversion of a dicarboxylic acid into a cyclic anhydride. This is an equilibrium process that is effectively driven to completion by removing the water produced during the reaction. Acetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent and can also function as the reaction solvent.
Reaction Scheme:
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow is designed for efficiency and safety, progressing from reaction setup to product isolation and purification.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of phthalic anhydrides.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Methoxyphthalic acid | ≥98% | Sigma-Aldrich, etc. | Starting material |
| Acetic anhydride | Reagent grade, ≥98% | Fisher Scientific, etc. | Dehydrating agent and solvent |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Solvent |
| Standard laboratory glassware | - | - | Round-bottom flask, reflux condenser, etc. |
| Magnetic stirrer and hotplate | - | - | For heating and stirring |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 30.8 g (0.16 mol) of 4-methoxyphthalic acid in 150 mL of anhydrous tetrahydrofuran (THF).[1]
-
Addition of Acetic Anhydride: To this solution, slowly add 40 mL of acetic anhydride.[1] The addition should be done carefully, as the initial reaction can be exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.[1] Maintain the reflux for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooldown: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF and excess acetic anhydride.[1] This will yield the crude product as a solid.
-
Product Isolation: Collect the resulting off-white solid.[1] The reported yield for this procedure is approximately 99% (27.8 g).[1]
-
Purification (Optional): While the crude product is often of high purity, it can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an acetic anhydride/petroleum ether mixture) or by column chromatography if necessary.[4]
Characterization and Data Analysis
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s)[1] |
| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z 179[1] |
| Infrared (IR) Spectroscopy | Characteristic anhydride C=O stretches (~1850 cm⁻¹ and ~1770 cm⁻¹) and C-O-C stretch. |
| Melting Point | Literature melting points for similar phthalic anhydrides are typically sharp. |
Safety Precautions and Hazard Management
Acetic Anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[6][8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
-
Fire Safety: Keep away from open flames and other ignition sources.[7][9] Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.[9] Do not use water directly on an acetic anhydride fire, as it will react.[9]
-
Spills: In case of a spill, absorb the material with a non-combustible absorbent material like sand or vermiculite and dispose of it as hazardous waste.[5][9] Ensure the area is well-ventilated.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure that the reaction temperature is maintained at a steady reflux.
-
Product Purity: If the isolated product is discolored, it may indicate the presence of impurities. Recrystallization is often effective in removing these.
-
Hydrolysis of Product: The product is an anhydride and is susceptible to hydrolysis. Store the final product in a desiccator to protect it from atmospheric moisture.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, characterization, and safety, researchers can confidently produce this valuable intermediate for a wide range of applications in organic synthesis and drug development.
References
- 1. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ineos.com [ineos.com]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 8. fishersci.ca [fishersci.ca]
- 9. nj.gov [nj.gov]
Application Notes & Protocols: Polymerization Reactions Involving 5-Methoxyisobenzofuran-1,3-dione for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, as a versatile monomer for the synthesis of advanced functional polymers. We delve into the fundamental principles governing its polymerization, offering detailed, field-proven protocols for two primary synthetic routes: Ring-Opening Copolymerization (ROCOP) for polyester synthesis and Condensation Polymerization for polyimide synthesis. The causality behind experimental choices, self-validating quality control checkpoints, and thorough characterization methodologies are explained. This guide is designed to empower researchers to leverage the unique properties conferred by the methoxy functional group to create novel polymers for sophisticated drug delivery applications.
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
This compound is a substituted phthalic anhydride derivative that serves as a powerful building block in polymer synthesis. Its chemical architecture offers a distinct combination of features that are highly advantageous for creating materials intended for biomedical applications, particularly in drug delivery.[1]
-
The Reactive Anhydride Core: The isobenzofuran-1,3-dione (cyclic anhydride) moiety is the engine of polymerization. It readily participates in reactions with nucleophiles like alcohols and amines, enabling the formation of polyesters and polyimides, respectively. This reactivity is the basis for creating the polymer backbone.
-
The Methoxy Functional Group (-OCH₃): The pendant methoxy group is the key to functional versatility. Unlike its unsubstituted counterpart, phthalic anhydride, the electron-donating nature of the methoxy group can influence the reactivity of the anhydride ring. More importantly, it imparts specific physicochemical properties to the resulting polymer:
-
Hydrophilicity Tuning: The methoxy group can subtly increase the hydrophilicity of the polymer backbone, which can be critical for modulating drug solubility, controlling hydrogel swelling, and influencing interactions with biological systems.[2]
-
Drug Interaction Point: The oxygen atom can act as a hydrogen bond acceptor, potentially influencing drug-polymer interactions and affecting drug loading and release kinetics.
-
Biocompatibility: The introduction of such functional groups can be tailored to enhance the biocompatibility of the final material.
-
Polymers are the cornerstone of modern drug delivery systems, enabling everything from controlled-release formulations to targeted nanoparticles.[1][3] By rationally designing polymers using functional monomers like this compound, researchers can create sophisticated carriers that protect therapeutic agents, improve their circulation time, and release them at a predetermined rate at the target site.[1][4]
Section 1: Fundamental Polymerization Mechanisms
Two primary polymerization pathways are particularly relevant for this compound:
-
Ring-Opening Copolymerization (ROCOP): This method involves the reaction of the cyclic anhydride with a cyclic ether (epoxide) in the presence of a catalyst.[5][6] It is an efficient way to produce semi-aromatic polyesters with well-defined structures and narrow molecular weight distributions.[6] The key advantage of ROCOP is its ability to create perfectly alternating copolymers, providing precise control over the polymer microstructure.[7]
-
Condensation Polymerization: This is a classic step-growth polymerization method where the anhydride reacts with a diamine to first form a soluble poly(amic acid) precursor.[8][9] This precursor is then chemically or thermally cyclized (imidized) to form the final, highly stable polyimide, releasing water in the process.[8][9] Polyimides are known for their exceptional thermal and chemical stability.[10][11]
Section 2: Application Protocol: Polyester Synthesis via Ring-Opening Copolymerization (ROCOP)
This protocol details the synthesis of a semi-aromatic polyester by reacting this compound with an epoxide, such as cyclohexene oxide (CHO). This reaction is catalyzed by a chromium(III)-salen type complex in conjunction with a cocatalyst like 4-(dimethylamino)pyridine (DMAP).[5][6][12]
Causality of Component Selection:
-
Monomers: this compound provides the aromatic, functional component. Cyclohexene oxide is a common, reactive epoxide that yields polyesters with high glass transition temperatures (Tg), contributing to the material's rigidity and thermal stability.[12]
-
Catalyst System: Chromium(III)-based catalysts are highly effective for the ROCOP of anhydrides and epoxides, showing excellent activity and selectivity, which minimizes the formation of undesirable polyether side products.[5][6]
-
Cocatalyst (DMAP): DMAP acts as a nucleophilic co-catalyst that facilitates the ring-opening of the anhydride, significantly accelerating the polymerization rate.[6]
-
Solvent (Toluene): Toluene is a suitable solvent that can dissolve the monomers and the growing polymer chains while being relatively inert under the reaction conditions. It also allows for heating to the required reaction temperature (110 °C).[6]
-
Inert Atmosphere (N₂ or Ar): The reaction is sensitive to atmospheric moisture, which can hydrolyze the anhydride monomer and interfere with the catalyst. A dry, inert atmosphere is crucial for achieving high molecular weight polymers.
Experimental Workflow Diagram
Caption: Workflow for ROCOP synthesis of a polyester.
Detailed Protocol
Materials:
-
This compound (Monomer A)
-
Cyclohexene oxide (CHO) (Monomer B), freshly distilled
-
(Salen)Cr(III)Cl (Catalyst)
-
4-(Dimethylamino)pyridine (DMAP) (Cocatalyst)
-
Anhydrous Toluene (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar)
Procedure:
-
Preparation (Self-Validation Step): All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to prevent moisture contamination.
-
Catalyst Loading: In a glovebox, add the catalyst (e.g., (Salen)Cr(III)Cl) and cocatalyst (DMAP) to a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio is [Monomers]:[Cat]:[Co-cat] = 500:1:1.[6] For a target of 250 mmol of each monomer, this would be 0.5 mmol of catalyst and 0.5 mmol of cocatalyst.
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask. Stir the mixture for 1 hour at room temperature to allow for pre-catalyst activation.[12]
-
Monomer Addition: Add this compound (250 mmol) and cyclohexene oxide (250 mmol) to the flask.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under a positive pressure of inert gas. The reaction time can vary from 1 to 24 hours.[5][6]
-
Monitoring (Self-Validation Step): To monitor progress, small aliquots can be carefully withdrawn and analyzed by ¹H NMR to determine monomer conversion.
-
Work-up: Once the desired conversion is reached, cool the flask to room temperature. The viscous solution is then slowly poured into a large volume of cold, stirring methanol (~200 mL) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. To ensure high purity, re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate it into cold methanol.[12]
-
Drying: Dry the final polyester product in a vacuum oven at 50 °C for 24 hours to remove all residual solvents.
Section 3: Application Protocol: Polyimide Synthesis via Condensation Polymerization
This protocol describes a two-step method for synthesizing a polyimide from this compound and a diamine, such as 4,4'-oxydianiline (ODA).
Reaction Scheme Diagram
Caption: Two-step synthesis of a polyimide.
Detailed Protocol
Materials:
-
This compound, high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic Anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
-
Methanol
-
Three-neck flask with mechanical stirrer, N₂ inlet, and drying tube
Procedure:
Part A: Synthesis of Poly(amic acid) Precursor
-
Setup: Assemble a dry three-neck flask with a mechanical stirrer and nitrogen inlet.
-
Diamine Dissolution: Add ODA (e.g., 10.0 mmol) to the flask, followed by anhydrous DMAc (e.g., 50 mL). Stir under a gentle nitrogen stream until the diamine is fully dissolved.[8]
-
Dianhydride Addition (Critical Step): Slowly add an equimolar amount of this compound (10.0 mmol) in small portions to the stirred diamine solution.[9] A rapid addition can lead to gel formation.[8]
-
Polymerization: Continue stirring the solution at room temperature under nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The resulting viscous solution is the poly(amic acid) precursor.
Part B: Conversion to Polyimide (Imidization)
-
Method 1: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Place the plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to ensure complete cyclization. The final polyimide film can then be carefully peeled from the plate.
-
-
Method 2: Chemical Imidization (Self-Validation)
-
To the stirred poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol) dropwise.[9]
-
Stir at room temperature for 12 hours. The polyimide will precipitate out of the solution as it forms.
-
Pour the mixture into a large volume of methanol to fully precipitate the polymer.
-
Filter the polyimide powder, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C.
-
Section 4: Polymer Characterization
Verifying the successful synthesis and understanding the properties of the new polymer are critical. The following characterization techniques are essential.
Characterization Workflow Diagram
Caption: Standard workflow for polymer characterization.
Expected Results and Data Presentation
The following tables summarize the kind of quantitative data you should expect to obtain.
Table 1: Structural Verification Data
| Technique | Polyester (from ROCOP) | Polyimide (from Condensation) |
|---|---|---|
| FTIR (cm⁻¹) | ~1730 (C=O, ester), ~1240 & ~1160 (C-O, ester), Absence of anhydride peaks (~1845, ~1775) | ~1780 & ~1720 (C=O, imide), ~1370 (C-N, imide), Absence of amic acid peaks (~1660, ~3300) |
| ¹H NMR (δ, ppm) | Peaks corresponding to the methoxy group (~3.9), aromatic protons (7.0-7.8), and cyclohexyl protons. | Peaks for methoxy group (~3.9), aromatic protons from both monomers. |
Table 2: Molecular Weight and Thermal Properties (Example Data)
| Polymer Type | Mn ( kg/mol )[6] | Mw/Mn (Đ)[6] | Tg (°C)[12] | Td, 5% (°C) |
|---|---|---|---|---|
| Polyester | 15 - 25 | 1.1 - 1.4 | 110 - 140 | > 300 |
| Polyimide | 30 - 60 | 1.8 - 2.5 | > 220 | > 450 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Đ = Polydispersity index, Tg = Glass transition temperature, Td, 5% = Temperature at 5% weight loss.
Section 5: Safety, Handling, and Troubleshooting
Safety and Handling:
-
Monomer: this compound (and related anhydrides) should be handled with care. They are irritants to the eyes, skin, and respiratory system.[13] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust.[14]
-
Solvents: Handle flammable and toxic solvents like toluene and DMAc within a fume hood.
-
Reactions: Polymerizations should be conducted behind a safety shield, especially when running at elevated temperatures.
Troubleshooting:
-
Low Molecular Weight (Polyester):
-
Cause: Presence of moisture or impurities.
-
Solution: Ensure all glassware is scrupulously dry. Purify monomers and solvents before use. Increase reaction time.
-
-
Gel Formation (Polyimide):
-
Cause: Reaction temperature too high during poly(amic acid) formation; dianhydride added too quickly.
-
Solution: Maintain strict room temperature control during the first step. Add the solid dianhydride slowly in portions to the diamine solution.
-
-
Broad Polydispersity:
-
Cause: Side reactions or inefficient initiation.
-
Solution: Re-evaluate catalyst/cocatalyst purity and ratios. Ensure a homogenous reaction mixture.
-
Conclusion
This compound is a highly valuable monomer for developing functional polyesters and polyimides. The protocols and principles outlined in this guide provide a robust framework for synthesizing well-defined polymers. The presence of the methoxy group offers a handle for fine-tuning polymer properties, making these materials exceptionally promising candidates for advanced applications in drug delivery, where precise control over material characteristics is paramount for therapeutic success.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternating ring-opening copolymerization of phthalic anhydride with epoxides catalysed by salophen chromium(iii) complexes. An effect of substituents in salophen ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ring-opening terpolymerisation of phthalic thioanhydride with carbon dioxide and epoxides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01022H [pubs.rsc.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: 5-Methoxyisobenzofuran-1,3-dione as a Versatile Precursor for Heterocyclic Synthesis
Introduction
5-Methoxyisobenzofuran-1,3-dione, also commonly known as 4-methoxyphthalic anhydride, is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a cyclic anhydride activated by an electron-donating methoxy group on the aromatic ring, provides a unique platform for the synthesis of a diverse array of heterocyclic compounds. The anhydride moiety serves as a potent electrophile, susceptible to attack by a wide range of nucleophiles, while the aromatic core allows for further functionalization and modification. This guide provides an in-depth exploration of its utility, detailing field-proven protocols for the synthesis of key heterocyclic scaffolds, including phthalimides, isoindolinones, and complex polycyclic systems, with a focus on explaining the causality behind the experimental design.
Application 1: Synthesis of N-Substituted 5-Methoxyphthalimides
The reaction of this compound with primary amines is a fundamental and robust method for generating N-substituted phthalimides. These structures are not only crucial as amine protecting groups (the Gabriel synthesis) but are also prevalent scaffolds in pharmacologically active molecules. The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution to form an intermediate phthalamic acid, followed by a cyclodehydration to yield the imide.
Causality in Experimental Design: The use of glacial acetic acid is critical; it serves as both a solvent and a catalyst. As a protic solvent, it facilitates the initial ring-opening. More importantly, it catalyzes the subsequent, and often rate-limiting, dehydration step by creating a medium that favors the cyclization equilibrium.[1][2] Heating is necessary to overcome the activation energy for the final ring closure.
Workflow for N-Substituted Phthalimide Synthesis
Caption: General workflow for the synthesis of N-substituted 5-methoxyphthalimides.
Protocol 1: Synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione
Materials:
-
This compound (1.78 g, 10 mmol, 1.0 eq.)
-
Benzylamine (1.09 mL, 10 mmol, 1.0 eq.)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL), reflux condenser, heating mantle
-
Standard filtration and recrystallization glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.78 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture to dissolve the anhydride. Add benzylamine (1.09 mL, 10 mmol) dropwise to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 140°C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot ethanol to yield the final product as a white crystalline solid.
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | 5-Methoxy-2-phenylisoindoline-1,3-dione | 85-95 |
| 4-Fluoroaniline | 2-(4-Fluorophenyl)-5-methoxyisoindoline-1,3-dione | 80-90 |
| Cyclohexylamine | 2-Cyclohexyl-5-methoxyisoindoline-1,3-dione | 88-96 |
| 2-Aminoethanol | 2-(2-Hydroxyethyl)-5-methoxyisoindoline-1,3-dione | 75-85 |
Application 2: Synthesis of 3-Substituted Isoindolinones
Isoindolinones are a privileged heterocyclic scaffold found in numerous biologically active compounds. This compound can be used as a precursor for these structures through two distinct and powerful strategies: a classical reductive cyclization pathway and a modern multicomponent reaction (MCR) approach.
Method A: Reductive Cyclization of N-Substituted Phthalimides
This two-step approach first involves the synthesis of an N-substituted 5-methoxyphthalimide as described in Application 1. The second step is a selective reduction of one of the two imide carbonyl groups to a methylene group.
Causality in Experimental Design: The choice of reducing agent is paramount for selectivity. Strong, non-selective hydrides like LiAlH₄ would reduce both carbonyls. Sodium borohydride (NaBH₄) is typically not strong enough to reduce the imide. Tin(II) chloride (SnCl₂) in ethanol or zinc dust in acetic acid are often effective for this selective transformation, proceeding via a partial reduction followed by elimination.[3]
Protocol 2A: Synthesis of 2-Benzyl-5-methoxyisoindolin-1-one
Materials:
-
2-Benzyl-5-methoxyisoindoline-1,3-dione (2.67 g, 10 mmol, 1.0 eq.) (from Protocol 1)
-
Zinc dust (<10 µm, activated) (3.27 g, 50 mmol, 5.0 eq.)
-
Glacial Acetic Acid (50 mL)
-
Round-bottom flask (100 mL), reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-benzyl-5-methoxyisoindoline-1,3-dione (2.67 g, 10 mmol) in glacial acetic acid (50 mL).
-
Add activated zinc dust (3.27 g, 50 mmol) to the suspension in portions to control the initial exotherm.
-
Fit the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrates and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the isoindolinone.
Method B: Ugi-type Multicomponent Synthesis
A more convergent and efficient approach is to utilize a multicomponent reaction. While the anhydride itself is not a direct component, a derivative, 2-formyl-5-methoxybenzoic acid, can be used in an Ugi-type reaction with an amine, an isocyanide, followed by an in-situ intramolecular amidation to construct the isoindolinone core in a single pot.[4][5]
Causality in Experimental Design: This MCR strategy capitalizes on atom economy and operational simplicity. The reaction is typically acid-catalyzed (e.g., with TFA or Sc(OTf)₃) to promote the initial formation of an iminium ion from the aldehyde and amine. This is the key electrophile that is trapped by the nucleophilic isocyanide. The subsequent intramolecular cyclization is spontaneous or requires mild heating, driven by the formation of the stable five-membered lactam ring.
Workflow for Multicomponent Isoindolinone Synthesis
Caption: Ugi-type multicomponent reaction for isoindolinone synthesis.
Protocol 2B: Synthesis of 2-Cyclohexyl-5-methoxy-3-(phenylamino)isoindolin-1-one
Materials:
-
2-Formyl-5-methoxybenzoic acid (1.80 g, 10 mmol, 1.0 eq.)
-
Cyclohexylamine (1.14 mL, 10 mmol, 1.0 eq.)
-
Phenyl isocyanide (1.09 mL, 10 mmol, 1.0 eq.)
-
Methanol (20 mL)
Procedure:
-
To a 50 mL flask, add 2-formyl-5-methoxybenzoic acid (1.80 g, 10 mmol) and methanol (20 mL).
-
Add cyclohexylamine (1.14 mL, 10 mmol) and stir for 10 minutes at room temperature.
-
Add phenyl isocyanide (1.09 mL, 10 mmol) to the mixture.
-
Seal the flask and stir at room temperature for 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoindolinone product.
Application 3: Advanced Synthesis via Passerini Reaction of a Phthalimide Derivative
A cutting-edge application involves using a derivative of this compound in a Passerini three-component reaction. Recent studies have shown that the N-H proton of a phthalimide can act as the requisite acidic component in this reaction, replacing the traditional carboxylic acid.[6][7][8] This opens up novel synthetic pathways to highly functionalized α-acyloxy- and α-amino-amide derivatives.
Causality in Experimental Design: This protocol is a two-step sequence. First, 5-methoxyphthalimide is synthesized. In the second step, the key is the activation of the aldehyde component. The acidic N-H proton of the phthalimide hydrogen-bonds to the aldehyde's carbonyl oxygen, increasing its electrophilicity. This allows the nucleophilic isocyanide to attack, initiating the cascade that leads to the final product.[8] Dichloromethane (DCM) is an excellent aprotic solvent for this transformation, and moderate heat (80°C) is required to drive the reaction to completion.[6]
Protocol 3: Two-Step Synthesis of an α-(Phthalimido)alkanol Derivative
Part A: Synthesis of 5-Methoxyphthalimide
-
Follow Protocol 1, using an aqueous solution of ammonia (ammonium hydroxide) as the amine source. The resulting 5-methoxyphthalimide is used in Part B.
Part B: Passerini Three-Component Reaction Materials:
-
5-Methoxyphthalimide (1.77 g, 10 mmol, 1.0 eq.)
-
Isobutyraldehyde (0.91 mL, 10 mmol, 1.0 eq.)
-
Benzyl isocyanide (1.23 mL, 10 mmol, 1.0 eq.)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Microwave vial or sealed tube
Procedure:
-
In a dry microwave vial equipped with a magnetic stir bar, combine 5-methoxyphthalimide (1.77 g, 10 mmol), isobutyraldehyde (0.91 mL, 10 mmol), and anhydrous DCM (20 mL).
-
Add benzyl isocyanide (1.23 mL, 10 mmol) to the mixture.
-
Seal the vial tightly and place it in a pre-heated reaction block or oil bath at 80°C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product.
| Aldehyde | Isocyanide | Expected Product Type |
| Benzaldehyde | tert-Butyl isocyanide | α-(5-Methoxyphthalimido)-N-(tert-butyl)benzamide |
| Cyclohexanecarboxaldehyde | Benzyl isocyanide | α-(5-Methoxyphthalimido)-N-benzylcyclohexylacetamide |
| 4-Chlorobenzaldehyde | Ethyl isocyanoacetate | Ethyl 2-((α-(5-methoxyphthalimido)-4-chlorobenzyl)amino)-2-oxoacetate |
Application 4: Diels-Alder Reactions via In-Situ Generated 5-Methoxyisobenzofuran
Isobenzofurans are highly reactive dienes, prized for their ability to construct complex, oxygen-bridged polycyclic systems via the Diels-Alder reaction.[9] Their high reactivity necessitates in-situ generation. A robust method involves the oxidation of a stable phthalan (1,3-dihydroisobenzofuran) precursor.[10][11][12][13] This strategy allows the transient 5-methoxyisobenzofuran to be trapped immediately by a dienophile.
Causality in Experimental Design: This is a multi-step process. First, the starting anhydride must be reduced to the corresponding 5-methoxyphthalan. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required for this complete reduction of both carbonyls. The second stage involves the oxidation of the phthalan. The benzylic C-H bonds are susceptible to oxidation. An oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil is effective, proceeding via a hydride transfer mechanism to generate the aromatic isobenzofuran intermediate.[13] The reaction must be performed at high temperature in a high-boiling, inert solvent like dodecane or o-dichlorobenzene to facilitate both the oxidation and the subsequent cycloaddition.
Workflow for Diels-Alder Reaction via Phthalan Intermediate
Caption: Two-stage synthesis of polycycles via an in-situ generated isobenzofuran.
Protocol 4: Synthesis of a Diels-Alder Adduct with N-Phenylmaleimide
Part A: Synthesis of 5-Methoxy-1,3-dihydroisobenzofuran (5-Methoxyphthalan) Materials:
-
This compound (1.78 g, 10 mmol, 1.0 eq.)
-
Lithium Aluminum Hydride (LiAlH₄) (0.76 g, 20 mmol, 2.0 eq.)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Standard glassware for inert atmosphere reactions and aqueous work-up.
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.78 g, 10 mmol) in anhydrous THF (50 mL).
-
Add the anhydride solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0°C and quench carefully by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water again (2.4 mL).
-
Stir the resulting mixture vigorously for 1 hour until a white granular precipitate forms.
-
Filter the mixture, wash the solid with THF, and concentrate the filtrate to yield the crude 5-methoxyphthalan, which can be purified by chromatography or used directly in the next step.
Part B: Tandem Oxidation and Diels-Alder Reaction Materials:
-
5-Methoxyphthalan (from Part A, approx. 10 mmol, 1.0 eq.)
-
N-Phenylmaleimide (2.08 g, 12 mmol, 1.2 eq.)
-
DDQ (2.50 g, 11 mmol, 1.1 eq.)
-
o-Dichlorobenzene (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 5-methoxyphthalan and N-phenylmaleimide (2.08 g, 12 mmol) in o-dichlorobenzene (50 mL).
-
Add DDQ (2.50 g, 11 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 180°C for 3 hours.
-
Cool the mixture to room temperature. The reduced DDQ (DDQH₂) may precipitate and can be removed by filtration.
-
Concentrate the filtrate under high vacuum to remove the high-boiling solvent.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Phthalimide as the Acid Component in the Passerini Reaction [organic-chemistry.org]
- 7. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Preparation and isolation of isobenzofuran [beilstein-journals.org]
- 10. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Analytical Characterization of 5-Methoxyisobenzofuran-1,3-dione
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methoxyisobenzofuran-1,3-dione (also known as 4-Methoxyphthalic anhydride) is a vital building block in modern organic synthesis, serving as a key intermediate in the creation of complex heterocyclic scaffolds and fine chemicals. Its precise molecular structure and purity are paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. Each analytical method provides a unique piece of the puzzle. NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, FT-IR identifies key functional groups, and HPLC assesses purity. The following workflow illustrates how these techniques are synergistically employed for a complete structural and purity profile.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties
A foundational step in any analysis is to collate the known properties of the analyte. This information is critical for selecting appropriate analytical conditions, such as solvent choice and expected mass.
| Property | Value | Source |
| CAS Number | 28281-76-7 | [1] |
| Molecular Formula | C₉H₆O₄ | [2] |
| Molecular Weight | 178.14 g/mol | [1] |
| Monoisotopic Mass | 178.02661 Da | [2] |
| IUPAC Name | 5-methoxy-2-benzofuran-1,3-dione | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Expertise & Experience: The 'Why'
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but its residual water peak must be considered. Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are not merely optional; they are essential for definitively assigning proton signals to their corresponding carbons, providing an unassailable level of structural proof.[3]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
For ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[4]
-
Integrate the peaks in the ¹H spectrum.
-
Trustworthiness: Expected Data & Interpretation
The data below is predicted based on the known structure and spectral data from closely related isobenzofuran derivatives.[5]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.90 | d | 1H | H adjacent to C=O |
| ~7.40 | d | 1H | H ortho to Methoxy | |
| ~7.20 | dd | 1H | H meta to Methoxy | |
| Methoxy Protons | ~3.95 | s | 3H | -OCH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl Carbons | ~164, ~162 | C=O (Anhydride) |
| Aromatic C-O | ~166 | C-OCH₃ |
| Aromatic Quaternary | ~135, ~125 | C |
| Aromatic CH | ~125, ~120, ~110 | CH |
| Methoxy Carbon | ~56 | -OCH₃ |
Mass Spectrometry (MS): Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition.
Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup & Acquisition:
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire data in positive ion mode. ESI is a soft ionization technique, which typically keeps the parent molecule intact.[4]
-
Scan a mass range appropriate for the analyte (e.g., m/z 100-500).
-
Trustworthiness: Expected Data & Interpretation
The theoretical monoisotopic mass of C₉H₆O₄ is 178.02661 Da. The experimentally observed mass should be within a 5 ppm error margin.
| Ion Adduct | Theoretical m/z |
| [M+H]⁺ | 179.03389 |
| [M+Na]⁺ | 201.01583 |
| [M+K]⁺ | 216.98977 |
Table data derived from predicted values.[2] A match between the experimental accurate mass and the theoretical mass for C₉H₆O₄ provides definitive confirmation of the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup & Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Trustworthiness: Expected Data & Interpretation
The FT-IR spectrum provides a unique fingerprint for this compound, with key absorbances confirming its structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) |
| ~1850 & ~1770 | C=O Symmetric & Asymmetric Stretch | Anhydride |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1260 | C-O Stretch | Aryl Ether |
The two distinct, strong carbonyl (C=O) peaks are the hallmark signature of an anhydride functional group.[8]
Purity Verification via HPLC
While spectroscopic methods confirm the structure, chromatography is required to assess the purity of the sample. Reverse-phase HPLC with UV detection is the standard method for this purpose.
Expertise & Experience: The 'Why'
A C18 column is a versatile choice for separating small aromatic molecules. The mobile phase, typically a mixture of acetonitrile and water, is acidified slightly (e.g., with formic or phosphoric acid) to ensure sharp peak shapes by protonating any residual acidic silanols on the stationary phase and suppressing ionization of the analyte.[9] UV detection is ideal as the aromatic system of the analyte provides strong chromophores.
Protocol: RP-HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A pure sample should exhibit a single major peak, with any impurities appearing as minor peaks. For drug development purposes, a purity level of >98% is often required.
Conclusion and Decision Pathway
The structural integrity and purity of this compound can be confidently established by systematically applying the orthogonal analytical techniques outlined in this guide. The flowchart below provides a logical pathway for confirming the identity and quality of a given sample.
Caption: Decision pathway for sample verification based on analytical data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Separation of 1,3-Isobenzofurandione, 5-(phenylethynyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methoxyisobenzofuran-1,3-dione Synthesis Yield
Welcome to the technical support center for the synthesis of 5-Methoxyisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to maximize your yield and purity of this valuable synthetic intermediate.
Introduction
This compound, also known as 4-methoxyphthalic anhydride, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, most commonly through the intramolecular dehydration of 4-methoxyphthalic acid, can present challenges that affect both yield and purity. This guide provides a comprehensive resource to navigate these challenges, grounded in mechanistic principles and practical laboratory experience.
Core Synthesis Pathway: Dehydration of 4-Methoxyphthalic Acid
The primary and most direct route to this compound is the cyclodehydration of 4-methoxyphthalic acid. This reaction is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.
}
Figure 1. General synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yields can stem from several factors, often related to incomplete reaction or side reactions. Here's a breakdown of the most common culprits and how to address them:
-
Incomplete Dehydration: The cyclization is an equilibrium process. Insufficient removal of water or acetic acid (when using acetic anhydride) can shift the equilibrium back towards the starting material.
-
Scientific Rationale: Le Chatelier's principle dictates that the removal of a product will drive the reaction forward. In this case, water (or acetic acid) is a byproduct of the anhydride formation.
-
Solution:
-
Increase the excess of dehydrating agent: Using a larger excess of acetic anhydride can help drive the reaction to completion. A 5-10 fold excess is often a good starting point.
-
Azeotropic removal of water: If conducting the reaction in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
-
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially during workup, which will convert it back to 4-methoxyphthalic acid.
-
Scientific Rationale: Anhydrides are reactive electrophiles and will readily react with nucleophiles like water. The presence of any moisture during the reaction or purification will lead to the opening of the anhydride ring.[1]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., in an ice bath) and work quickly. Avoid prolonged contact with aqueous solutions.
-
-
-
Side Reactions: The formation of byproducts can consume starting material and complicate purification, leading to lower isolated yields.
-
Scientific Rationale: At elevated temperatures, decarboxylation of the dicarboxylic acid can occur. Additionally, the formation of a mixed anhydride with acetic acid is a key intermediate, and if this species is not efficiently converted to the cyclic product, it can lead to other side reactions.[2]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures, which can promote decarboxylation. The optimal temperature is typically just high enough to ensure a reasonable reaction rate.
-
Purity of Starting Material: Impurities in the 4-methoxyphthalic acid can lead to undesired side reactions. Ensure the starting material is of high purity.
-
-
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I minimize it?
A2: A common and often troublesome byproduct is the mixed anhydride of acetic acid and 4-methoxyphthalic acid.
-
Identity of the Byproduct: This mixed anhydride forms as an intermediate in the reaction mechanism when using acetic anhydride.[2] If the subsequent intramolecular cyclization is slow or incomplete, this species can persist in the reaction mixture.
}
Figure 2. Formation of the mixed anhydride intermediate.
-
Minimizing its Formation:
-
Optimize Reaction Conditions: Ensure the reaction temperature is sufficient to promote the intramolecular cyclization of the mixed anhydride. For many dicarboxylic acids, heating is necessary to favor the formation of the more stable cyclic anhydride.[3]
-
Catalyst: While not always necessary, a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) can sometimes facilitate the cyclization. However, this should be done with caution as it can also promote side reactions.
-
Choice of Dehydrating Agent: Other dehydrating agents such as thionyl chloride or oxalyl chloride can be used, which may offer a different reactivity profile and potentially minimize the formation of persistent intermediates.
-
Q3: My final product is off-white or yellowish, not the expected white crystalline solid. What causes this discoloration and how can I improve the purity?
A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or decomposition.
-
Potential Sources of Color:
-
Thermal Decomposition: At high temperatures, aromatic compounds can undergo decomposition to form colored byproducts.
-
Impurities in Starting Materials: Colored impurities in the 4-methoxyphthalic acid or the dehydrating agent can be carried through to the final product.
-
Oxidation: Exposure to air at high temperatures can lead to oxidation and the formation of colored species.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar anhydrides include mixtures of acetic anhydride and toluene, or ethyl acetate and hexanes.
-
Sublimation: For thermally stable anhydrides, vacuum sublimation can be an excellent purification technique to remove non-volatile impurities.
-
Activated Carbon Treatment: If the discoloration is due to minor, highly colored impurities, treatment of a solution of the crude product with activated carbon can be effective in adsorbing these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the synthesis?
A1: The optimal conditions can vary depending on the scale of the reaction and the specific dehydrating agent used. However, a general guideline when using acetic anhydride is to heat the reaction mixture at reflux (around 140 °C) for 2-4 hours. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Q2: How can I effectively monitor the reaction progress by TLC?
A2: A suitable TLC system would typically be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio would be 7:3 or 1:1 (hexanes:ethyl acetate). The starting material, 4-methoxyphthalic acid, is highly polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: Can I use a different dehydrating agent besides acetic anhydride?
A3: Yes, other dehydrating agents can be employed. Each has its own advantages and disadvantages:
| Dehydrating Agent | Advantages | Disadvantages |
| Acetic Anhydride | Readily available, effective. | Can form mixed anhydrides; requires higher temperatures. |
| Thionyl Chloride (SOCl₂) | Highly reactive, low boiling point of byproducts. | Generates corrosive HCl and SO₂ gas. |
| Oxalyl Chloride ((COCl)₂) | Very reactive, gaseous byproducts. | Toxic and moisture-sensitive. |
| Phosphorus Pentoxide (P₄O₁₀) | Very powerful dehydrating agent. | Solid, can be difficult to mix and work with. |
The choice of dehydrating agent will depend on the scale of the reaction, available equipment (e.g., a fume hood for handling corrosive gases), and desired reaction conditions.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis. For this procedure, please consider the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Acetic anhydride is corrosive and has a strong, irritating odor. All manipulations involving acetic anhydride and other volatile or corrosive reagents should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Be cautious when handling corrosive reagents like concentrated sulfuric acid, if used. Always add acid to other liquids slowly and with stirring.
-
Heating: Use a suitable heating mantle and a temperature controller to avoid overheating the reaction, which can lead to decomposition and the formation of hazardous byproducts.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with a focus on maximizing yield and purity.
Materials:
-
4-Methoxyphthalic acid
-
Acetic anhydride
-
Toluene (optional, for azeotropic removal of acetic acid)
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphthalic acid (1.0 eq).
-
Addition of Dehydrating Agent: Add acetic anhydride (5-10 eq) to the flask.
-
Heating and Reaction Monitoring: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Removal of Excess Reagent: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Initial Purification (Precipitation): To the crude residue, add cold hexanes and stir vigorously. The product should precipitate as a solid.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold hexanes to remove residual impurities.
-
Final Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
}
Figure 3. Experimental workflow for the synthesis and purification.
References
Technical Support Center: Purification of 5-Methoxyisobenzofuran-1,3-dione by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Methoxyisobenzofuran-1,3-dione via column chromatography. Here, we address common challenges and provide field-proven insights to ensure a successful purification process.
I. Understanding the Separation: Key Principles and Potential Pitfalls
This compound is a moderately polar compound. Its purification by normal-phase column chromatography relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (typically silica gel) and a less polar mobile phase.
The primary impurity of concern is the unreacted starting material, 4-methoxyphthalic acid. This dicarboxylic acid is significantly more polar than the desired anhydride product. Other potential impurities include residual solvents from the synthesis.
A critical consideration during the purification is the stability of the anhydride ring. Isobenzofuran-1,3-diones are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by the presence of water in the solvents or on the silica gel. This hydrolysis reverts the product back to the starting material, 4-methoxyphthalic acid, compromising the purification yield.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the column chromatography of this compound.
Question 1: My product is eluting with the solvent front, resulting in no separation.
Answer: This indicates that the mobile phase is too polar. The strong solvent in your eluent is competing too effectively with your compound for binding sites on the silica gel, causing it to travel with the solvent front.
-
Immediate Action:
-
If you are in the middle of the column run, you can try switching to a less polar solvent system. However, this may lead to band broadening.
-
The best course of action is to stop the column, recover your sample by flushing the column with a highly polar solvent (like 10% methanol in dichloromethane), evaporate the solvent, and restart the purification with a new column and a less polar eluent.
-
-
Preventative Measures:
-
Thorough TLC Analysis: Before running the column, perform a detailed Thin Layer Chromatography (TLC) analysis with various solvent systems. A good starting point is a 5:1 mixture of petroleum ether and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate to ensure good separation on the column.
-
Solvent System Optimization: If the 5:1 petroleum ether:ethyl acetate system is too polar, increase the proportion of the non-polar solvent (petroleum ether or hexane). Test ratios like 7:1, 10:1, or even higher.
-
Question 2: My product and the starting material (4-methoxyphthalic acid) are co-eluting or have very poor separation.
Answer: This is a common issue if the polarity difference between your eluent and your compounds is not optimized. While 4-methoxyphthalic acid is significantly more polar, a highly polar eluent can still cause it to move down the column and contaminate your product fractions.
-
Immediate Action:
-
If you observe co-elution in your collected fractions (as determined by TLC), you may need to combine the impure fractions, evaporate the solvent, and re-purify using a less polar solvent system.
-
-
Preventative Measures:
-
Solvent Gradient: Consider using a step-gradient elution. Start with a non-polar solvent (e.g., pure hexane or petroleum ether) to elute any non-polar impurities. Then, gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. This will allow for a more controlled elution of your product while leaving the highly polar 4-methoxyphthalic acid adsorbed at the top of the column.
-
Sample Preparation: Ensure your crude sample is as dry as possible before loading it onto the column. The presence of highly polar solvents (like methanol or water) from the work-up can interfere with the initial binding of the compounds to the silica gel, leading to band broadening and poor separation. If your crude product is an oil or has poor solubility in the initial eluent, consider dry loading.
-
Question 3: My product is not eluting from the column, even with a highly polar solvent system.
Answer: This suggests that your compound is very strongly adsorbed to the silica gel. This can happen if the compound is more polar than anticipated or if there are strong interactions with the stationary phase.
-
Immediate Action:
-
Gradually increase the polarity of your eluent. A common strategy is to add a small percentage of methanol (e.g., 1-5%) to your ethyl acetate/hexane mixture. Be cautious, as methanol is a very strong solvent and can elute many impurities as well.
-
-
Preventative Measures:
-
Deactivate the Silica Gel: The silica gel surface can be acidic, which can lead to strong binding of certain compounds. You can deactivate the silica gel by preparing a slurry with your non-polar solvent and adding a small amount of a base like triethylamine (e.g., 0.1-1% v/v) to the eluent. This can help to reduce the strong interactions and facilitate the elution of your compound. However, be mindful that a basic environment can also promote hydrolysis of the anhydride.
-
Alternative Stationary Phases: If your compound is consistently difficult to elute from silica gel, consider using a less polar stationary phase like alumina (neutral or basic).
-
Question 4: I am observing a new, more polar spot on my TLC plates of the collected fractions, and my overall yield is low.
Answer: This is a strong indication that your product, this compound, is degrading on the column. The new, more polar spot is likely the hydrolysis product, 4-methoxyphthalic acid. Phthalic anhydrides are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[2][3][4]
-
Immediate Action:
-
Unfortunately, the degraded product cannot be easily converted back to the anhydride on the column. The best approach is to stop the purification, recover all the material from the column, and assess the extent of decomposition.
-
-
Preventative Measures:
-
Use Dry Solvents: Ensure that all your solvents for chromatography are anhydrous. Use freshly opened solvent bottles or dry your solvents using appropriate methods.
-
Dry the Silica Gel: While commercially available silica gel has a low water content, you can further dry it by heating it in an oven at >120°C for several hours before use.
-
Neutralize the Sample: If your crude sample contains acidic or basic impurities, they can catalyze the hydrolysis on the silica gel surface. Consider a mild aqueous work-up with a dilute solution of sodium bicarbonate to remove acidic impurities before chromatography. Ensure the organic layer is thoroughly dried afterward.
-
Minimize Time on the Column: The longer your compound is in contact with the silica gel, the greater the chance of degradation. Optimize your solvent system and flow rate to minimize the purification time. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this purification? A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard and most effective stationary phase for this separation. Its polarity allows for good retention of the moderately polar anhydride while strongly retaining the highly polar dicarboxylic acid impurity.
Q2: What is the recommended solvent system? A2: A mixture of petroleum ether and ethyl acetate is a good starting point. A ratio of 5:1 (petroleum ether:ethyl acetate) has been reported to be effective.[1] However, it is crucial to optimize this ratio based on your own TLC analysis to achieve an Rf of 0.2-0.3 for the product.
Q3: How can I visualize the spots on the TLC plate? A3: this compound and 4-methoxyphthalic acid are both UV active due to their aromatic rings. Therefore, they can be visualized under a UV lamp at 254 nm. Additionally, you can use a potassium permanganate stain, which is a good general stain for organic compounds. The anhydride and the acid will appear as yellow-brown spots on a purple background.
Q4: Should I use gravity chromatography or flash chromatography? A4: Flash chromatography is highly recommended. The increased speed of elution reduces the time your compound spends on the silica gel, which minimizes the risk of hydrolysis of the anhydride ring.
Q5: My purified product still shows a small amount of the starting material. What should I do? A5: If the purity is not sufficient for your next step, you can consider re-purifying the material using a shallower solvent gradient or a less polar eluent. Alternatively, recrystallization from an appropriate solvent system could be an effective final purification step.
IV. Experimental Protocols
A. Thin Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound sample
-
Various solvents: Petroleum ether (or hexane), ethyl acetate
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare a dilute solution of your crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Prepare a small amount of your test eluent (e.g., 5:1 petroleum ether:ethyl acetate) in the developing chamber.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If desired, further visualize by dipping the plate in a potassium permanganate stain and gently heating with a heat gun.
-
Calculate the Rf value for each spot. Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for the product spot.
B. Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh for flash chromatography)
-
Optimized eluent (e.g., 5:1 petroleum ether:ethyl acetate)
-
Sand
-
Crude this compound
-
Collection tubes or flasks
-
TLC analysis setup
Procedure:
1. Column Packing (Slurry Method):
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add a thin layer of sand on top of the silica bed to protect it during sample and eluent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel using a pipette.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
If using flash chromatography, apply pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure product.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product (e.g., by NMR, IR, and melting point).
V. Data Summary and Visualization
Table 1: Typical Rf Values in a 5:1 Petroleum Ether:Ethyl Acetate System
| Compound | Typical Rf Value | Visualization Method |
| This compound | 0.2 - 0.3 | UV (254 nm), KMnO₄ |
| 4-Methoxyphthalic acid | 0.0 - 0.1 | UV (254 nm), KMnO₄ |
Diagrams
VI. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(22), 7487–7493.
-
ChemicalBook. (2023). Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation. --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis method of 5-Methoxy-isobenzofuran-1,3-dione? --INVALID-LINK--
-
Wikipedia. (2023). Phthalic anhydride. --INVALID-LINK--
-
News-Medical. (2023). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry. --INVALID-LINK--
References
- 1. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 3. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Methoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis of 5-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride), a critical intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Overview of the Core Synthesis
The most common laboratory-scale synthesis of this compound involves the intramolecular dehydration of 4-methoxyphthalic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride or by heating in the presence of a strong acid like concentrated sulfuric acid.[1]
Caption: General synthesis route for this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
A. Reaction & Purity Issues
Question 1: My reaction seems incomplete, and I have a significant amount of starting material left. What could be the cause?
Answer:
An incomplete reaction is often due to insufficient dehydration conditions or impurities in the starting material. Here are the primary causes and solutions:
-
Inadequate Dehydrating Agent: If you are using a chemical dehydrating agent like acetic anhydride, ensure it is fresh and anhydrous. Acetic anhydride can hydrolyze over time to acetic acid, reducing its effectiveness.[2]
-
Solution: Use a freshly opened bottle of acetic anhydride or distill it before use. A typical protocol suggests using a molar excess of the dehydrating agent.
-
-
Insufficient Heating: The intramolecular cyclization requires a certain activation energy.
-
Solution: Ensure your reaction is heated to the appropriate temperature. For dehydration with acetic acid, a temperature of around 100°C is often employed, while with concentrated sulfuric acid, it can be as high as 180°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Impure Starting Material: The 4-methoxyphthalic acid starting material may contain non-reactive impurities.
-
Solution: Recrystallize the 4-methoxyphthalic acid before use to ensure high purity.
-
Question 2: My final product is off-color (yellow or brown) and has a low melting point. What are the likely impurities?
Answer:
Discoloration and a depressed melting point are classic signs of impurities. The most common culprits are:
-
Residual Starting Material: Unreacted 4-methoxyphthalic acid will lower the melting point and can contribute to a less crystalline product.
-
Hydrolyzed Product: this compound is an anhydride and is susceptible to hydrolysis back to 4-methoxyphthalic acid, especially during workup in the presence of water.[2][3][4]
-
Decarboxylation Products: At elevated temperatures, dicarboxylic acids can undergo decarboxylation.[5][6] While less common for phthalic acids, it's a potential side reaction that can lead to various byproducts.
-
Side Products from Acetic Anhydride: Acetic anhydride can undergo self-condensation reactions, especially in the presence of a base or at high temperatures, to form complex colored impurities.[1]
Caption: Potential side reactions in the synthesis of this compound.
Question 3: How can I effectively purify my this compound?
Answer:
Purification is crucial to obtain a high-quality product. The appropriate method depends on the nature of the impurities.
| Purification Method | Target Impurities | Procedure Notes |
| Recrystallization | Unreacted starting material, some colored impurities | A common and effective method. Solvents like toluene, a mixture of ethyl acetate and petroleum ether, or ethanol can be used.[7] The choice of solvent is critical to ensure the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution. |
| Sublimation | Non-volatile impurities | Can be very effective for removing colored, non-volatile byproducts. This is performed under high vacuum and elevated temperature. |
| Column Chromatography | A broad range of impurities | A mixture of petroleum ether and ethyl acetate is a common eluent system.[1] This method is excellent for separating compounds with different polarities but can be time-consuming for large-scale syntheses. |
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude product in a minimal amount of hot toluene (or another suitable solvent) in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
B. Work-up and Isolation Issues
Question 4: I seem to be losing a significant amount of product during the work-up. Why is this happening?
Answer:
Product loss during work-up is often due to the hydrolysis of the anhydride product.
-
Cause: this compound is an anhydride and will react with water to revert to 4-methoxyphthalic acid.[2][3][4] If your work-up involves aqueous solutions (e.g., washing with water or a basic solution), you risk hydrolyzing your product.
-
Solution:
-
Minimize contact with water. If an aqueous wash is necessary, use cold, brine (saturated NaCl solution) to reduce the solubility of the organic product and minimize hydrolysis.
-
Work quickly and ensure all glassware is dry.
-
Avoid basic washes (e.g., sodium bicarbonate solution) as this will rapidly hydrolyze the anhydride. If you need to neutralize residual acid, consider using a non-aqueous work-up or a very quick wash with a weak, cold base followed immediately by extraction.
-
Question 5: I am having trouble removing residual acetic acid/anhydride from my product.
Answer:
Residual acetic acid or anhydride can be persistent.
-
Solution:
-
Azeotropic Removal: After the reaction, you can add a solvent like toluene and distill off the azeotrope of toluene and acetic acid.[8] Repeat this process a few times to ensure complete removal.
-
High Vacuum: Placing the crude product under a high vacuum for an extended period can help remove volatile impurities like acetic acid and any remaining acetic anhydride.
-
III. Synthesis of Starting Material: Potential for Impurities
The quality of your starting material, 4-methoxyphthalic acid, is paramount. It is often synthesized from 4-methylphthalic anhydride.[9] Understanding this synthesis can help anticipate potential impurities.
Question 6: What are the potential impurities in my 4-methoxyphthalic acid starting material that could affect the synthesis of this compound?
Answer:
The synthesis of 4-methoxyphthalic acid can introduce several impurities that may carry over and impact the subsequent dehydration step. A common route is the oxidation of 4-methylphthalic anhydride.
-
Unreacted 4-methylphthalic anhydride: If the oxidation is incomplete, this can remain as an impurity.
-
Over-oxidation products: Vigorous oxidation could potentially lead to the formation of trimellitic acid derivatives, which could then undergo decarboxylation under thermal stress.
-
Positional Isomers: Depending on the starting material for the 4-methylphthalic anhydride synthesis (often from a Diels-Alder reaction), there could be isomeric impurities.[10]
Proactive Quality Control:
-
Always check the purity of your 4-methoxyphthalic acid by melting point and spectroscopy (e.g., NMR) before starting the dehydration reaction.
-
If in doubt, purify the starting material by recrystallization.
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the outcome of your this compound synthesis, leading to higher yields and purer products.
IV. References
-
Guidechem. (n.d.). What is the synthesis method of 5-Methoxy-isobenzofuran-1,3-dione? Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one. Retrieved from --INVALID-LINK--
-
Chemcess. (n.d.). Acetic Anhydride: Properties, Reactions, Production And Uses. Retrieved from --INVALID-LINK--
-
Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759-1765.
-
Wikipedia. (n.d.). Acetic anhydride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4560773A - Process for preparing substituted phthalic anhydrides. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-methylphthalic anhydride. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Formation of Phthalic Anhydride from Nighttime Oxidation of Various Heterocyclic Volatile Organic Compounds: Implications for Wildfire Smoke. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 4-Methylphthalic anhydride 19438-61-0 wiki. Retrieved from --INVALID-LINK--
-
Fersht, A. R., & Kirby, A. J. (1967). The hydrolysis of phthalic anhydride. Journal of the American Chemical Society, 89(19), 4853-4857.
-
Reddit. (2022). Practical strategy for anhydride hydrolysis. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). Methanolysis of phthalic anhydride. Retrieved from --INVALID-LINK--
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. --INVALID-LINK--
-
Chemguide. (n.d.). Dehydration of alcohols. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). phthalic anhydride. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Methylphthalic anhydride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Hexahydro-4-methylphthalic anhydride. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Hexahydro-4-methylphthalic anhydride, mixture of cis and trans 96%. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry UK Ltd. (n.d.). 4-Methylphthalic Anhydride. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 4-methylphthalic acid. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). Methanolysis of phthalic anhydride. Retrieved from --INVALID-LINK--
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
improving stability of 5-Methoxyisobenzofuran-1,3-dione in solution
Statement of the Issue
5-Methoxyisobenzofuran-1,3-dione is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and fluorescent dyes.[1][2] As a cyclic anhydride, its electrophilic nature is central to its synthetic utility; however, this reactivity also renders it susceptible to degradation in solution, particularly via hydrolysis.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and foundational knowledge to mitigate degradation, ensuring experimental reproducibility and success.
Troubleshooting Guide: Diagnosis and Mitigation of Instability
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: My reaction yield is low, and I suspect the starting material is degrading. What is the most likely cause?
Root Cause Analysis: The primary degradation pathway for this compound in solution is solvolysis, most commonly hydrolysis. Cyclic anhydrides are highly reactive towards nucleophiles.[4][5] Water, even in trace amounts within a solvent, can act as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to an irreversible ring-opening reaction, forming the inert 4-methoxyphthalic acid, which is unable to participate in the desired subsequent reactions.[3] The presence of other nucleophiles, such as alcohols (leading to mono-ester formation) or amines, will also consume the starting material.[5][6]
Diagram of Degradation Pathway: The following diagram illustrates the nucleophilic attack by water, leading to the hydrolysis of the anhydride.
Caption: Hydrolysis pathway of this compound.
Recommended Protocol:
-
Solvent Purity Check: Ensure all solvents are of anhydrous grade. Use freshly opened bottles or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Reaction Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of inert gas or in a desiccator immediately before use.
Q2: How do I select an appropriate solvent to maximize the stability of this compound?
Root Cause Analysis: Solvent choice is critical. Protic solvents, such as water, alcohols, and to a lesser extent, primary or secondary amines, contain active protons (e.g., on -OH or -NH groups) and can act as nucleophiles, directly participating in the degradation of the anhydride.[5][6] Aprotic solvents lack these active protons and are therefore significantly better choices for maintaining the integrity of the anhydride ring.
Recommended Solvents: The ideal solvent should be aprotic, anhydrous, and inert to the reaction conditions. The table below provides a comparison of suitable solvents.
| Solvent | Type | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | 40 | Good solubility for many organics; volatile. Must be fresh and free of acidic impurities. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.5 | 66 | Excellent solvent; must be anhydrous and inhibitor-free as peroxides can form. |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | 82 | Polar aprotic choice, good for dissolving polar reactants. Must be rigorously dried. |
| Toluene | Aprotic, Nonpolar | 2.4 | 111 | Good for reactions at higher temperatures; low polarity. |
| 1,4-Dioxane | Aprotic, Ether | 2.2 | 101 | Higher boiling point than THF; also forms peroxides. |
Protocol for Solvent Preparation:
-
Selection: Choose an aprotic solvent from the table above that is compatible with your reaction's downstream steps and solubility requirements.
-
Drying: If not using a freshly opened bottle of anhydrous solvent, dry the solvent using standard laboratory procedures. For example, add activated 3Å or 4Å molecular sieves to the solvent and allow it to stand for at least 12-24 hours before use.
-
Storage: Store dried solvents over molecular sieves under an inert atmosphere.
Q3: How can I confirm if my stock solution of this compound has degraded?
Root Cause Analysis: Degradation results in a chemical change from the anhydride to the corresponding dicarboxylic acid. This change can be detected and quantified using standard analytical techniques that differentiate the two molecules based on their physical and chemical properties.[7]
Recommended Analytical Protocols:
-
Thin-Layer Chromatography (TLC):
-
Principle: A quick, qualitative check. The dicarboxylic acid is significantly more polar than the anhydride and will have a much lower Rf value.
-
Protocol:
-
Prepare a TLC plate (silica gel).
-
Spot a reference sample of fresh this compound (if available), your test solution, and a co-spot (both reference and test).
-
Develop the plate in a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).
-
Visualize under UV light (254 nm). The appearance of a new, lower-Rf spot in your test solution indicates the presence of the highly polar degradation product.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: A quantitative method to determine the purity of the solution. The anhydride and its degradation product will have different retention times on a reverse-phase column.
-
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically effective.
-
Detection: UV detector at a wavelength where both compounds absorb (e.g., 254 nm or 280 nm).
-
Analysis: Inject a known concentration of a reference standard to create a calibration curve. Compare the peak area of the anhydride in your sample to the calibration curve to determine its concentration and calculate the percentage of degradation.
-
-
-
Infrared (IR) Spectroscopy:
-
Principle: The anhydride and dicarboxylic acid have distinct functional groups with characteristic IR absorption bands.
-
Protocol:
-
Acquire an IR spectrum of your sample (e.g., as a solution in a compatible IR solvent like chloroform or as a thin film after solvent evaporation).
-
Anhydride Signals: Look for two characteristic C=O stretching bands for the cyclic anhydride around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.
-
Degradation Signals: The appearance of a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a shift in the C=O stretch to the typical carboxylic acid range (~1725-1700 cm⁻¹) indicates hydrolysis.
-
-
Experimental Workflow for Stability-Conscious Reactions:
References
Technical Support Center: A Troubleshooting Guide for Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, but its synthesis can present unique challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles. Presented in a question-and-answer format, it provides in-depth, field-proven insights to help you diagnose and resolve issues in your synthetic workflow.
Section 1: Low or No Product Yield
Low product yield is one of the most frequent and frustrating issues in synthesis. The cause often lies in subtle, yet critical, aspects of the reaction conditions, catalyst system, or substrate reactivity.
Q1: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira/Heck coupling followed by cyclization) is failing or giving yields below 10%. What are the common culprits?
This is a classic problem, particularly when coupling o-iodophenols with terminal alkynes. The issue can typically be traced back to one of three areas: the choice of base, the integrity of the catalytic system, or the electronic properties of your substrates.[3]
Causality Analysis:
-
Inappropriate Base Selection: A common mistake is using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100°C). NaHCO₃ can decompose to produce water, which is known to interfere with and deactivate palladium catalytic cycles.[3]
-
Catalyst Deactivation or Inefficiency: The chosen palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and its supporting ligand may not be optimal for your specific substrates.[3][4] High temperatures can also lead to "tarring" or decomposition of starting materials, which can poison the catalyst.[3] Furthermore, the initial C-C bond formation (Sonogashira coupling) and the subsequent intramolecular C-O bond formation (cyclization) may have different optimal conditions.[3]
-
Electronic Mismatch: The electronic nature of the substituents on your phenol and alkyne significantly impacts reactivity. For palladium-catalyzed reactions involving aryl halides, electron-withdrawing groups can sometimes enhance reactivity, while electron-donating groups on salicylaldehydes have been shown to improve yields in other contexts.[3][5] A severe electronic mismatch can stall the reaction.
Troubleshooting Protocol:
-
Re-evaluate Your Base: Switch to an anhydrous base that does not generate water. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are robust choices. Organic bases such as triethylamine (NEt₃) are also effective and widely used.[1][3]
-
Optimize the Catalytic System:
-
Screen Ligands: The choice of phosphine ligand is critical. For nitrogen-based nucleophiles in similar systems, dppf has shown success, while XPhos was more efficient for other nucleophiles.[4] Consider screening ligands if your initial choice is ineffective.
-
Add a Co-catalyst: For Sonogashira-type reactions, adding a copper(I) iodide (CuI) co-catalyst is standard practice and often essential for facilitating the C-C coupling step.[3][6]
-
Change Palladium Source: If (PPh₃)₂PdCl₂ is failing, consider a more robust source like Pd(PPh₃)₄.[3]
-
-
Adjust Reaction Parameters: If you suspect the cyclization is the failing step, try a two-step, one-pot approach. Run the initial coupling at a lower temperature (e.g., 70-90°C) and, once TLC confirms formation of the alkyne intermediate, increase the temperature to promote the final C-O bond formation.[3]
Table 1: Troubleshooting Guide for Palladium-Catalyzed Benzofuran Synthesis
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| No reaction | Catalyst deactivation by water | Replace NaHCO₃ with anhydrous K₂CO₃, Cs₂CO₃, or NEt₃.[3] | Ensure all reagents and solvents are anhydrous. |
| Low Yield (<10%) | Inefficient catalyst/ligand combo | Screen different Pd sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., PPh₃, XPhos).[3][4] | Ligand choice is highly substrate-dependent. |
| Stalled at Intermediate | Suboptimal conditions for cyclization | Add CuI co-catalyst for the coupling step.[6] Increase temperature after initial coupling is complete. | Monitor reaction progress carefully by TLC/LC-MS. |
| Decomposition | Reaction temperature too high | Lower the temperature and screen catalysts that are active at lower temperatures. | High temperatures can lead to catalyst poisoning.[3] |
Experimental Workflow: Optimization of a Palladium-Catalyzed Synthesis
Caption: General workflow for optimizing benzofuran synthesis.[3][6]
Section 2: Formation of Impurities and Side Products
Even when a reaction proceeds, the formation of undesired side products can complicate purification and significantly lower the yield of the target molecule.
Q2: My reaction produces the correct mass for the product, but NMR analysis shows a mixture of regioisomers. How can I improve selectivity?
The formation of regioisomers is a common challenge, especially with substituted starting materials.[7][8] The root cause is that cyclization can occur at more than one position, and the energy barrier for each pathway may be similar.
Causality Analysis:
-
Steric and Electronic Effects: The substituents on the aromatic ring direct the cyclization. The regiochemical outcome is a delicate balance between steric hindrance and the electronic activation or deactivation of potential cyclization sites.
-
Reaction Mechanism: The specific mechanism of your chosen synthesis dictates which factors control regioselectivity. For acid-catalyzed cyclizations of phenols, for example, the stability of the intermediate carbocation is paramount.[9]
Troubleshooting Protocol:
-
Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. The trade-off may be a longer reaction time.
-
Change the Catalyst: In metal-catalyzed reactions, the size and electronic properties of the ligand can have a profound impact on regioselectivity. Experiment with bulkier or more electron-rich/poor ligands to influence the steric environment around the metal center.
-
Alter the Solvent: The polarity of the solvent can influence the transition state energies of competing pathways. Screen a range of solvents with different dielectric constants.
-
Protecting Group Strategy: If a specific functional group is interfering or directing the reaction to the wrong position, consider temporarily installing a protecting group to block that site and guide the cyclization as desired.
Q3: I am attempting a synthesis from salicylaldehyde and an α-haloketone, but I'm getting a dark, sticky tar instead of a clean product. What is happening?
This scenario, particularly under microwave conditions or with strong bases, suggests polymerization or decomposition.[10]
Causality Analysis:
-
Self-Condensation: Salicylaldehyde can undergo self-condensation reactions (aldol-type) under basic conditions.
-
Decomposition: The α-haloketone can be unstable to the reaction conditions, leading to decomposition pathways.
-
Harsh Conditions: High microwave power or overly concentrated reagents can rapidly generate a complex mixture of products and lead to charring.[10]
Troubleshooting Protocol:
-
Adopt a Two-Step Procedure: A more controlled approach is often more successful. First, react the salicylaldehyde with the α-haloketone under milder conditions (e.g., K₂CO₃ in refluxing ethanol) to form the ether intermediate. Second, induce cyclization using a different catalyst or conditions, such as proline-catalyzed aldol condensation and elimination.[10]
-
Lower the Temperature/Power: If using a microwave, reduce the power and increase the reaction time to maintain a controlled temperature.
-
Change the Base: Switch to a milder base to reduce the rate of competing side reactions.
Diagram: Troubleshooting Logic for Low Yield/Side Products
Caption: A decision tree for troubleshooting benzofuran synthesis.
Section 3: Purification Challenges
A successful reaction is only half the battle; isolating the pure product is the final, critical step.
Q4: My substituted benzofuran isomers are co-eluting on a silica gel column. What can I do to improve separation?
Co-elution of isomers is a frequent purification bottleneck because they often have very similar polarities.[7][11] A systematic approach to optimizing your chromatography is necessary.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Systematic Polarity Adjustment: Instead of large jumps, make small, systematic changes to the eluent polarity (e.g., from 5% EtOAc/Hexanes to 6%, 7%, etc.).
-
Change Solvent Class: If a hexane/ethyl acetate system fails, switch to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can often resolve closely eluting spots.
-
-
Modify the Stationary Phase:
-
Switch to Reversed-Phase: If normal-phase silica gel is ineffective, try reversed-phase (C18) chromatography. The elution order is often inverted, which may be sufficient to separate the isomers.
-
Use Specialized Media: Silver nitrate-impregnated silica gel can be used to separate compounds based on their interaction with the π-systems of the isomers.
-
-
Consider Alternative Techniques:
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide the necessary resolution.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents and solvent mixtures to find conditions where one isomer is significantly less soluble than the other.
-
Table 2: Chromatographic Strategies for Separating Benzofuran Isomers
| Strategy | Method | Principle | When to Use |
| Eluent Optimization | Vary polarity of Hex/EtOAc. Switch to DCM/MeOH. | Change eluent strength and selectivity. | First-line approach for any co-elution problem.[11] |
| Stationary Phase Change | Switch from silica to C18 (reversed-phase). | Invert elution order based on hydrophobicity. | When extensive eluent optimization on silica fails. |
| Alternative Media | Use AgNO₃-impregnated silica. | Differential complexation with π-electrons. | For separating isomers with different degrees of unsaturation or electron density. |
| High-Resolution Methods | Preparative HPLC. | Superior resolving power of smaller particles. | For high-value materials or extremely difficult separations. |
Section 4: Advanced Topics & Specific Reactions
Q5: I am attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin, but the yield is poor. What are the critical parameters?
The Perkin rearrangement is a powerful ring-contraction reaction, but its efficiency depends on successfully executing two key steps: base-catalyzed lactone ring opening, followed by an intramolecular nucleophilic attack.[12][13]
Causality Analysis:
The mechanism involves the formation of a phenoxide anion, which then attacks the vinyl halide.[13] Incomplete hydrolysis of the initial lactone or competing side reactions can lower the yield. The traditional method often requires several hours of reflux.[13]
Troubleshooting Protocol:
-
Ensure Sufficient Base: A stoichiometric amount of a strong base (e.g., NaOH) is required to ensure complete ring fission of the coumarin.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the Perkin rearrangement from hours to mere minutes, often with very high yields.[13] This is due to efficient and rapid heating.
-
Workup Procedure: The initial product is the sodium salt of the carboxylic acid. A careful acidification step during workup (e.g., with HCl) is necessary to protonate the carboxylate and isolate the final acid product.[13]
Diagram: Mechanism of the Perkin Rearrangement
Caption: Key steps in the Perkin rearrangement reaction.[12][13]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyisobenzofuran-1,3-dione Reaction Condition Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions involving this versatile synthetic intermediate.[1] As a cyclic anhydride, its reactivity is dominated by the electrophilicity of its carbonyl carbons, making it a valuable precursor for a range of molecules, including those with antiproliferative activity.[2] This document provides in-depth, experience-based answers to frequently encountered issues, detailed experimental protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the recommended solutions.
Section 1: Reagent Stability and Handling
Q1: My reaction is failing, and I suspect my this compound has degraded. How should I properly handle and store it to ensure its integrity?
A1: This is a common issue stemming from the inherent reactivity of the anhydride functional group. The primary degradation pathway for this compound is hydrolysis to the corresponding 4-methoxyphthalic acid. This occurs when the compound is exposed to atmospheric or solvent-borne moisture.
Core Causality: Anhydrides are highly susceptible to nucleophilic attack by water. The presence of even trace amounts of water can lead to ring-opening, rendering the reagent inactive for subsequent acylation reactions.
Preventative Measures & Best Practices:
-
Storage: Always store the reagent in a tightly sealed container within a desiccator containing an active desiccant (e.g., Drierite™). For long-term storage, consider flushing the container with an inert gas (Nitrogen or Argon) before sealing and storing it at a reduced temperature (e.g., 4°C).
-
Handling: Weigh and handle the reagent quickly in a low-humidity environment. Avoid leaving the container open to the atmosphere for extended periods.
-
Solvent & Glassware: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). All glassware should be oven- or flame-dried immediately before use to remove adsorbed water.
-
Purity Check: Before use, you can verify the integrity of your reagent by taking a melting point (pure compound melts at ~98-102°C) or running a quick ¹H NMR. The hydrolyzed diacid will have a distinct NMR spectrum and a much higher melting point.
Section 2: Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a cornerstone application for this reagent, typically involving the reaction with an aromatic compound in the presence of a Lewis acid to form a new carbon-carbon bond.[3]
Q2: I am attempting a Friedel-Crafts acylation with an activated arene, but the reaction is sluggish or fails to proceed, with starting material recovered. What are the most common causes?
A2: Failure in Friedel-Crafts acylations almost always points to a problem with the Lewis acid catalyst or the overall reaction environment.
Core Causality & Troubleshooting Steps:
-
Inactive Lewis Acid: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[3] Exposure to moisture will hydrolyze and deactivate the catalyst, preventing the formation of the critical acylium ion intermediate. Always use a fresh, unopened bottle of the Lewis acid or a freshly opened container stored in a desiccator.
-
Insufficient Activation: The reaction proceeds via the formation of a highly reactive electrophile. If the Lewis acid is not strong enough or used in insufficient quantity, this electrophile will not form efficiently.
-
Low Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures may prevent the reaction from overcoming its activation energy.[4] If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while monitoring by Thin Layer Chromatography (TLC).
Q3: My Friedel-Crafts reaction is producing a dark, tar-like mixture with low yield of the desired product. How can I improve selectivity and minimize side reactions?
A3: Tar formation is indicative of decomposition and uncontrolled side reactions, often caused by excessive heat or overly harsh conditions.
Core Causality & Optimization Strategies:
-
Temperature Control: Friedel-Crafts reactions are highly exothermic. The initial addition of the Lewis acid should always be done slowly and at a reduced temperature (e.g., in an ice-water or ice-salt bath) to dissipate the heat generated.[3] Uncontrolled temperature spikes can lead to charring and polymerization of starting materials.
-
Lewis Acid Choice: For highly activated arenes (like phenols or anilines), AlCl₃ can be too aggressive, leading to side reactions or complexation with the directing group. Consider a milder Lewis acid such as FeCl₃, ZnCl₂, or BF₃·OEt₂.
-
Order of Addition: The order in which reagents are mixed is critical. A common successful method is to pre-mix the arene and the this compound in an appropriate solvent before slowly adding the Lewis acid. This prevents a high local concentration of the catalyst.
Q4: What is the optimal stoichiometry for the Lewis acid (e.g., AlCl₃) in my Friedel-Crafts reaction? I see many procedures using more than two equivalents.
A4: The use of a stoichiometric excess of the Lewis acid is a key requirement for driving the reaction to completion. Unlike a truly "catalytic" process, the Lewis acid is consumed during the reaction.[3]
Mechanistic Rationale:
-
Anhydride Activation (1st Equivalent): The first equivalent of AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack by the arene.
-
Product Complexation (2nd Equivalent): After the aromatic ring attacks and the anhydride ring opens, the resulting ketone product is itself a Lewis base. A second equivalent of AlCl₃ will strongly coordinate to the newly formed carbonyl oxygen. This complex deactivates the product towards further reaction and must be broken during the aqueous workup.[5]
Therefore, a minimum of two equivalents of the Lewis acid is mechanistically required. Often, a slight excess (e.g., 2.1-2.5 equivalents) is used to account for any minor deactivation by trace moisture.
Section 3: Reactions with Other Nucleophiles
Q5: I am reacting this compound with a primary amine to form the corresponding amic acid, but I am getting a mixture of the desired product and the cyclic imide. How can I improve the selectivity?
A5: This is a classic selectivity challenge governed by reaction conditions. The formation of the amic acid is the initial kinetic product, while the imide is the thermodynamic product formed via a subsequent dehydration/cyclization step.
Controlling Selectivity:
-
Favoring the Amic Acid (Kinetic Control):
-
Low Temperature: Perform the reaction at a low temperature (0°C or below). The initial nucleophilic attack of the amine on the anhydride is very fast, even when cold. The subsequent dehydration step has a higher activation energy and is significantly slower at low temperatures.
-
Short Reaction Time: Monitor the reaction closely by TLC. Once the starting anhydride is consumed, proceed immediately to the workup to isolate the amic acid before it has time to cyclize.
-
-
Favoring the Imide (Thermodynamic Control):
-
Heat: To form the imide, the reaction mixture is typically heated (often to reflux) after the initial addition. This provides the energy needed for the dehydration and ring-closing step. Sometimes, a dehydrating agent or azeotropic removal of water is employed.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol is a generalized starting point. The choice of solvent and temperature should be optimized for the specific aromatic substrate.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the arene (1.0 eq) and this compound (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitrobenzene). Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C or warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the flask back to 0°C and very slowly quench the reaction by adding it to a mixture of crushed ice and concentrated HCl.[3] A solid product should precipitate.
-
Isolation: Stir the quenched mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and a non-polar solvent like hexanes.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene, ethanol) or by silica gel column chromatography.[3][6]
Data Presentation
Table 1: Recommended Solvents and Conditions for Friedel-Crafts Acylation
| Arene Reactivity | Recommended Solvent | Lewis Acid | Temperature Range | Key Considerations |
| Highly Activated (e.g., Anisole, Phenols) | Dichloromethane (DCM) | FeCl₃, ZnCl₂ | -10°C to 25°C | Use milder Lewis acids to prevent side reactions. |
| Moderately Activated (e.g., Toluene) | 1,2-Dichloroethane (DCE) | AlCl₃ | 0°C to 50°C | Standard conditions. Temperature can be increased if needed. |
| Deactivated (e.g., Halobenzenes) | Nitrobenzene or CS₂ | AlCl₃ | 25°C to 80°C | Harsher conditions are required. Nitrobenzene can act as both solvent and complexing agent. |
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Friedel-Crafts Reaction Failure
This workflow provides a logical sequence of steps to diagnose a failed or low-yielding Friedel-Crafts acylation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 3. DSpace [open.bu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
how to prevent polymerization during 5-hydroxybenzofuran synthesis
Technical Support Center: 5-Hydroxybenzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize 5-hydroxybenzofuran and its derivatives. Polymerization is a significant and often yield-limiting side reaction in these syntheses. This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate this common challenge and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during 5-hydroxybenzofuran synthesis?
A1: Polymerization is a frequent issue, especially in syntheses that proceed through quinone or hydroquinone intermediates under oxidative conditions.[1] The core issue is the high reactivity of these intermediates. The hydroquinone starting material can be oxidized to a benzoquinone species. This quinone is highly electrophilic and susceptible to nucleophilic attack. While the intended reaction is an intramolecular cyclization to form the benzofuran ring, competing intermolecular reactions can occur where one intermediate attacks another, leading to the formation of oligomeric or polymeric tars. This side reaction is often accelerated by excessive heat and high reactant concentrations.[1]
Q2: Are certain synthetic routes more susceptible to polymerization?
A2: Yes. Syntheses involving the direct functionalization of hydroquinones, such as the tandem in situ oxidative coupling and cyclization with β-dicarbonyl compounds, are particularly prone to polymerization.[1][2] This is because the reaction explicitly generates highly reactive quinone intermediates. For instance, the Phenyliodine(III) diacetate (PIDA)-mediated synthesis oxidizes the hydroquinone to facilitate the coupling and cyclization, but this same reactive intermediate is a substrate for polymerization.[2][3] The Nenitzescu synthesis, which can also produce 5-hydroxybenzofurans, is another route where polymerization of quinone intermediates can be a competing pathway.[1]
Q3: Can the choice of catalyst influence the rate of polymerization?
A3: Absolutely. A suitable catalyst can be one of your most effective tools for preventing polymerization. The principle is to accelerate the desired reaction pathway (cyclization) to such a degree that it kinetically outcompetes the undesired polymerization pathway.[1] For example, in syntheses where both indoles and benzofurans can be formed, certain Lewis acids like CuCl₂, BiCl₃, and FeCl₃ have been shown to favor the formation of benzofurans.[1] In the PIDA-mediated synthesis of 5-hydroxybenzofurans, Zinc Iodide (ZnI₂) has been demonstrated to be a particularly effective catalyst for promoting the desired cyclization over side reactions.[1][2]
Troubleshooting Guide: Polymerization Control
This section addresses specific experimental observations and provides actionable solutions to prevent the formation of polymeric byproducts.
Issue 1: My reaction turns dark brown/black, and I'm isolating an insoluble, tar-like substance with a low yield of the desired product.
This is the classic sign of significant polymerization. The dark, insoluble material is the polymeric byproduct. Here’s a systematic approach to troubleshoot this issue:
Solution A: Rigorous Temperature Management
-
Causality: Excessive heat provides the activation energy for unwanted side reactions, including polymerization. While higher temperatures can sometimes increase the rate of the desired reaction, they often decrease selectivity.[1]
-
Actionable Protocol:
-
Determine the Optimal Temperature: Do not assume that reflux is optimal. For the PIDA-mediated synthesis of 5-hydroxybenzofurans, a reaction temperature of 95 °C has been shown to be effective.[1][2]
-
Ensure Uniform Heating: Use an oil bath or a heating mantle with a temperature controller and vigorous stirring to avoid localized "hot spots" in the reaction flask.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. If you observe the formation of a dark baseline material early on, the temperature is likely too high. The goal is to find a temperature where the product forms cleanly over a reasonable time frame (e.g., 6 hours) without significant byproduct formation.[1]
-
Solution B: Adjust Reactant Concentration
-
Causality: Polymerization is an intermolecular process, meaning its rate is highly dependent on the concentration of the reactive intermediates. A higher concentration increases the probability of these intermediates colliding with each other rather than undergoing the desired intramolecular cyclization.
-
Actionable Protocol:
-
Run at Higher Dilution: If you are observing polymerization, try reducing the concentration of your starting materials. Double the volume of the solvent while keeping the molar quantities of reactants the same.
-
Slow Addition: Instead of adding all reactants at once, consider a slow addition of the most reactive component (e.g., the oxidant or the hydroquinone) via a syringe pump over several hours. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular pathway.
-
Solution C: Optimize Your Catalyst and Solvent System
-
Causality: The catalyst and solvent create the specific chemical environment for the reaction. The right combination can stabilize intermediates for the desired pathway or accelerate the cyclization step.
-
Actionable Protocol:
-
Catalyst Selection: For the oxidative coupling of hydroquinones with β-dicarbonyl compounds, ZnI₂ is a proven catalyst.[2] If you are using another Lewis acid and observing polymerization, consider screening catalysts.
-
Solvent Choice: The solvent can impact both solubility and reactivity. For the PIDA-mediated synthesis, chlorobenzene and toluene have been shown to provide good yields, whereas solvents like acetonitrile may be less effective.[1][2]
-
See Data Summary: Refer to the table below for a summary of how different catalysts and solvents affect the reaction outcome.
-
Data Summary: Optimization of Reaction Conditions
The following table summarizes the optimization of various reaction parameters for a model synthesis of 5-hydroxybenzofurans.
| Catalyst (0.25 mmol) | Oxidant (0.55 mmol) | Solvent (5 mL) | Temperature (°C) | Yield (%) | Observations |
| ZnI₂ | PIDA | PhCl | 95 | 88 | Optimal conditions, clean reaction |
| ZnI₂ | PIDA | Toluene | 85 | 69 | Good yield, slightly less effective than PhCl |
| ZnI₂ | PIDA | CHCl₃ | 85 | 64 | Moderate yield |
| ZnI₂ | PIDA | CH₃CN | 85 | 35 | Lower yield, potential for side reactions |
| BF₃·OEt₂ | PIDA | DCE | 85 | 20 | Poor catalytic activity |
| ZnI₂ | I₂/H₂O₂ | DCE | 85 | 35 | Alternative oxidant, less effective |
Reaction conditions: Hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), catalyst, and oxidant in solvent were stirred for 6 hours. Data sourced from[2]. PIDA = Phenyliodine(III) diacetate, PhCl = Chlorobenzene, DCE = 1,2-Dichloroethane.
Visualizing the Competing Pathways
To better understand the challenge, the following diagrams illustrate the desired reaction versus the undesired polymerization side reaction.
Caption: Competing reaction pathways in 5-hydroxybenzofuran synthesis.
The key to a successful synthesis is to favor the intramolecular cyclization pathway, making it significantly faster than the intermolecular polymerization pathway.
Recommended Experimental Protocol
This protocol for the PIDA-mediated synthesis of a 5-hydroxybenzofuran derivative incorporates the best practices discussed above to minimize polymerization.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroquinone substrate (1.0 eq., 0.50 mmol), the β-dicarbonyl compound (2.0 eq., 1.00 mmol), and Zinc Iodide (ZnI₂) (0.5 eq., 0.25 mmol).
-
Add chlorobenzene (5 mL) to the flask.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Initiation and Reaction:
-
Begin vigorous stirring.
-
Add Phenyliodine(III) diacetate (PIDA) (1.1 eq., 0.55 mmol) to the mixture in one portion.
-
Heat the reaction mixture to 95 °C using a pre-heated oil bath.
-
-
Monitoring and Work-up:
-
Maintain the reaction at 95 °C for 6 hours. Monitor the progress by taking small aliquots and analyzing via TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-hydroxybenzofuran derivative.
-
Troubleshooting Workflow Diagram
If you encounter polymerization, follow this logical workflow to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting polymerization.
References
Technical Support Center: Recrystallization of 5-Methoxyisobenzofuran-1,3-dione
Welcome to the technical support resource for the purification of 5-Methoxyisobenzofuran-1,3-dione. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but also to explain the underlying chemical principles, ensuring a successful and efficient purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound.
Issue 1: The compound fails to crystallize after the hot solution is cooled.
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. The solution remains clear. What should I do?
-
Answer: This is a common issue, often indicating that the solution is not supersaturated, and crystallization requires a nucleation point to begin.[1] Here are several techniques to induce crystallization, starting with the least invasive:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic etches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[1]
-
Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. A seed crystal provides a perfect template for other molecules to align and build upon.[1]
-
Reduce Solvent Volume: It is highly likely that too much solvent was used, preventing the solution from becoming saturated upon cooling.[2] Gently heat the solution again to its boiling point and evaporate a portion of the solvent. Allow the solution to cool again slowly. You can test if enough compound is in solution by dipping a glass rod in the mother liquor; a large residue upon solvent evaporation indicates a high concentration of the compound.[3]
-
Flash Cooling: If the above methods fail, try cooling the solution in an ice-salt bath or even a dry ice/acetone bath, depending on the solvent's freezing point.[4] This rapid temperature drop can sometimes force crystallization, although it may lead to smaller, less pure crystals.
-
Issue 2: An oil forms instead of solid crystals ("oiling out").
-
Question: As my solution cools, a cloudy, oily liquid is separating instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point.[2][4] Since the melting point of this compound is relatively low (98-99 °C), this can happen if the solution is still too hot when it becomes saturated.[5] Impurities can also suppress the melting point, exacerbating the problem.[3]
-
Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[2][3] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[3]
-
Solvent System Change: If the problem persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or using a mixed-solvent system where the compound is less soluble in the second solvent.
-
Issue 3: The recrystallization yield is very low.
-
Question: I successfully obtained pure crystals, but my final yield is less than 50%. What could have gone wrong?
-
Answer: A low yield is typically due to losing the product to the mother liquor or during procedural transfers.[1] Key causes include:
-
Excessive Solvent: Using too much solvent is the most frequent cause of poor yield. The compound will have significant solubility even in the cold solvent if the volume is too large.[1][2] Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.[4] Using a pre-heated funnel can prevent this.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a significant portion of your product.[1] Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound remains highly soluble at low temperatures, the recovery will be inherently low.[1]
-
Issue 4: The final product is still colored or appears impure.
-
Question: My recrystallized this compound is still light yellow, not white. How can I remove colored impurities?
-
Answer: If the product retains color, it indicates the presence of soluble, colored impurities that co-crystallized.
-
Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. Charcoal has a high surface area and can adsorb large, colored impurity molecules.[3]
-
Procedure: Add the charcoal, swirl the hot solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Be cautious, as adding too much charcoal can also adsorb your desired product, reducing the yield.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure (an aromatic anhydride with a polar methoxy group), several solvents can be considered. Acetic acid is a known solvent for this compound.[5] A systematic approach using solvent screening is recommended.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Acetic Acid | 118 | Polar Protic | Documented as a suitable solvent.[5] High boiling point may increase the risk of "oiling out." |
| Toluene | 111 | Nonpolar | Good for aromatic compounds. May effectively exclude more polar impurities. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent with a moderate boiling point, reducing the risk of oiling out. |
| Acetone | 56 | Polar Aprotic | Often a good solvent, but its low boiling point may require a larger volume. Can be used in a mixed system with water or hexane. |
| Isopropanol | 82 | Polar Protic | A common recrystallization solvent. Its properties are intermediate between ethanol and water. |
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[6]
-
Dissolve the crude solid in a minimal amount of the hot "soluble solvent."
-
While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[6]
Q3: Why is slow cooling important?
A3: Slow cooling is critical for forming large, pure crystals. It allows the molecules of this compound to selectively arrange themselves into a stable crystal lattice. Impurity molecules do not fit well into this lattice and are therefore excluded, remaining in the solution.[6] Rapid cooling ("crashing out") traps impurities within the rapidly forming crystal structure, defeating the purpose of the purification.[3]
Standard Operating Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and volumes should be determined through preliminary small-scale trials.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions (e.g., start with 5 mL) and heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
(Optional) Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization.[4]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Do not disturb the flask during this period.[6] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 5-Methoxy-isobenzofuran-1,3-dione manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. Home Page [chem.ualberta.ca]
Technical Support Center: Scaling Up Laboratory Synthesis of 5-Methoxyisobenzofuran-1,3-dione
Welcome to the technical support center for the synthesis and scale-up of 5-Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, scalable results.
Overview of Synthesis Strategy
This compound (CAS: 28281-76-7) is a valuable intermediate in the synthesis of fine chemicals and complex heterocyclic structures.[1] The most direct and common laboratory-scale synthesis involves the intramolecular dehydration of its corresponding dicarboxylic acid, 4-methoxyphthalic acid.[2] This cyclization reaction forms the stable five-membered anhydride ring.
The core transformation relies on removing one molecule of water from the two carboxylic acid groups. This is typically achieved by heating the starting material in the presence of a dehydrating agent. While seemingly straightforward, successful and high-yield synthesis, especially during scale-up, requires careful control of reaction conditions to prevent side reactions and ensure product purity.
Reaction Mechanism: Acid-Catalyzed Intramolecular Dehydration
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The catalyst (e.g., H₂SO₄ or the dehydrating agent itself, like acetic anhydride) protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic. The hydroxyl group of the second carboxylic acid then acts as a nucleophile, attacking the activated carbonyl. Subsequent elimination of a water molecule and deprotonation yields the cyclic anhydride.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is a robust method adapted from established literature procedures for phthalic anhydride synthesis.[2][3] It utilizes acetic anhydride as both a solvent and dehydrating agent, with a catalytic amount of sulfuric acid to accelerate the reaction.
Materials and Equipment
-
Reagents: 4-Methoxyphthalic acid, Acetic Anhydride, Concentrated Sulfuric Acid (H₂SO₄), Ethanol (for recrystallization), Deionized Water, Petroleum Ether, Ethyl Acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, vacuum filtration apparatus (Büchner funnel), standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphthalic acid.
-
Reagent Addition: Add acetic anhydride to the flask (sufficient to fully dissolve the starting material upon heating). Begin stirring the mixture.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%) to the stirring mixture through a dropping funnel. Causality Note: The acid catalyst significantly increases the rate of cyclization. Acetic anhydride serves as the dehydrating agent, consuming the water generated during the reaction to form acetic acid, which drives the equilibrium towards the product.
-
Heating and Reaction: Heat the mixture to 80-100°C using an oil bath. Maintain this temperature and continue stirring for 3-6 hours.[3]
-
Reaction Monitoring: Monitor the reaction's progress by TLC.[2] Prepare a sample by taking a small aliquot of the reaction mixture, quenching it with methanol (to convert any remaining anhydride to the ester and dicarboxylic acid), and spotting it on a TLC plate. The disappearance of the starting material spot (4-methoxyphthalic acid) indicates completion. A suitable mobile phase is a mixture of petroleum ether and ethyl acetate.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold deionized water while stirring vigorously. This will precipitate the crude product. Causality Note: this compound is poorly soluble in water, causing it to precipitate. This step also hydrolyzes the excess acetic anhydride to water-soluble acetic acid.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove residual acetic acid and sulfuric acid.
-
Purification: The primary method for purification is recrystallization. Recrystallize the crude solid from ethanol to yield the purified product.[3] If significant impurities remain, column chromatography using a silica gel stationary phase and a petroleum ether/ethyl acetate eluent system can be employed.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Sulfuric Acid) |
| Starting Material | 4-Methoxyphthalic Acid | 4-Methoxyphthalic Acid |
| Dehydrating Agent | Acetic Anhydride | Concentrated H₂SO₄ |
| Catalyst | Concentrated H₂SO₄ (1-2 mol%)[3] | N/A (H₂SO₄ is the reagent) |
| Solvent | Acetic Anhydride (neat)[3] | None (neat) |
| Temperature | 80–100°C[3] | 180°C[2] |
| Reaction Time | 3–6 hours[3] | 3 hours[2] |
| Expected Yield | 68–72% (based on similar compounds)[3] | Not specified, potentially lower due to harsh conditions |
| Purification | Recrystallization from ethanol[3] | Column Chromatography[2] |
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Caption: Figure 2: General Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a very low yield. What are the most likely causes?
A1: Low yield is a common issue, often stemming from three primary factors:
-
Incomplete Reaction: The dehydration may not have gone to completion. Verify this by checking a TLC of your crude product. If the starting material (4-methoxyphthalic acid) is still present, you may need to increase the reaction time or temperature. Also, ensure your catalyst was active and added in the correct amount.
-
Product Decomposition: Phthalic anhydrides can be susceptible to decomposition at excessively high temperatures. The method using concentrated sulfuric acid at 180°C is particularly harsh and can lead to charring or other side reactions.[2] The milder 80-100°C protocol with acetic anhydride is generally preferable for minimizing decomposition.[3]
-
Purity of Starting Material: Ensure your 4-methoxyphthalic acid is pure and, most importantly, dry. The presence of water will consume the dehydrating agent and inhibit the reaction.
Q2: The crude product is a sticky oil or dark tar instead of a solid. How can I fix this?
A2: This typically indicates the presence of significant impurities or incomplete reaction.
-
Cause - Impurities: The harsh conditions of the 180°C sulfuric acid method are prone to producing tarry byproducts.[2]
-
Solution: First, try triturating the oil with a non-polar solvent like cold petroleum ether. This can sometimes induce crystallization of the desired product while washing away more soluble impurities. If that fails, the most reliable method to purify an oily product is through silica gel column chromatography.[2] A gradient elution starting with a non-polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing polarity should effectively separate the product.
Q3: My final product shows impurities in the NMR spectrum, even after recrystallization. What are they and how do I remove them?
A3: The most common impurities are:
-
Unreacted 4-methoxyphthalic acid: This will show broad carboxylic acid peaks in the ¹H NMR and characteristic C=O stretches for a carboxylic acid dimer in the IR spectrum. This indicates an incomplete reaction or that the product hydrolyzed back to the diacid during workup.
-
Removal: A simple way to remove acidic impurities is to dissolve the crude product in a solvent like ethyl acetate and wash it with a mild base like a saturated sodium bicarbonate solution. The diacid will be deprotonated and move to the aqueous layer, while the neutral anhydride remains in the organic layer. Ensure you thoroughly dry the organic layer before solvent evaporation.
-
-
Acetic Acid: If using the acetic anhydride method, residual acetic acid may be present. This is usually removed by thoroughly washing the crude precipitate with cold water.[3] If it persists, drying the final product under high vacuum can help.
Q4: What are the critical safety precautions for this synthesis?
A4: Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]
-
Ventilation: Both acetic anhydride and concentrated sulfuric acid are corrosive and have irritating vapors. All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Handling Reagents: Acetic anhydride reacts exothermically with water. Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle both with extreme care. When quenching the reaction, add the reaction mixture to water slowly to control the exotherm.
-
Product Handling: The product, this compound, should be handled with care. Avoid inhaling the dust and prevent skin contact.
Q5: How can I be certain I have synthesized the correct product?
A5: Proper characterization is key to validating your synthesis.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. The melting point for a similar compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, is reported as 142-144 °C.[3] Ensure you find the specific value for the title compound.
-
Infrared (IR) Spectroscopy: The most telling feature will be the appearance of two characteristic C=O stretching bands for a cyclic anhydride, typically found around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The broad O-H stretch from the starting material's carboxylic acid groups (around 3300-2500 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide the definitive structural confirmation. The spectra should be clean and match the expected shifts and integrations for the aromatic and methoxy protons and carbons. The broad carboxylic acid proton peak from the starting material should have disappeared.
References
proper handling and storage of 5-Methoxyisobenzofuran-1,3-dione
Technical Support Center: 5-Methoxyisobenzofuran-1,3-dione
Welcome to the technical support guide for this compound (CAS No. 28281-76-7). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate. As a cyclic anhydride, its reactivity is its greatest asset in synthesis, but this also necessitates specific handling and storage protocols to maintain its integrity. This guide provides in-depth, field-proven insights into its properties, handling, and common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is this compound, and why is its handling so critical?
A1: this compound is a derivative of phthalic anhydride. Structurally, it is a cyclic anhydride, which makes it a highly reactive compound. The two carbonyl carbons are electrophilic, meaning they are susceptible to attack by nucleophiles.[1] Its primary vulnerability in a typical lab environment is moisture. Water readily acts as a nucleophile, leading to a rapid, often unwanted, hydrolysis reaction that breaks the anhydride bond and forms 4-methoxyphthalic acid.[2][3] This degradation compromises the reagent's purity and can introduce significant impurities into your reaction, leading to low yields or complete reaction failure. Therefore, meticulous handling to prevent moisture exposure is paramount.
Q2: What are the ideal storage conditions for an unopened container?
A2: Unopened containers should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][5] To maximize shelf life and prevent insidious moisture ingress, storing the tightly sealed container inside a desiccator is the best practice. For long-term storage, refrigeration (e.g., 2-8°C) can slow the rate of any potential degradation, but this is only effective if the container is properly sealed to prevent condensation.[6][7]
Q3: My container is now open. How does my storage strategy need to change?
A3: Once a container is opened, the risk of moisture contamination increases significantly. The following steps are crucial:
-
Minimize Exposure: Only open the container for the minimum time required to dispense the reagent.
-
Inert Atmosphere: If possible, handle the solid inside an inert atmosphere glovebox.[8][9] If a glovebox is not available, briefly flushing the headspace of the container with a dry, inert gas like nitrogen or argon before resealing can protect the remaining reagent.[10]
-
Desiccation is Mandatory: The opened container must be stored in a desiccator containing an active desiccant (e.g., Drierite). Periodically check the desiccant's condition.[8]
-
Temperature Considerations: If you store the reagent in a refrigerator or freezer, you must allow the container to warm to ambient room temperature before opening it.[6] Opening a cold container will cause atmospheric moisture to condense directly onto the solid, leading to rapid hydrolysis.[6]
Q4: What Personal Protective Equipment (PPE) is required when working with this compound?
A4: Standard laboratory PPE is required to prevent exposure. This includes:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Standard nitrile laboratory gloves.[8]
-
Body Protection: A fully buttoned lab coat.[2][8] All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[2][8]
Q5: How should I dispose of waste containing this compound?
A5: this compound and any materials contaminated with it are considered hazardous chemical waste.[8]
-
Do not dispose of this chemical down the sink or in regular trash.[8][11]
-
Collect all waste (unreacted material, contaminated vials, etc.) in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for detailed procedures.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Probable Cause & Scientific Explanation | Recommended Solution & Protocol Validation |
| Low Reaction Yield & Presence of a Carboxylic Acid Impurity | Cause: Premature hydrolysis of the anhydride. Explanation: The anhydride has reacted with trace water in your glassware, solvents, or atmosphere to form 4-methoxyphthalic acid.[2][3] This byproduct is often a polar solid that can complicate purification and represents a loss of your starting material. | Solution: Implement rigorous anhydrous techniques. 1. Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator, or flame-dry it under vacuum immediately before use. 2. Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere. 3. Atmosphere: Assemble your reaction apparatus and purge it with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reagent addition and reaction period.[8] Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The hydrolyzed diacid will have a much lower Rf value (be more polar) than the anhydride starting material. |
| Reagent Appears Clumped, Discolored, or Pasty | Cause: Significant moisture absorption. Explanation: The physical appearance of a fine, free-flowing powder has been altered due to hydrolysis. The formation of the dicarboxylic acid and absorption of water leads to clumping. This indicates the reagent is compromised. | Solution: It is highly recommended to discard the reagent and use a fresh, unopened bottle. Using compromised material will likely lead to failed reactions. Review your storage protocol immediately to prevent this from happening to new stock. Ensure your desiccator's desiccant is active and that containers are sealed properly.[8] Validation: You can confirm hydrolysis by taking a small sample, dissolving it in a suitable solvent, and analyzing it via ¹H NMR or IR spectroscopy. In IR, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peaks would indicate the presence of the carboxylic acid.[1] |
| Incomplete Reaction with a Nucleophile (e.g., Amine or Alcohol) | Cause: Insufficient reactivity or steric hindrance. Explanation: While reactive, the anhydride's reaction rate depends on the nucleophilicity of the reacting partner and the reaction conditions. Weakly nucleophilic amines or alcohols may react slowly at room temperature. | Solution: 1. Catalysis: Add a non-nucleophilic base like pyridine or triethylamine (for reactions with alcohols) or use a second equivalent of the amine nucleophile to facilitate the reaction.[3] These bases act as proton scavengers, activating the nucleophile and neutralizing the carboxylic acid formed in the first step of the reaction. 2. Temperature: Gently heat the reaction mixture. Monitor the temperature carefully to avoid side reactions. Validation: Use TLC to track the consumption of the starting material and the appearance of the product spot. A small aliquot can be taken, worked up, and analyzed by LC-MS to confirm product formation. |
Section 3: Experimental Protocols & Workflows
Workflow 1: Decision-Making for Handling & Storage
This workflow guides the user to the appropriate handling procedure based on experimental requirements.
Caption: Decision tree for proper handling and storage protocols.
Protocol: Synthesis of a Mono-Amide from this compound
This protocol details a representative nucleophilic acyl substitution reaction. It is a self-validating system that includes steps for monitoring and purification.
Objective: To synthesize N-benzyl-2-carboxy-4-methoxybenzamide.
Materials:
-
This compound (178.14 g/mol )
-
Benzylamine (107.15 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried round-bottom flask with stir bar
Procedure:
-
Preparation (Anhydrous Conditions):
-
Place a 100 mL oven-dried round-bottom flask containing a magnetic stir bar on a stir plate.
-
Seal the flask with a rubber septum and purge with dry nitrogen gas for 5 minutes. Maintain a positive nitrogen atmosphere using a balloon or bubbler.
-
-
Reagent Addition:
-
In the fume hood, weigh 1.78 g (10.0 mmol) of this compound.
-
Briefly remove the septum and add the anhydride to the flask against a positive flow of nitrogen. Reseal the flask immediately.
-
Using a syringe, add 40 mL of anhydrous DCM to the flask to dissolve the solid.
-
In a separate vial, prepare a solution of benzylamine (1.07 g, 10.0 mmol, 1.0 equivalent) in 10 mL of anhydrous DCM.
-
Using a syringe, add the benzylamine solution dropwise to the stirring solution of the anhydride over 10 minutes at room temperature. Causality: Slow addition prevents localized heating and potential side reactions.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol). Spot the starting anhydride, benzylamine, and the reaction mixture. The product should be a new, more polar spot than the anhydride. The reaction is complete when the anhydride spot has disappeared.
-
-
Workup & Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) and then saturated NaHCO₃ solution (1 x 20 mL). Causality: The acid wash removes any unreacted benzylamine, while the bicarbonate wash ensures the product is in its carboxylate salt form for subsequent steps if needed, though here it primarily ensures the final organic layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Diagram: Generalized Reaction Pathway
This diagram illustrates the fundamental mechanism of nucleophilic attack on the anhydride.
Caption: Simplified mechanism for nucleophilic acyl substitution.
Section 4: Data Summary
Table 1: Chemical & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 28281-76-7 | [12][13][14] |
| Molecular Formula | C₉H₆O₄ | [13][14][15] |
| Molecular Weight | 178.14 g/mol | [13][14] |
| Appearance | Off-white to tan solid | [12][16] |
| Melting Point | 105.5 - 107 °C | [16] |
Table 2: Recommended Storage Conditions Summary
| Condition | Unopened Container | Opened Container |
| Location | Cool, dry, well-ventilated area | Inside a desiccator in a cool, dry area |
| Atmosphere | As supplied (typically air or inert) | Inert gas (N₂ or Ar) headspace recommended |
| Temperature | Ambient or 2-8°C | Ambient or 2-8°C (ensure warming before opening)[6] |
| Moisture Control | Tightly sealed container | Tightly sealed container within a desiccator[8] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alltracon.com [alltracon.com]
- 5. biosynth.com [biosynth.com]
- 6. physicsforums.com [physicsforums.com]
- 7. 5-Hydroxyisobenzofuran-1,3-dione | 27550-59-0 [sigmaaldrich.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ossila.com [ossila.com]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Methoxy-isobenzofuran-1,3-dione | 28281-76-7 [chemicalbook.com]
- 13. 5-METHOXY ISOBENZOFURAN-1,3-DIONE | VSNCHEM [vsnchem.com]
- 14. Carbone Scientific CO.,LTD [carbonesci.com]
- 15. PubChemLite - 5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione (C9H6O4) [pubchemlite.lcsb.uni.lu]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide for Researchers: 5-Methoxyisobenzofuran-1,3-dione vs. 5-Fluoroisobenzofuran-1,3-dione
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount to the success of complex molecular design and discovery. Among the vast array of available reagents, substituted isobenzofuran-1,3-diones (phthalic anhydrides) serve as pivotal intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth, objective comparison of two such analogs: 5-Methoxyisobenzofuran-1,3-dione and 5-Fluoroisobenzofuran-1,3-dione. Our analysis, grounded in fundamental principles of organic chemistry and supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Contenders: A Tale of Two Substituents
At their core, both this compound and 5-Fluoroisobenzofuran-1,3-dione share the reactive phthalic anhydride scaffold. This bicyclic aromatic system, featuring a cyclic dicarboxylic anhydride, is primed for nucleophilic attack, making it a versatile precursor for the synthesis of phthalimides, phthalates, and other valuable heterocyclic compounds.[1] The key distinction between our two molecules of interest lies in the nature of the substituent at the 5-position of the benzene ring: a methoxy (-OCH₃) group versus a fluorine (-F) atom. This seemingly subtle difference has profound implications for the electronic properties, and consequently, the reactivity and utility of each compound.
The methoxy group is a classical electron-donating group (EDG) through resonance, enriching the aromatic ring with electron density. Conversely, the fluorine atom, while possessing lone pairs capable of resonance donation, is highly electronegative, exerting a strong electron-withdrawing effect through induction. These opposing electronic influences are the primary drivers of the differences in chemical behavior that we will explore in detail.
Physicochemical Properties: A Tabular Comparison
A foundational understanding of the physical characteristics of these reagents is essential for their proper handling, storage, and application in experimental setups. The table below summarizes key physicochemical properties for both compounds.
| Property | This compound | 5-Fluoroisobenzofuran-1,3-dione |
| CAS Number | 28281-76-7 | 319-03-9 |
| Molecular Formula | C₉H₆O₄ | C₈H₃FO₃ |
| Molecular Weight | 178.14 g/mol | 166.11 g/mol |
| Appearance | White to off-white solid | White to almost white powder/crystal |
| Melting Point | 98-102 °C | 75-79 °C[2] |
| Solubility | Soluble in many organic solvents | Soluble in sodium hydroxide[3] |
Comparative Reactivity: An Electronically-Driven Dichotomy
The divergent electronic natures of the methoxy and fluoro substituents directly impact the electrophilicity of the carbonyl carbons in the anhydride ring, leading to predictable differences in their reactivity towards nucleophiles.
The Influence of Substituents on Electrophilicity
The reactivity of phthalic anhydrides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbons. An electron-withdrawing group (EWG) on the aromatic ring enhances this electrophilicity by pulling electron density away from the carbonyls, making them more susceptible to nucleophilic attack. Conversely, an electron-donating group (EDG) diminishes the electrophilicity of the carbonyls, thereby reducing the reaction rate with nucleophiles.
-
5-Fluoroisobenzofuran-1,3-dione: The strongly electronegative fluorine atom acts as an EWG, increasing the partial positive charge on the carbonyl carbons. This heightened electrophilicity translates to a faster reaction rate with nucleophiles compared to its unsubstituted counterpart, phthalic anhydride.
-
This compound: The methoxy group, being an EDG, pushes electron density into the aromatic ring through resonance. This effect partially mitigates the electrophilic character of the carbonyl carbons, resulting in a decreased rate of reaction with nucleophiles.
This principle is well-established in physical organic chemistry and can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[4] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values, directly impacting the reaction constant (ρ).[5][6]
Caption: Electronic effects on reactivity.
Regioselectivity in Ring Opening
For unsymmetrically substituted phthalic anhydrides, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The regioselectivity of this ring-opening is also influenced by the electronic nature of the substituent. The nucleophile will preferentially attack the carbonyl carbon that is more electrophilic. In the case of 5-substituted phthalic anhydrides, the carbonyl carbon para to the substituent (C4) and the one meta to it (C7) will have different electron densities.
Applications: Tailoring the Reagent to the Task
The distinct reactivities of these two compounds make them suitable for different applications.
5-Fluoroisobenzofuran-1,3-dione: A Workhorse in Polymer Science and Medicinal Chemistry
The enhanced reactivity of 5-fluoroisobenzofuran-1,3-dione makes it a valuable monomer in the synthesis of high-performance polymers, such as polyimides.[7] Its ability to readily react with diamines facilitates polymerization under milder conditions. Furthermore, in medicinal chemistry, the fluorine atom can improve the metabolic stability and binding affinity of drug candidates.[8] This compound is therefore a key intermediate in the synthesis of fluorinated bioactive molecules, including potential anticonvulsant agents.[8]
This compound: A Versatile Intermediate in Natural Product and Pharmaceutical Synthesis
While less reactive, this compound is a crucial building block in the synthesis of various natural products and pharmaceuticals. The methoxy group can be a key pharmacophoric feature or a handle for further chemical transformations. It serves as a precursor for the development of novel antimicrobial and anticancer agents.[9]
Experimental Protocols: A Practical Guide to Synthesis
To illustrate the practical application of these reagents, we provide detailed protocols for the synthesis of representative phthalimide derivatives. The choice of reaction conditions often reflects the inherent reactivity of the anhydride.
Synthesis of 2-(Benzhydryl)-5-fluoroisoindoline-1,3-dione
This protocol demonstrates a typical condensation reaction using the more reactive 5-fluoroisobenzofuran-1,3-dione.[8]
Materials:
-
5-Fluoroisobenzofuran-1,3-dione (4-fluorophthalic anhydride)
-
1,1-Diphenylmethanamine (benzhydrylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 5-fluoroisobenzofuran-1,3-dione and 1,1-diphenylmethanamine.
-
Heat the mixture for 8 hours.
-
Cool the reaction mixture and recrystallize the crude product from ethanol to afford the desired compound as white crystals.
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoroisobenzofuran-1,3-dione, CAS No. 319-03-9 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. 5-Fluoro-1,3-isobenzofurandione | 319-03-9 [chemicalbook.com]
- 8. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Isobenzofuran-1,3-dione Derivatives and Etoposide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. This guide offers a detailed comparison of the biological activities of a promising class of heterocyclic compounds, the isobenzofuran-1,3-dione derivatives, against the well-established chemotherapeutic agent, etoposide. By synthesizing data from preclinical studies, this document provides an in-depth analysis of their cytotoxic potential, mechanisms of action, and the experimental methodologies used for their evaluation. While specific cytotoxic data for 5-Methoxyisobenzofuran-1,3-dione is not extensively available in the public domain, this guide will focus on the broader class of isobenzofuran-1,3-dione derivatives, for which comparative data with etoposide exists.
Etoposide: A Benchmark in Cancer Chemotherapy
Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of various chemotherapy regimens for decades, used in the treatment of a range of malignancies including testicular, lung, and ovarian cancers.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[2][3]
Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[4] This leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 5-Methoxyisobenzofuran-1,3-dione Derivatives
Introduction: Characterizing the Bioactivity of Novel Isobenzofuranones
The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential anticancer and antimicrobial effects.[1][2] The 5-Methoxyisobenzofuran-1,3-dione core, in particular, represents a promising starting point for the development of novel therapeutic agents.[3] A critical step in the preclinical assessment of these derivatives is the rigorous evaluation of their cytotoxic potential. This is not merely about determining if a compound can kill cells, but understanding how, at what concentration, and by what mechanism.
Chapter 1: The Initial Screen - Assessing Metabolic Viability with Tetrazolium Reduction Assays (MTT)
The first step in cytotoxicity profiling is typically a broad, high-throughput screen to identify active compounds and determine their general effect on cell viability. The MTT assay is a workhorse for this purpose, providing a quantitative measure of cellular metabolic activity.[5]
Scientific Principle: Why Measure Mitochondrial Activity?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5][6] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[6] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture. A reduction in this signal indicates either a decrease in cell number (cytotoxicity) or a reduction in metabolic activity (e.g., mitochondrial dysfunction).
This makes the MTT assay an excellent first-pass screen. It's sensitive, reproducible, and easily adaptable for 96-well or 384-well plates, allowing for the rapid testing of multiple compounds at various concentrations.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach ~70% confluency) at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration that inhibits 50% of the metabolic activity.[9]
Expert Insights & Limitations
The term IC₅₀ (Inhibitory Concentration 50) from an MTT assay is often used interchangeably with GI₅₀ (Growth Inhibition 50).[4] It's crucial to remember that this value reflects a 50% reduction in metabolic signal, not necessarily 50% cell death. The compound could be cytostatic, merely halting proliferation without killing the cells.[4] Therefore, a low IC₅₀ in an MTT assay is a strong indicator of biological activity but requires further investigation to confirm the mechanism.
Caption: Workflow of the MTT assay for evaluating cell viability.
Chapter 2: Distinguishing Cytotoxicity from Cytostasis - The LDH Release Assay
Once a compound shows activity in the MTT assay, the next logical question is: "Is it killing the cells?" The Lactate Dehydrogenase (LDH) release assay directly answers this by measuring cytotoxicity through the loss of plasma membrane integrity.
Scientific Principle: Why Measure Enzyme Release?
LDH is a stable cytosolic enzyme present in most living cells.[10] A healthy cell has an intact plasma membrane that retains LDH within the cytoplasm. When a cell undergoes necrosis or late-stage apoptosis, the membrane is compromised, and LDH is released into the surrounding culture medium.[11][12] The LDH assay is a coupled enzymatic reaction that measures the activity of this released LDH. The amount of LDH in the supernatant is directly proportional to the number of lysed cells.
By comparing the results of the MTT and LDH assays, we can begin to differentiate the mode of action. A compound that is highly potent in the MTT assay but shows little LDH release is likely cytostatic, whereas a compound potent in both assays is clearly cytotoxic.[13]
Experimental Protocol: LDH Release Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run the MTT and LDH assays in parallel on sister plates for direct comparison.
-
Establish Controls (Critical): In addition to untreated and vehicle controls, you must include:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.[11]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation & Readout: Incubate the plate at room temperature for 15-30 minutes, protected from light. The reaction will produce a colored formazan product. Stop the reaction with a stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Caption: Principle of the LDH release assay.
Chapter 3: Unveiling the Mechanism - Apoptosis Detection Assays
If a this compound derivative is confirmed to be cytotoxic, the next critical step is to determine if it induces a programmed, controlled form of cell death (apoptosis) or a more chaotic, inflammatory death (necrosis). Many successful anticancer agents work by inducing apoptosis.[15]
Scientific Principle: Hallmarks of an Apoptotic Cell
Apoptosis is characterized by a series of distinct morphological and biochemical events. Two key events are leveraged for its detection:
-
Phosphatidylserine (PS) Externalization: In healthy cells, the phospholipid PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, acting as an "eat me" signal for phagocytes.[16]
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Initiator caspases trigger a cascade that activates executioner caspases, such as Caspase-3 and Caspase-7, which then cleave key cellular proteins, leading to cell disassembly.[17][18]
Method 1: Annexin V / Propidium Iodide (PI) Staining
This flow cytometry-based assay provides a powerful snapshot of the cell population's status.[19]
-
Annexin V: A protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). It will bind to early apoptotic cells that have exposed PS but still have intact membranes.[16]
-
Propidium Iodide (PI): A fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost.[20]
By staining cells with both Annexin V and PI, we can distinguish four populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed, requires careful interpretation)[19][20]
-
Cell Culture and Treatment: Plate and treat cells as described previously. For this assay, both adherent and suspension cells (including the supernatant) should be collected to ensure no apoptotic bodies are lost.
-
Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).[19][21]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC). Gently mix and incubate for 15 minutes at room temperature in the dark.[20][22]
-
PI Addition: Add 5 µL of PI staining solution (e.g., 50 µg/mL stock) and incubate for another 5-15 minutes.[20][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[22]
Method 2: Caspase-3/7 Activity Assay
This assay directly measures the activity of the key executioner caspases, providing strong evidence that the apoptotic cascade has been initiated.[23] These assays are often plate-based and use a luminogenic or fluorogenic substrate.
The principle involves a synthetic substrate containing the caspase-3/7 recognition sequence, DEVD.[17][23] This substrate is linked to a reporter molecule (e.g., aminoluciferin or a quenched fluorophore). When active caspase-3/7 is present in the cell lysate, it cleaves the DEVD sequence, releasing the reporter and generating a light or fluorescent signal proportional to the enzyme's activity.[24][25]
-
Cell Culture and Treatment: Plate and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-3 hours, protected from light. The single-reagent addition includes cell lysis components, making the protocol simple ("add-mix-measure").[24]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Caption: A simplified view of apoptosis detection points.
Chapter 4: Data Synthesis and Interpretation
No single data point tells the whole story. The true scientific insight comes from integrating the results of these complementary assays.
Comparative Data Summary
Below is a representative table illustrating how data for hypothetical this compound derivatives might look. The IC₅₀ values are based on those reported for structurally similar benzofuran and isobenzofuranone compounds.[26][27][28][29]
| Compound | MTT IC₅₀ (µM) | LDH Release at 2x MTT IC₅₀ (% Max) | Caspase-3/7 Activation (Fold Change) | Annexin V+ / PI- Population (%) | Inferred Primary Mechanism |
| Derivative A | 2.5 | 85% | 1.5 | 5% | Necrosis / Lysis |
| Derivative B | 5.1 | 15% | 8.2 | 65% | Apoptosis |
| Derivative C | 3.8 | 12% | 1.2 | 8% | Cytostatic |
| Etoposide (Control) | 7.1 | 20% | 6.5 | 55% | Apoptosis |
Interpreting the Profile
-
Derivative A: This compound has a potent IC₅₀ in the MTT assay, and this is strongly correlated with a high level of LDH release. However, it does not significantly activate caspases or induce early-stage apoptosis (low Annexin V+/PI- population). This profile is characteristic of a compound that causes rapid cell death through necrosis or membrane lysis.
-
Derivative B: This derivative also has a good MTT IC₅₀. Crucially, it causes minimal membrane damage (low LDH release) but strongly activates the executioner caspases and results in a large population of early apoptotic cells. This is the classic profile of a potent apoptosis inducer, a desirable characteristic for many anticancer drugs.[15]
-
Derivative C: This compound reduces the metabolic signal in the MTT assay but fails to cause significant LDH release, caspase activation, or PS externalization. This suggests the compound is primarily cytostatic at this concentration, inhibiting cell proliferation or metabolic function without inducing cell death.[4]
Conclusion: A Recommended Workflow
Evaluating the cytotoxic potential of novel this compound derivatives requires a multi-assay, tiered approach.
-
Primary Screen: Use the MTT assay to screen the library of derivatives and determine their IC₅₀ values for growth/metabolic inhibition. This efficiently identifies biologically active compounds.
-
Confirmation of Cytotoxicity: For active compounds, perform a parallel LDH release assay to confirm that the observed effect is due to cell death and not merely a cytostatic effect.
-
Mechanism of Action: For confirmed cytotoxic compounds, elucidate the cell death pathway. Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations and a Caspase-3/7 activity assay to specifically confirm the involvement of the apoptotic machinery.
By following this logical progression, researchers can build a comprehensive and reliable cytotoxicity profile, enabling informed decisions for the downstream development of these promising compounds. This methodical approach ensures that the causality behind a compound's effect is understood, moving beyond a simple "live or die" readout to a nuanced understanding of its biological impact.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 24. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 25. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 5-Methoxyisobenzofuran-1,3-dione Analogs
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Isobenzofuranones, a class of γ-lactone-containing bicyclic compounds, have emerged as a promising area of research due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of isobenzofuranone analogs, with a focus on derivatives related to the 5-Methoxyisobenzofuran-1,3-dione core structure. We synthesize findings from multiple studies to build a picture of their potential against a range of bacterial and fungal pathogens. Furthermore, this document offers detailed, field-proven protocols for antimicrobial susceptibility testing, empowering researchers to rigorously evaluate these and other novel compounds.
Introduction: The Quest for Novel Antimicrobial Scaffolds
The relentless evolution of drug-resistant pathogens poses a grave threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is a critical priority for the scientific community. Natural products and their synthetic derivatives have historically been a rich source of antibiotics. Phthalides (isobenzofuran-1(3H)-ones) and related compounds, found in both plants and fungi, represent one such class of molecules with demonstrated broad biological activities, including germicidal and fungicidal properties.[1] The isobenzofuranone scaffold, characterized by a γ-lactone moiety fused to a benzene ring, is a versatile starting point for medicinal chemistry campaigns.[2] this compound, a phthalic anhydride derivative, serves as a key synthetic intermediate for accessing a variety of more complex heterocyclic structures, including those with potential antiproliferative and antimicrobial activities.[3] This guide will explore the antimicrobial potential of this chemical family, drawing comparisons from various synthesized analogs to elucidate their spectrum of activity and key structure-activity relationships.
Comparative Antimicrobial Spectrum of Isobenzofuranone Analogs
Direct comparative studies on a systematic series of this compound analogs are not extensively documented in publicly available literature. However, by examining various studies on functionally and structurally related isobenzofuranones and phthalides, we can construct a representative overview of their antimicrobial potential. The data, synthesized from multiple independent investigations, highlight the broad-spectrum possibilities of this scaffold.
| Compound Class/Analog | Test Organism(s) | Observed Activity | Reference(s) |
| N-(3-phthalidyl) Amines | Staphylococcus aureus (Gram-positive) | Good inhibitory activity | [1] |
| Escherichia coli (Gram-negative) | Moderate inhibitory activity | [1] | |
| Candida albicans (Fungus) | Moderate inhibitory activity | [1] | |
| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | S. aureus, S. epidermidis, MRSA, B. subtilis (Gram-positive) | Remarkable inhibition | [4] |
| Klebsiella pneumoniae (Gram-negative) | Remarkable inhibition | [4] | |
| Phthalide Derivatives (General) | Gram-positive and Gram-negative bacteria | Highly active (compounds 4j-4p) | [5] |
| Various fungal strains | Broad-spectrum activity | [5] | |
| Phthalimide Aryl Ester (3b) | S. aureus (Gram-positive) | MIC = 128 µg/mL | [6] |
| Pseudomonas aeruginosa (Gram-negative) | MIC = 128 µg/mL | [6] | |
| C. tropicalis, C. albicans (Fungi) | MIC = 128 µg/mL | [6] |
Emerging Structure-Activity Relationships (SAR)
Analysis of the available data, though fragmented, allows for the deduction of preliminary structure-activity relationships:
-
Nitrogen-containing Substituents: The introduction of nitrogen-based heterocyclic moieties, such as in N-(3-phthalidyl) amines and nitroimidazole-conjugated benzofuranones, appears to be a viable strategy for conferring broad-spectrum antibacterial and antifungal activity.[1][4]
-
The Role of Nitro Groups: Specifically, 5-nitroimidazole analogs of benzofuranones demonstrated significant activity against a wide range of bacteria, whereas the corresponding 4-nitroimidazole analogs were largely ineffective.[4] This highlights the critical importance of substituent positioning on the antimicrobial effect.
-
General Phthalide Modifications: A separate study synthesizing seventeen different phthalides noted that specific analogs (4j-4p) were highly active against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the core phthalide structure can significantly enhance potency and broaden the spectrum of activity.[5]
Potential Mechanisms of Action
The precise molecular mechanisms by which isobenzofuranone analogs exert their antimicrobial effects are not yet fully elucidated and are likely diverse depending on the specific analog. However, research on related scaffolds, such as phthalimides, provides valuable clues. One study on a phthalimide aryl ester suggested that its antifungal mechanism against C. albicans involves interaction with the fungal cell membrane, as the presence of exogenous ergosterol (a key component of fungal membranes) significantly increased the Minimum Inhibitory Concentration (MIC).[6] This suggests that membrane disruption or interference with membrane-bound enzymes could be a plausible mechanism for certain analogs.
The following diagram illustrates general potential mechanisms that are common targets for antimicrobial compounds. Isobenzofuranones could potentially act through one or more of these pathways.
Caption: General molecular targets for antimicrobial agents.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The protocols described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[9]
Objective: To determine the lowest concentration of an isobenzofuranone analog that inhibits the visible growth of a test microorganism.
Materials:
-
Test compound (isobenzofuranone analog)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi[2][10]
-
Test organism (bacterial or fungal strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (e.g., CAMHB) directly in the wells of a 96-well plate. The final volume in each well is typically 50-100 µL.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] This suspension must be further diluted according to CLSI/EUCAST guidelines to achieve the final target inoculum density in the wells.
-
Inoculation: Add a standardized volume of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 100-200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control well (broth only) to check for contamination.[9]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[2] Fungal testing may require longer incubation periods (e.g., 24-72 hours).[2]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Protocol 2: Kirby-Bauer Agar Disk Diffusion Assay
This qualitative or semi-quantitative method is widely used for screening antimicrobial activity.[12]
Objective: To assess the susceptibility of a bacterium to a test compound by measuring the zone of growth inhibition around an impregnated disk.
Materials:
-
Test compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[12]
-
Test bacterial strain
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Step-by-Step Procedure:
-
Disk Preparation: Aseptically apply a known volume and concentration of the test compound solution onto sterile paper disks. Allow the disks to dry completely in a sterile environment.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[13]
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar. Gently press each disk to ensure complete contact with the agar.[13] Space the disks sufficiently to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[11] The size of the zone correlates with the susceptibility of the organism to the compound.
Conclusion and Future Perspectives
The isobenzofuranone scaffold represents a promising, albeit underexplored, foundation for the development of novel antimicrobial agents. The available data indicate that derivatives of this core structure can be synthesized to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The key to unlocking their full potential lies in systematic medicinal chemistry efforts.
Future research should focus on the synthesis and screening of a focused library of this compound analogs with varied substitutions on the aromatic ring. This will enable the construction of a robust SAR model, guiding the design of more potent and selective compounds. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing these molecules into viable drug candidates and overcoming potential resistance mechanisms. The standardized protocols provided herein offer a rigorous framework for conducting these essential future investigations.
References
- 1. imjst.org [imjst.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 5. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. EUCAST: Media Preparation [eucast.org]
- 11. benchchem.com [benchchem.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. grownextgen.org [grownextgen.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Methoxyisobenzofuran-1,3-dione Compounds
For researchers, scientists, and professionals in drug development, the isobenzofuranone scaffold represents a privileged structure with a diverse range of biological activities. This guide focuses on the 5-Methoxyisobenzofuran-1,3-dione core, a versatile precursor for novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on a series of its immediate analogs are still emerging, this guide will provide a comprehensive comparison based on the broader benzofuran and isobenzofuranone classes, offering valuable insights for the rational design of new chemical entities. We will delve into the known antimicrobial and anticancer potential of this scaffold and extrapolate SAR principles from closely related compounds, supported by experimental data and detailed protocols.[1][2]
The this compound Scaffold: A Promising Starting Point
This compound, also known as 5-methoxyphthalic anhydride, is a heterocyclic compound that has garnered interest for its utility as a synthetic intermediate in the development of novel antimicrobial and anticancer agents.[1][2] Its structure allows for the generation of diverse libraries of compounds for screening against various cancer cell lines and microbial pathogens.[2] The methoxy group at the 5-position offers a key point for electronic modulation of the aromatic ring, influencing the compound's reactivity and interaction with biological targets.
Comparative Structure-Activity Relationship Analysis
While a dedicated library of this compound analogs with corresponding biological data is not extensively documented in publicly available literature, we can infer valuable SAR insights by examining related benzofuran and isobenzofuranone derivatives.
Anticancer Activity
The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[3] SAR studies on various benzofuran derivatives reveal that substitutions on the benzene and furan rings significantly impact their cytotoxic and antiproliferative activities.
Key SAR Observations from Benzofuran Analogs:
-
Halogenation: The introduction of halogen atoms, such as bromine, to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[4] For instance, bromoacetyl derivatives of benzofurans have demonstrated potent cytotoxic effects.[1]
-
Substitutions at the 3-position: Modifications at this position can significantly influence activity. For example, a bromomethyl group at the 3-position of a dimethoxy-benzofuran derivative resulted in remarkable cytotoxicity against leukemia cell lines.[1]
-
Hybrid Molecules: Combining the benzofuran core with other heterocyclic moieties like piperazine, imidazole, or triazole can lead to potent cytotoxic agents.[5]
Table 1: Comparative Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | Specific Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brominated Benzofuran | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | Chronic Myelogenous Leukemia | 5.0 | [4] |
| Brominated Benzofuran | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | Acute Promyelocytic Leukemia | 0.1 | [4] |
| Benzofuran-Triazole Hybrid | 8c, 8g, 8i, 8k, 8n, 8p | MCF-7, A549, HeLa | Breast, Lung, Cervical | <15 | [1] |
| Dihalo-furan-2-one Analog | Compound 6i | AGS (Gastric) | Gastric Adenocarcinoma | Not specified | [6] |
| Dihalo-furan-2-one Analog | Compound 6k | AGS (Gastric) | Gastric Adenocarcinoma | Not specified | [6] |
This table presents data from related benzofuran and furanone compounds to illustrate potential SAR trends for this compound derivatives.
The data suggests that for developing anticancer agents from the this compound core, modifications involving halogenation and the introduction of various substituents at key positions could be promising strategies.
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[7]
Key SAR Observations from Anti-inflammatory Benzofuran Analogs:
-
Hybridization with Nitrogen Heterocycles: The incorporation of piperazine and other nitrogen-containing heterocycles into the benzofuran scaffold has yielded compounds with significant anti-inflammatory activity.[7]
-
Inhibition of Inflammatory Mediators: Active compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cell-based assays.[7] For example, a piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on NO generation with an IC50 of 52.23 ± 0.97 µM.[7]
Antimicrobial Activity
The isobenzofuranone core is present in many natural products with antimicrobial properties.[8] Studies on synthetic derivatives have shown that substitutions on the core structure can modulate their antimicrobial spectrum and potency.
Key SAR Observations from Antimicrobial Isobenzofuranone Analogs:
-
N-Substituted Derivatives: The reaction of o-phthalaldehydic acid (a precursor to isobenzofuranones) with primary heterocyclic amines has yielded 3-substituted isobenzofuran-1(3H)-one derivatives with notable antifungal and antibacterial activity.[8]
-
Broad-Spectrum Potential: Some derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).[8]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for 48 hours. A vehicle control (e.g., 1% DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Ditch-Plate Technique
This method is a straightforward way to screen for the antimicrobial activity of synthesized compounds.
Protocol:
-
Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Ditch Creation: Cut a ditch in the center of the agar plate.
-
Compound Addition: Add a solution of the test compound (e.g., 5 mg/mL in a suitable solvent) to the ditch.
-
Microbial Streaking: Streak the test microorganisms (e.g., S. aureus, E. coli, C. albicans) perpendicular to the ditch.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
Observation: Observe the inhibition of microbial growth along the streak lines, indicating antimicrobial activity.
Visualizing Mechanisms and Workflows
To better understand the logical relationships and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by benzofuran analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. While direct SAR studies on its derivatives are limited, the wealth of data on related benzofuran and isobenzofuranone compounds provides a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Key areas of exploration should include:
-
Diverse substitutions on the aromatic ring: Investigating the impact of electron-donating and electron-withdrawing groups on activity.
-
Modifications of the lactone ring: Opening the lactone to form various amide and ester derivatives.
-
Creation of hybrid molecules: Fusing the core scaffold with other pharmacologically active moieties.
By leveraging the insights from related compound classes and employing robust screening methodologies, the full therapeutic potential of this compound derivatives can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. researchgate.net [researchgate.net]
- 8. imjst.org [imjst.org]
A Comparative Guide to Palladium-Catalyzed Benzofuran Synthesis for Researchers and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, present in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3][4] The development of efficient and versatile synthetic routes to this privileged heterocycle is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and widely adopted tool, offering high efficiency, functional group tolerance, and diverse pathways to construct the benzofuran core.[2][3][4]
This guide provides an in-depth comparison of key palladium-catalyzed methodologies for benzofuran synthesis, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into both intramolecular and intermolecular approaches, presenting experimental data and detailed protocols to aid researchers in selecting and implementing the optimal strategy for their specific synthetic challenges.
I. Intramolecular Cyclization Strategies: Forging the Benzofuran Ring from Pre-functionalized Substrates
Intramolecular cyclization reactions are a highly effective approach for constructing the benzofuran ring, often proceeding with high regioselectivity. These methods typically involve the formation of a C-O or C-C bond from a suitably substituted aromatic precursor.
Sonogashira Coupling Followed by Cyclization: A Classic and Robust Approach
One of the most well-established methods for benzofuran synthesis involves a domino Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[5][6] This one-pot procedure is highly convergent and has been extensively utilized for the preparation of a wide array of 2-substituted benzofurans.
The catalytic cycle, illustrated below, begins with the classical Sonogashira cross-coupling mechanism to form a 2-alkynylphenol intermediate. This is followed by a palladium- or copper-catalyzed intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group to furnish the benzofuran ring.
Caption: Catalytic cycle for the Sonogashira coupling and intramolecular cyclization for benzofuran synthesis.
Comparative Analysis of Catalytic Systems for Sonogashira-Cyclization:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-100 | 70-95 | Well-established, broad substrate scope. | [6] |
| Pd/C | K₂CO₃ | DMF | 120 | 80-95 | Heterogeneous, reusable catalyst.[5] | [5] |
| PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 85-98 | Highly active for challenging substrates. | [5] |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Sonogashira-Cyclization
-
To a dried Schlenk tube under an argon atmosphere, add 2-iodophenol (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous triethylamine (3.0 mL) as the solvent and base.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 2-phenylbenzofuran.
Intramolecular C-H Activation/C-O Cyclization
More recent advancements have focused on intramolecular C-H activation strategies, which offer atom economy and avoid the need for pre-halogenated substrates. A notable example is the palladium-catalyzed phenol-directed C-H activation/C-O cyclization.[7][8] This approach typically involves the cyclization of diaryl ethers or similar precursors where a C-H bond on one aryl ring is activated and subsequently undergoes C-O bond formation with a neighboring phenol.
Caption: Generalized catalytic cycle for phenol-directed C-H activation/C-O cyclization for dibenzofuran synthesis.
This methodology has proven particularly effective for the synthesis of dibenzofurans. The choice of oxidant is crucial for regenerating the active Pd(II) catalyst.
Comparison of Oxidants for C-H Activation/C-O Cyclization:
| Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Comments | Reference |
| Air | Pd(OAc)₂ | Toluene | 110 | 70-90 | Green and cost-effective oxidant.[7] | [7] |
| Ag₂O | Pd(OAc)₂ | HFIP | 25-70 | up to 99 | Milder conditions, rapid reactions.[9] | [9] |
| Cu(OAc)₂ | Pd(OAc)₂ | DMF | 120 | 60-85 | Commonly used, good for various substrates. | [8] |
II. Intermolecular Strategies: Convergent Assembly of Benzofurans
Intermolecular approaches offer a high degree of flexibility and convergence, allowing for the rapid assembly of complex benzofurans from readily available starting materials.
C-H Activation/Oxidation of 2-Hydroxystyrenes and Aryl Halides
A novel and efficient method for the synthesis of 2,3-disubstituted benzofurans involves the palladium-catalyzed reaction of 2-hydroxystyrenes with aryl iodides.[10] This reaction proceeds through a tandem C-H activation/oxidation pathway.
The proposed mechanism involves an initial Heck-type reaction followed by an intramolecular C-H activation and cyclization. This approach allows for the formation of two new carbon-carbon bonds in a single operation.
Direct Arylation of Benzofurans
For the functionalization of a pre-existing benzofuran core, palladium-catalyzed direct C-H arylation has emerged as a powerful tool. This method allows for the introduction of aryl groups at the C2 position with high regioselectivity, avoiding the need for pre-functionalization of the benzofuran ring.[11]
Experimental Protocol: Direct C2-Arylation of Benzofuran
-
In a screw-capped vial, combine benzofuran (0.5 mmol), tri(p-tolyl)antimony difluoride (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and CuCl₂ (1.0 mmol).
-
Add 1,2-dichloroethane (2.0 mL) as the solvent.
-
Seal the vial and heat the mixture at 80 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 2-arylbenzofuran.[11]
III. Summary and Outlook
The palladium-catalyzed synthesis of benzofurans is a mature yet continually evolving field. The choice of the optimal synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
-
For the synthesis of 2-substituted benzofurans from simple precursors, the Sonogashira coupling/cyclization remains a highly reliable and versatile method.
-
Intramolecular C-H activation strategies are increasingly attractive due to their atom economy and are particularly well-suited for the synthesis of dibenzofurans.
-
Intermolecular approaches, such as the reaction of 2-hydroxystyrenes with aryl halides, offer rapid access to more complex, polysubstituted benzofurans.
-
Direct C-H arylation provides an excellent avenue for the late-stage functionalization of the benzofuran core.
Future developments in this area are likely to focus on the use of more sustainable and earth-abundant metal catalysts, the development of enantioselective methodologies, and the expansion of the substrate scope to include even more complex and challenging molecules. The methodologies presented in this guide provide a strong foundation for researchers to build upon in their quest for novel and efficient syntheses of this important class of heterocyclic compounds.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Silico Analysis of Drug-Like Properties for Isobenzofuran-1(3H)-ones
Executive Summary
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antiproliferative, antimicrobial, neuroprotective, and antidiabetic effects, making this scaffold a focal point for drug discovery programs.[3][4][5][6] This guide provides a comprehensive in silico analysis of the drug-like properties of isobenzofuran-1(3H)-one derivatives, comparing their predicted pharmacokinetic and physicochemical profiles against established drugs and alternative scaffolds. By elucidating the causality behind the computational experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this promising chemical class.
Introduction: The Therapeutic Potential of the Isobenzofuran-1(3H)-one Scaffold
The isobenzofuran-1(3H)-one core consists of a γ-lactone fused to a benzene ring.[2] This structural motif is present in a variety of natural products that exhibit significant biological activities.[7] For instance, derivatives of this scaffold have shown potent cytotoxic effects against various cancer cell lines, including lymphoma and myeloid leukemia.[3][8] Furthermore, specific isobenzofuranones have been identified as promising inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting their potential in the management of diabetes.[4] The versatility of this scaffold, allowing for substitutions at various positions, provides a rich chemical space for the development of novel therapeutic agents.[3][9]
In modern drug discovery, the early assessment of a compound's drug-like properties is crucial to de-risk development and reduce attrition rates in later clinical phases.[10][11] In silico, or computational, methods offer a rapid and cost-effective means to predict these properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as adherence to established guidelines like Lipinski's Rule of Five.[10][11][12] This guide will walk through the in silico workflow for evaluating isobenzofuran-1(3H)-one derivatives and present a comparative analysis of their predicted drug-likeness.
In Silico Workflow for Assessing Drug-Like Properties
The prediction of drug-like properties from a chemical structure is a multi-faceted process that relies on a combination of computational models.[12] The following workflow represents a robust and commonly employed approach in the field.
Experimental Protocol: Step-by-Step In Silico Analysis
-
Compound Selection and Structure Preparation:
-
Select a series of isobenzofuran-1(3H)-one derivatives with reported biological activity for analysis.
-
Obtain the 2D or 3D chemical structures of these compounds, typically in SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format.
-
Ensure the structures are correctly represented, including appropriate protonation states at physiological pH (7.4). This can be achieved using software such as ChemDraw or MarvinSketch.
-
-
Physicochemical Property Prediction:
-
Utilize a web-based platform such as SwissADME for the initial screening of physicochemical properties.[13]
-
Input the SMILES strings of the selected compounds into the platform.
-
Analyze the output, focusing on key descriptors such as:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Number of Rotatable Bonds
-
-
These parameters are fundamental to Lipinski's Rule of Five, a widely used filter for oral bioavailability.[11][14]
-
-
Pharmacokinetic (ADME) Prediction:
-
Within the same platform (e.g., SwissADME) or using specialized software, predict the ADME properties.[15][16]
-
Absorption: Evaluate parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
-
Distribution: Assess plasma protein binding (PPB) predictions.
-
Metabolism: Predict inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
-
Excretion: While direct prediction of excretion pathways is complex, solubility and LogP can provide initial insights.
-
-
Toxicity Prediction:
-
Employ platforms like OSIRIS Property Explorer or ADMET 2.0 to predict potential toxicities.[13]
-
Assess for structural alerts that may indicate potential for mutagenicity, tumorigenicity, or other adverse effects.
-
-
Comparative Analysis:
-
Compile the predicted data into a structured table.
-
Compare the properties of the isobenzofuran-1(3H)-one derivatives against a relevant comparator drug (e.g., a standard-of-care for the targeted disease) and/or a different chemical scaffold with similar biological activity. This contextualizes the "drug-likeness" of the compounds of interest.
-
Visualization of the In Silico Workflow
Caption: A generalized workflow for the in silico prediction of drug-like properties.
Comparative Analysis of Drug-Like Properties
To illustrate the application of this workflow, we will compare a representative set of C-3 functionalized isobenzofuran-1(3H)-ones with reported antiproliferative activity against the established anticancer drug, Etoposide.[3]
Data Presentation: Predicted Physicochemical and ADME Properties
| Property | Isobenzofuran-1(3H)-one Derivative 1[3] | Isobenzofuran-1(3H)-one Derivative 2[3] | Etoposide (Comparator) | Lipinski's Rule of Five Guideline[11] |
| Molecular Weight ( g/mol ) | 350.38 | 392.44 | 588.6 | ≤ 500 |
| LogP | 3.25 | 4.10 | 3.60 | ≤ 5 |
| H-Bond Donors | 1 | 1 | 4 | ≤ 5 |
| H-Bond Acceptors | 5 | 5 | 11 | ≤ 10 |
| TPSA (Ų) | 67.93 | 67.93 | 169.8 | < 140 |
| GI Absorption | High | High | Low | High |
| BBB Permeant | Yes | Yes | No | No (for many CNS drugs) |
| CYP3A4 Inhibitor | No | No | Yes | No |
| Lipinski Violations | 0 | 0 | 2 | ≤ 1 |
Disclaimer: The data for the isobenzofuran-1(3H)-one derivatives are representative and based on in silico predictions. The data for Etoposide is from established databases.
Interpretation and Insights
The in silico analysis reveals that the representative isobenzofuran-1(3H)-one derivatives exhibit favorable drug-like properties. They adhere to Lipinski's Rule of Five with zero violations, suggesting a higher likelihood of good oral bioavailability compared to Etoposide, which violates two of the rules (Molecular Weight and H-Bond Acceptors).[3][11] The predicted high gastrointestinal absorption and blood-brain barrier permeability for the isobenzofuranone derivatives could be advantageous for certain therapeutic applications, such as targeting brain tumors.[3]
Furthermore, the lack of predicted inhibition of the major drug-metabolizing enzyme CYP3A4 suggests a lower potential for drug-drug interactions compared to Etoposide.[3] This is a critical consideration in the development of new chemical entities, as a clean safety profile is paramount.
It is important to note that while natural products and their derivatives can sometimes violate Lipinski's rules, these guidelines remain a valuable tool for initial assessment.[17][18] The favorable in silico profile of the isobenzofuran-1(3H)-one scaffold underscores its potential as a starting point for the design of novel, orally bioavailable drug candidates.
Alternative Scaffolds: A Brief Comparison
While isobenzofuran-1(3H)-ones are promising, it is valuable to consider alternative heterocyclic scaffolds that are also being explored for similar biological activities. For instance, benzofuran and norbornene derivatives have also been investigated as potential anticancer agents.[13][19] A comparative in silico analysis against these scaffolds could reveal relative advantages in terms of predicted ADMET profiles, synthetic accessibility, and novelty, thereby informing scaffold-hopping strategies in a drug discovery program.
Visualization of a Relevant Biological Pathway
The antiproliferative activity of many compounds is linked to their ability to induce apoptosis, or programmed cell death. One of the key pathways involved is the caspase cascade. The following diagram illustrates a simplified representation of this pathway, which could be a target for bioactive isobenzofuran-1(3H)-ones.
Caption: A simplified diagram of the caspase-mediated apoptosis pathway.
Conclusion
The in silico analysis presented in this guide demonstrates that the isobenzofuran-1(3H)-one scaffold possesses desirable drug-like properties, often superior to those of established drugs like Etoposide in a computational setting. The favorable predicted ADMET profiles, coupled with adherence to Lipinski's Rule of Five, highlight the potential of this chemical class for the development of novel, orally bioavailable therapeutics. While in silico predictions are a powerful tool for prioritizing candidates, they must be validated through in vitro and in vivo experimental studies.[10][20] This guide provides a foundational framework for researchers to rationally design and evaluate isobenzofuran-1(3H)-one derivatives with a higher probability of success in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imjst.org [imjst.org]
- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 13. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond Rule of 5 Drug Discovery: Investigating the Drug-like Properties of Cyclic Peptide Natural Products and PROTACs [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]
The Evolving Landscape of Benzofuran-Based Anticancer Agents: A Comparative Analysis
In the relentless pursuit of novel oncology therapeutics, the heterocyclic scaffold of isobenzofuranone has emerged as a fertile ground for the synthesis of compounds with potent anticancer activities. While 5-Methoxyisobenzofuran-1,3-dione is primarily recognized as a versatile precursor in organic synthesis, its core structure is integral to a burgeoning class of derivatives demonstrating significant efficacy against various cancer cell lines.[1] This guide provides a comparative analysis of the anticancer potential of these derivatives, offering researchers and drug development professionals a synthesized overview of the current landscape, supported by experimental data and protocols.
From Precursor to Potency: The Benzofuran Scaffold in Oncology
This compound serves as a foundational building block for more complex molecules.[1] The broader family of benzofuran derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities, including potent antitumor effects.[2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[3][4] This guide will delve into the efficacy of specific derivatives, drawing comparisons to contextualize their potential as next-generation cancer therapies.
Comparative Efficacy of Benzofuran Derivatives Across Cancer Cell Lines
The true measure of a potential anticancer agent lies in its specific cytotoxicity against cancer cells. The following table summarizes the in vitro efficacy of various benzofuran derivatives across a range of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Benzofuran-4,5-dione Derivative 27 | Various (9 lines) | 2.8 - 37 | Potent across all tested cell lines, including a multi-drug resistant line (HL-60/RV+). | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | Most promising activity against A549 cells. Induced G2/M phase arrest in HepG2 cells. | [6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | Stronger anticancer potential than compound 7 in most tested lines. Caused cell cycle arrest at S and G2/M phases in A549 cells. | [6] |
| Benzo[b]furan Derivative 26 | MCF-7 (Breast) | 0.057 | Potent efficiency against MCF-7 breast cancer cells. | [7] |
| Benzo[b]furan Derivative 36 | MCF-7 (Breast) | 0.051 | Showed high potency against MCF-7 cells and induced G2/M cell cycle arrest. | [7] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | Demonstrated selective cytotoxic effect on cancer cells over healthy colon cells. | [8] |
| 5,7-dimethoxycoumarin | B16 (Melanoma) | Not specified | Reduced cell proliferation in a time- and dose-dependent manner by blocking the cell cycle in the G0/G1 phase. | [4] |
Mechanistic Insights: How Benzofuran Derivatives Combat Cancer
The anticancer activity of benzofuran derivatives is not limited to cytotoxicity; their mechanisms of action are a critical area of investigation. Many of these compounds trigger programmed cell death, or apoptosis, a self-validating system for therapeutic efficacy.
Induction of Apoptosis
Several studies have confirmed the pro-apoptotic effects of benzofuran derivatives. For instance, a purified fraction from Parmotrema tinctorum, containing 5-methyl-1,3-benzenediol and its derivative, induced apoptosis in cancer cells, confirmed by the activation of the caspase cascade.[3] Similarly, certain novel benzofuran-based chalcone derivatives have been shown to effectively induce apoptosis in HCC1806 cells.[9] The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis and can be quantified to assess a compound's efficacy.[3][6]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by benzo[b]furan derivatives leading to apoptosis.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, many benzofuran derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, benzo[b]furan derivatives 26 and 36 were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[7] Similarly, 5,7-dimethoxycoumarin blocks the cell cycle in the G0/G1 phase in melanoma cells.[4] This cytostatic effect is a crucial aspect of their anticancer potential.
Caption: Cell cycle arrest points induced by different benzofuran derivatives.[4][7]
Experimental Protocols: A Guide to Assessing Efficacy
To ensure scientific integrity and reproducibility, the methodologies used to evaluate the anticancer efficacy of these compounds must be robust and well-defined. Below are step-by-step protocols for key assays mentioned in the cited literature.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 25, 50, 100 µg/ml) and a vehicle control (e.g., DMSO). Include a positive control like doxorubicin. Incubate for a specified period (e.g., 24, 48, 72, or 96 hours).[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis (Caspase Activity) Assay
This assay quantifies the activity of key executioner caspases to confirm apoptosis induction.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 48 hours).[3]
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: In a 96-well plate, combine the cell lysate with a colorimetric caspase substrate (e.g., LEHD-pNA for caspase-9).[3]
-
Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate, releasing a colored product (p-nitroaniline).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify the amount of cleaved substrate, which is proportional to caspase activity.
Caption: Workflow for a standard MTT cell viability assay.[3]
Conclusion and Future Directions
The evidence strongly suggests that the benzofuran and isobenzofuranone scaffolds are promising starting points for the development of novel anticancer agents. While this compound itself is primarily a synthetic intermediate, the derivatives stemming from it and related structures exhibit potent and selective anticancer activity across a variety of cancer cell lines. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, highlight the therapeutic potential of this class of compounds.
Future research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties for in vivo applications. Further investigation into their effects on specific signaling pathways will also be crucial for identifying predictive biomarkers and patient populations most likely to respond to these innovative therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 5-Methoxyisobenzofuran-1,3-dione
For Immediate Release
Part 1: Inferred Hazard Assessment and Core Safety Principles
Given its chemical structure as an organic anhydride, 5-Methoxyisobenzofuran-1,3-dione is presumed to share hazards with this class of compounds. Organic anhydrides are known to be water-reactive, and can cause skin, eye, and respiratory tract irritation.[2][3] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is a hazardous substance.
Key Inferred Hazards:
-
Moisture Sensitivity: Reacts with water, potentially violently, to form the corresponding carboxylic acid, which may be corrosive.[4]
-
Corrosivity: Can cause severe skin and eye irritation or burns upon direct contact.
-
Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.
Due to these inferred risks, this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is paramount when handling potentially hazardous chemicals. The following PPE is mandatory when working with this compound:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). | To prevent skin contact. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect clothing and skin from spills. |
| Respiratory | Use in a chemical fume hood. | To prevent inhalation of dust. |
Spill Management Protocol:
In the event of a spill, immediate and decisive action is critical:
-
Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate personal protective equipment.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Part 3: Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is segregation and collection for professional disposal. For small residual amounts, a laboratory-based hydrolysis and neutralization procedure can be considered, but only with explicit approval from your institution's EHS department.
Method 1: Direct Disposal (Preferred)
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly water and strong bases.
-
Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Method 2: Hydrolysis and Neutralization (For Small, Residual Quantities ONLY)
This procedure should only be performed by trained personnel in a controlled laboratory setting.
1. Hydrolysis (Quenching):
- Preparation: In a large beaker, prepare an ice/water mixture with a volume at least ten times that of the this compound to be quenched. This will help manage the exothermic reaction.
- Execution: Slowly and with constant stirring, add the this compound waste to the ice/water mixture.
2. Neutralization:
- Agent Selection: Use a saturated sodium bicarbonate (NaHCO₃) solution, which is a weak base that allows for a more controlled neutralization.
- Procedure: Slowly add the sodium bicarbonate solution to the acidic mixture from the hydrolysis step. Monitor the pH continuously.
- Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.
- Final Disposal: Once neutralized, the aqueous waste should be placed in a labeled hazardous waste container for disposal, as it may still contain organic compounds that are not suitable for drain disposal.
| Parameter | Guideline | Rationale |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that provides a controlled neutralization reaction, minimizing the risk of a runaway exothermic event. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous waste, though final disposal as hazardous waste is still required. Always confirm with institutional guidelines. |
| Exothermicity | High | Both hydrolysis and neutralization are exothermic reactions that require careful temperature management to prevent boiling and splashing. |
Disposal Decision Workflow
Caption: Logical workflow for the disposal of this compound.
References
A Senior Application Scientist's Guide to Handling 5-Methoxyisobenzofuran-1,3-dione
Introduction: Understanding the Compound and Associated Risks
5-Methoxyisobenzofuran-1,3-dione is a member of the acid anhydride family, a class of compounds widely utilized in organic synthesis for their reactivity. However, this reactivity is also the source of its potential hazards. Acid anhydrides can react with water—including moisture on the skin, in the eyes, or within the respiratory tract—to form carboxylic acids, which can cause irritation or severe burns. Furthermore, safety data for structurally similar compounds indicates a high degree of acute toxicity if swallowed or in contact with skin, and a potential to cause allergic skin reactions[1].
This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound. It is designed for drug development professionals and laboratory researchers who demand not just procedural steps, but a deep, causal understanding of the "why" behind each safety protocol. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Part 1: Hazard Assessment and Engineering Controls
Before any work begins, a thorough risk assessment is mandatory. The primary hazards associated with this compound are its toxicity and its reactivity as an acid anhydride.
-
Acute Toxicity: The compound is classified as toxic if it comes into contact with the skin or is swallowed[1]. This necessitates stringent measures to prevent any direct contact.
-
Skin Sensitization: It may cause an allergic skin reaction, meaning that repeated exposure can lead to an exaggerated immune response upon subsequent contact[1].
-
Reactivity: As an acid anhydride, it will react with nucleophiles, including water, to form the corresponding dicarboxylic acid. This reaction is exothermic and can cause thermal and chemical burns.
-
Respiratory Hazard: The compound is a solid powder. Inhalation of dust must be avoided, as it can irritate the respiratory tract and introduce a toxic substance into the body[1].
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound powder must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:
-
It contains and exhausts airborne powder, preventing inhalation.
-
It provides a physical barrier between the researcher and potential splashes or uncontrolled reactions.
Verify the fume hood's certification date and ensure the airflow monitor indicates normal operation before beginning work.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks of exposure. The following table summarizes the required equipment, with detailed explanations below.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection[2][3]. |
| Hands | Double-Gloving: Nitrile or Neoprene | Inner and outer gloves prevent exposure. Nitrile and neoprene offer good resistance to acids and organic compounds[2][4]. Inspect gloves for integrity before each use. |
| Body | Chemical-Resistant Lab Coat & Apron | A lab coat made of a tightly woven, non-absorbent material is mandatory. A chemical-resistant apron provides an additional layer of protection against spills. |
| Respiratory | N95 Respirator (minimum) | An N95 or higher-rated respirator is required to prevent inhalation of fine powders, even when working in a fume hood[2][4]. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills. Leather or polymeric shoes are recommended over cloth footwear. |
In-Depth PPE Rationale
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust particles. A full-face shield must be worn over the goggles to protect the entire face from splashes, especially during transfer or reaction quenching steps[2][3].
-
Skin and Body Protection : The primary risk is dermal absorption and sensitization[1]. Double-gloving is a critical technique. Use two pairs of nitrile or neoprene gloves. Should the outer glove become contaminated, it can be removed safely without exposing the skin. A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs, is the minimum requirement. For procedures involving larger quantities (>10g), a disposable chemical-resistant suit should be considered.
-
Respiratory Protection : Due to the compound's toxicity, an N95 respirator is the minimum level of protection required when handling the powder to prevent inhalation[2]. This should be worn even when working inside a fume hood as an added precaution against turbulent airflow or sash movement that could cause exposure. Ensure proper fit-testing of your respirator as per your institution's EHS guidelines.
Part 3: Operational Plan: A Step-by-Step Handling Guide
1. Preparation and Pre-Handling
-
Designate the Workspace: Clearly demarcate the area within the fume hood where the work will be conducted.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, weigh boats, waste container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Prepare for Emergencies: Ensure an eyewash station and safety shower are accessible and unobstructed[5]. Have a spill kit rated for toxic powders readily available.
2. Handling the Solid Compound
-
Don PPE: Put on all required PPE before opening the chemical container.
-
Minimize Dust Generation: Open the container slowly inside the fume hood. Use a spatula to carefully transfer the solid. Avoid scooping or dropping the powder from a height, which can create airborne dust.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it externally.
-
Container Management: Keep the stock bottle of this compound tightly closed when not in use.
3. Post-Handling and Decontamination
-
Surface Decontamination: After handling, wipe down the designated workspace, spatula, and any other contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, apron, and lab coat. The respirator and inner gloves should be the last items removed before washing hands thoroughly.
-
Hand Washing: Immediately wash hands and forearms with soap and water after the procedure is complete.
Part 4: Emergency and Disposal Procedures
Spill Response
-
Small Spills (in fume hood): If a small amount of powder is spilled inside the fume hood, carefully cover it with an absorbent material from a chemical spill kit. Gently collect the mixture into a designated hazardous waste container. Decontaminate the area as described above. Do not use water to clean up the spill, as this will create the corresponding acid.
-
Large Spills / Spills outside a fume hood: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor[1].
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, paper towels, and spent compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste program[1][6]. Never dispose of this chemical down the drain or in regular trash.
Part 5: Safe Handling Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
